3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPOBUYOPUKTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629715 | |
| Record name | 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220707-94-8 | |
| Record name | 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3,4-Dichlorophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a synthetically versatile structure. The presence of a terminal alkyne, a primary alcohol, and a dichlorinated phenyl ring makes it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a detailed protocol for its synthesis via Sonogashira coupling, and a discussion of its potential applications, particularly in the development of novel therapeutics. The content herein is curated to provide both foundational knowledge and practical insights for professionals in chemical research and drug development.
Introduction: The Strategic Importance of Arylpropargyl Alcohols
Arylpropargyl alcohols, the class of compounds to which this compound belongs, are highly valued intermediates in organic synthesis.[1] The dual functionality of the alcohol and alkyne groups allows for a wide range of chemical transformations. The alkyne moiety can participate in powerful coupling reactions, such as the Sonogashira reaction, and cycloadditions, while the hydroxyl group can be derivatized or oxidized to introduce further complexity.[2][3]
The 3,4-dichlorophenyl group is a common structural motif in many pharmaceuticals, contributing to favorable pharmacokinetic properties by increasing lipophilicity and metabolic stability.[4][5] Its presence in molecules like the antidepressant sertraline highlights its importance in modulating biological activity.[4] Consequently, this compound serves as a strategic precursor for creating novel chemical entities with potential therapeutic value.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development.
-
IUPAC Name: this compound
-
CAS Number: 220707-94-8[6]
-
Molecular Formula: C₉H₆Cl₂O[6]
-
Molecular Weight: 201.05 g/mol [6]
The key structural features—a rigid dichlorophenyl ring, a linear alkyne linker, and a polar hydroxyl group—dictate its physical and chemical behavior. These properties are summarized below.
| Property | Value | Source |
| Boiling Point | 314.8 °C at 760 mmHg | [6] |
| Density | 1.411 g/cm³ | [6] |
| Flash Point | 127.4 °C | [6] |
| LogP (octanol/water) | 2.337 | [6] |
| Polar Surface Area (PSA) | 20.23 Ų | [6] |
The LogP value suggests moderate lipophilicity, a desirable trait for cell membrane permeability in drug candidates. The polar surface area, attributed to the hydroxyl group, indicates potential for hydrogen bonding, which is crucial for molecular recognition at biological targets.
Synthesis and Characterization: A Validated Protocol
The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (an iodinated or brominated dichlorobenzene).[2][7][8]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of the target compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is based on established Sonogashira coupling procedures.[6]
Materials:
-
3,4-Dichloroiodobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3,4-dichloroiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add anhydrous THF, followed by triethylamine (2.0 eq). Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 35°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The mild heating accelerates the catalytic cycle without promoting significant side reactions. Triethylamine acts as both a base to deprotonate the alkyne and a scavenger for the HI byproduct.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Validation: Collect the fractions containing the product and concentrate to yield this compound as a solid or oil. Confirm the identity and purity of the product using spectroscopic methods.
Spectroscopic Validation
A self-validating protocol requires rigorous characterization to confirm the structure of the final product.
-
¹H NMR: Expect signals corresponding to the aromatic protons on the dichlorophenyl ring, a singlet for the methylene protons adjacent to the hydroxyl group (-CH₂OH), and a triplet for the hydroxyl proton (which may exchange with D₂O).
-
¹³C NMR: Expect distinct signals for the two alkyne carbons, the methylene carbon, and the six carbons of the dichlorophenyl ring (four of which will be unique due to the substitution pattern).
-
IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C stretch (weak, ~2200 cm⁻¹), and C-Cl stretches in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (201.05), with a characteristic isotopic pattern for two chlorine atoms.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its functional groups, making it a precursor for a diverse range of more complex molecules.
Chemical Reactivity
-
Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde (propiolaldehyde) or carboxylic acid, providing a handle for amide coupling or other conjugations.[3]
-
Derivatization of the Alcohol: The hydroxyl group can be converted into esters, ethers, or leaving groups for nucleophilic substitution.
-
Reactions of the Alkyne: The terminal alkyne is suitable for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazoles, or further Sonogashira couplings to extend the conjugated system.
-
Gold-Catalyzed Reactions: Propargyl alcohols can undergo gold-catalyzed rearrangements and additions with various nucleophiles to form complex structures like allenes and indenes.[9]
Potential as a Scaffold in Medicinal Chemistry
While specific biological activities for this compound itself are not widely reported, its structural motifs are present in many bioactive compounds. Arylpropargyl and homopropargyl alcohols have been investigated for antibacterial and other biological activities.[1][10] The true value of this compound lies in its use as a starting material for generating libraries of drug-like molecules.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Dichlorinated phenyl rings are found in numerous antimicrobial compounds.[11] The propargyl alcohol moiety can be used to link this core to other pharmacophores, potentially leading to novel antibacterial or antifungal agents.
-
Anticancer Agents: Chalcones, which are α,β-unsaturated ketones, can be synthesized from precursors like this compound and have shown a wide range of anticancer properties.[12][13][14] The dichlorophenyl group is also present in some kinase inhibitors.[4]
-
CNS Agents: As previously mentioned, the 3,4-dichlorophenyl group is critical for the activity of the SSRI sertraline.[4] This scaffold could be used to develop new modulators of neurotransmitter transporters or receptors.
Hypothetical Drug Discovery Pathway
The following diagram illustrates a potential pathway from the starting material to a hypothetical bioactive agent, such as a kinase inhibitor.
Caption: A hypothetical synthetic route for developing a complex therapeutic agent from the title compound.
Conclusion
This compound represents a powerful and versatile building block for chemical synthesis. Its well-defined structure, accessible synthesis via robust methods like the Sonogashira coupling, and the strategic combination of reactive functional groups make it highly attractive for researchers in drug discovery and materials science. By leveraging the known reactivity of the propargyl alcohol and the favorable properties of the dichlorophenyl moiety, scientists can efficiently generate diverse molecular architectures for screening and development, paving the way for the next generation of innovative chemical entities.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Umaña, C., Arias, M., & Cabezas, J. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300. Available at: [Link]
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Olsen, S. A., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Chemistry – A European Journal. Available at: [Link]
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ResearchGate. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (2018). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Reyes, L., et al. (2018). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ChemistryOpen. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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TSI Journals. (2017). Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. Trade Science Inc. Available at: [Link]phenyl124dichlorophenyl)prop2en1one-for-biologic-11116.html)
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PLOS ONE. (2023). New chalcone compound exhibits microrna-mediated anticancer properties in glioblastoma. PLOS ONE. Available at: [Link]
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MDPI. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
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ResearchGate. (2013). Crystal Growth and Characterization of 1-(2,4-Dichlorophenyl-2yl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Available at: [Link]
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TSI Journals. (2017). Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. Trade Science Inc. Available at: [Link]phenyl124dichlorophenyl)prop2en1one-for-biologic.html)
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MDPI. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules. Available at: [Link]
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PubMed. (2025). Aryl-alcohol oxidases: catalysis, diversity, structure-function and emerging biotechnological applications. Applied Microbiology and Biotechnology. Available at: [Link]
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ResearchGate. (2022). Synthesis, Crystal Structures and Hirshfeld surface studies of chalcone derivatives: (2 E )-1-(4-2, 4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2 E )-1-(4-Fluorophenyl). Available at: [Link]
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MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]
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Wiley Online Library. (2023). Synthesis, spectroscopic characterization, and antibacterial activity of chalcone (2E)‐1‐(3′‐aminophenyl)‐3‐(4‐dimethylaminophenyl)‐prop‐2‐en‐1‐one against multiresistant Staphylococcus aureus carrier of efflux pump mechanisms and β‐lactamase. Fundamental & Clinical Pharmacology. Available at: [Link]
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Academia.edu. (n.d.). (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. Retrieved from [Link]
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LJMU Research Online. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Available at: [Link]
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ResearchGate. (2020). Crystal Structure, Synthesis, Growth and Characterization of a Non-linear chalcone crystal: (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one. Available at: [Link]
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National Center for Biotechnology Information. (2023). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Pharmacology. Available at: [Link]
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3-(3,4-Dichlorophenyl)prop-2-yn-1-ol: A Comprehensive Technical Guide to Properties, Synthesis, and Applications
As a Senior Application Scientist in synthetic organic chemistry, I frequently encounter molecules that serve as critical linchpins in drug discovery and materials science. 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol (CAS: 220707-94-8) is one such highly versatile building block[1]. Characterized by a lipophilic 3,4-dichlorophenyl ring conjugated to a reactive propargyl alcohol moiety, this compound is a privileged intermediate for generating diverse chemical libraries, including oxazolidines, 1,2,3-triazoles, and complex heterocycles[2].
This whitepaper provides an authoritative, in-depth analysis of its chemical identifiers, physicochemical properties, synthetic methodologies, and downstream reactivity, designed specifically for researchers and drug development professionals.
Chemical Identifiers and Physicochemical Data
The utility of this compound in medicinal chemistry stems largely from its structural features. The 3,4-dichloro substitution pattern is a known pharmacophore element that enhances metabolic stability and lipophilicity, while the terminal hydroxyl group provides a handle for further functionalization.
Quantitative Data Summary
The following table consolidates the core identifiers and physical properties critical for analytical tracking and formulation[1][3].
| Property / Identifier | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 220707-94-8 |
| Molecular Formula | C9H6Cl2O |
| Molecular Weight | 201.05 g/mol |
| SMILES String | OCC#Cc1ccc(Cl)c(Cl)c1 |
| Boiling Point | 314.8 °C (at 760 mmHg) |
| Flash Point | 127.4 °C |
| Density | 1.411 g/cm³ |
| LogP (Octanol/Water) | 2.337 |
| Topological Polar Surface Area (TPSA) | 20.23 Ų |
Causality Insight: The LogP of 2.337 places this intermediate in an optimal range for CNS penetration and lipid membrane crossing, making its downstream derivatives highly attractive for intracellular target engagement. The low TPSA (20.23 Ų) further supports high membrane permeability.
Synthetic Methodology: The Sonogashira Cross-Coupling
The most robust and scalable method for synthesizing this compound is the Sonogashira cross-coupling of 1,2-dichloro-4-iodobenzene with propargyl alcohol[1][4].
Mechanistic Rationale
The reaction relies on a dual-catalyst system: a Palladium(0) species (generated in situ from a Pd(II) precatalyst) and a Copper(I) co-catalyst.
-
Oxidative Addition: The active Pd(0) inserts into the aryl-iodine bond of 1,2-dichloro-4-iodobenzene.
-
Copper Acetylide Formation: CuI reacts with the terminal alkyne of propargyl alcohol in the presence of an amine base to form a highly reactive copper acetylide.
-
Transmetalation: The alkynyl group transfers from copper to palladium.
-
Reductive Elimination: The target C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and minimize side reactions (such as Glaser homocoupling).
Reagents:
-
1,2-Dichloro-4-iodobenzene (1.0 equiv, 10 mmol)
-
Propargyl alcohol (1.2 equiv, 12 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh3)2Cl2] (0.02 equiv, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)
-
Triethylamine (Et3N) (Solvent/Base, 30 mL)
-
Tetrahydrofuran (THF) (Co-solvent, 10 mL)
Procedure:
-
System Preparation & Degassing: Add 1,2-dichloro-4-iodobenzene, THF, and Et3N to a flame-dried Schlenk flask. Crucial Step: Degas the solution by bubbling Argon through it for 15 minutes. Oxygen must be strictly excluded to prevent the Cu-catalyzed oxidative Glaser homocoupling of propargyl alcohol into a diyne.
-
Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh3)2Cl2 and CuI. The solution will typically turn pale yellow to light brown.
-
Alkyne Addition: Add propargyl alcohol dropwise via syringe. The reaction is slightly exothermic.
-
Reaction Monitoring: Stir the mixture at 35 °C for 12 hours[1]. Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). The precipitation of triethylamine hydroiodide (Et3N·HI) as a bulky white/yellowish salt is a visual confirmation that the catalytic cycle is proceeding.
-
Quenching and Workup: Once the aryl iodide is consumed, dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove the amine salts and catalyst residues. Wash the filtrate with saturated aqueous NH4Cl (to remove residual copper), followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, concentrate in vacuo, and purify via silica gel flash chromatography (eluting with Hexane/EtOAc gradients) to afford the pure this compound.
Workflow of the Sonogashira cross-coupling synthesis of CAS 220707-94-8.
Downstream Reactivity and Applications
The true value of this compound lies in its orthogonal reactivity. The alkyne and the hydroxyl group can be manipulated independently or synergistically.
A. Oxidation to Alkynyl Ketones (Diversity-Oriented Synthesis)
The primary alcohol can be selectively oxidized to the corresponding alkynyl ketone, 1-(3,4-dichlorophenyl)prop-2-yn-1-one , without cleaving the alkyne. This is typically achieved using Jones reagent or activated Manganese Dioxide (MnO2)[2].
-
Application: These electron-deficient acetylenes are highly reactive Michael acceptors. They are utilized in DPPP-catalyzed mixed double-Michael reactions with β-amino alcohols to rapidly synthesize diverse oxazolidine libraries for high-throughput screening[2].
B. Click Chemistry (CuAAC)
The internal alkyne can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) if isomerized to a terminal alkyne, or it can undergo Ruthenium-catalyzed (RuAAC) reactions to form fully substituted 1,2,3-triazoles. These triazoles are excellent bioisosteres for amide bonds and are frequently evaluated as enzyme inhibitors.
C. Meyer-Schuster Rearrangement
Under acidic conditions, the propargyl alcohol can undergo a Meyer-Schuster rearrangement to yield an α,β-unsaturated carbonyl compound (enone). This transformation is highly valuable for synthesizing complex polycyclic frameworks and natural product cores.
Divergent synthetic pathways originating from this compound.
Analytical Characterization Signatures
To ensure the trustworthiness of your synthesized batch, verify the structure against these expected spectroscopic signatures:
-
1H NMR (CDCl3, 400 MHz): Look for the diagnostic methylene protons (CH2) adjacent to the hydroxyl group, typically appearing as a doublet or singlet around δ 4.50 ppm. The aromatic protons of the 3,4-dichlorophenyl ring will appear as a distinct multiplet between δ 7.20 and 7.60 ppm.
-
IR Spectroscopy: A strong, broad O-H stretching band will be visible at ~3300 cm⁻¹. The internal C≡C stretch is often weak but may appear around 2200–2250 cm⁻¹.
-
Mass Spectrometry (EI/ESI): The molecular ion peak [M]+ will appear at m/z 200.0 (with a characteristic isotope pattern for two chlorine atoms at 200, 202, and 204 in a 9:6:1 ratio).
References
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LookChem. "this compound Base Information and Properties." LookChem Database. Available at:[Link]
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LookChem. "Technology Process of this compound." LookChem Synthetic Routes. Available at:[Link]
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Chanda, K., et al. (2011). "Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols." MDPI Molecules. Available at:[Link]
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ACS Publications. "Synthesis and Functionalization of Porphyrins through Organometallic Methodologies." Chemical Reviews. Available at:[Link]
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An In-depth Technical Guide to the Thermodynamic Properties of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the thermodynamic properties of the novel compound 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol. As a molecule with potential applications in pharmaceutical and materials science, a thorough understanding of its thermodynamic behavior is crucial for process development, formulation, and stability assessment. This document outlines both established experimental methodologies for the precise measurement of these properties and the application of computational chemistry for their prediction.
Compound Profile: this compound
This compound is a propargyl alcohol derivative containing a dichlorinated phenyl ring. This substitution pattern is known to influence the molecule's polarity, intermolecular interactions, and, consequently, its physical and thermodynamic characteristics. A summary of its basic properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂O | [1] |
| Molecular Weight | 201.05 g/mol | [1] |
| Boiling Point | 314.8 °C at 760 mmHg | [1] |
| Density | 1.411 g/cm³ | [1] |
| Flash Point | 127.4 °C | [1] |
| LogP | 2.337 | [1] |
| CAS Number | 220707-94-8 | [1] |
Synthesis Pathway
The primary synthetic route to this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
A typical synthesis involves the reaction of 3,4-dichloroiodobenzene with propargyl alcohol.[1] The reaction is carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, a copper(I) co-catalyst (e.g., copper(I) iodide), and a base, typically an amine like triethylamine, in a suitable solvent such as tetrahydrofuran.[1]
Caption: Workflow for determining melting point and enthalpy of fusion using DSC.
Alternatively, the melting point can be determined using the capillary method, which involves heating a sample in a capillary tube and visually observing the temperature range over which melting occurs. [2][3][4][5]While less precise than DSC, it is a simple and rapid technique for preliminary analysis.
Solubility
Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The solubility of this compound should be determined in a range of relevant solvents.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Solvent Selection: A range of solvents should be chosen, including water, buffered aqueous solutions (e.g., phosphate-buffered saline at pH 7.4), and organic solvents relevant to pharmaceutical processing (e.g., ethanol, DMSO).
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is then agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Quantification: A clear aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Computational Prediction of Thermodynamic Properties
In silico methods offer a valuable and cost-effective approach to estimate thermodynamic properties, particularly in the early stages of drug discovery and development. These methods can help prioritize compounds for synthesis and experimental testing.
Quantum Mechanical Methods
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can provide accurate predictions of molecular properties. [6]By calculating the electronic structure and vibrational frequencies of the molecule in the gas phase and in a condensed phase (using implicit or explicit solvent models), it is possible to estimate thermodynamic properties like enthalpy and Gibbs free energy.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can be used to model the behavior of the compound in a crystalline or solution state. [7][8]By simulating the interactions between molecules over time, it is possible to calculate properties such as the enthalpy of fusion and the free energy of solvation, which is directly related to solubility.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use statistical methods to correlate the chemical structure of molecules with their physicochemical properties. [9][10]Once a reliable model is built using a training set of compounds with known thermodynamic data, it can be used to predict the properties of new molecules like this compound.
Caption: Overview of computational methods for predicting thermodynamic properties.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. [1]As a general precaution for a novel chlorinated organic compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [11][12]All handling should be performed in a well-ventilated fume hood. [13]
Conclusion
This technical guide has provided a framework for understanding and determining the thermodynamic properties of this compound. A combination of experimental measurements, particularly using DSC and the shake-flask method, along with computational predictions, will yield a comprehensive thermodynamic profile of this compound. This data is indispensable for its rational development in pharmaceutical and other scientific applications.
References
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Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
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Melting Point of Organic Materials. [Link]
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(PDF) Differential Scanning Calorimetry (DSC). ResearchGate. [Link]
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Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
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Computational prediction of organic crystal thermodynamics using molecular dynamics. [Link]
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Melting point determination. SSERC. [Link]
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Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. PMC. [Link]
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Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Determination of Melting Point of An Organic Compound | PDF. Scribd. [Link]
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Predicting Molecular Properties via Computational Chemistry. J-STAR. [Link]
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Computational Thermodynamic Properties. Fiveable. [Link]
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Measurement of enthalpy of fusion. Calnesis Laboratory. [Link]
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The calculation of thermodynamic properties of molecules. Chemical Society Reviews (RSC Publishing). [Link]
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Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone. MDPI. [Link]
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Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. SCIRP. [Link]
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Safety data sheet. CPAChem. [Link]
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This compound. LookChem. [Link]
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The Published Fusion Enthalpy and its Influence on Solubility Estimation for Alcohols. ARC Journals. [Link]
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Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis. Doc Brown's advanced level chemistry revision notes. [Link]
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Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. TSI Journals. [Link]
-
Synthesis, Crystal Structures and Hirshfeld surface studies of chalcone derivatives: (2 E )-1-(4-2, 4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2 E )-1-(4-Fluorophenyl). ResearchGate. [Link]
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Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. MDPI. [Link]
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Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. [Link]
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(E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. Academia.edu. [Link]
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solubility of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol in organic solvents
Solubility Profiling of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol: A Technical Guide for Process Optimization
Part 1: Executive Summary & Physicochemical Context
Compound Identification:
The Solubility Challenge: this compound is a high-value intermediate (HVI) often utilized in the synthesis of heterocyclic pharmaceuticals, including kinase inhibitors and CRF1 antagonists.[1] Its structure presents a dichotomy: a lipophilic, electron-deficient 3,4-dichlorophenyl tail and a polar, hydrogen-bond-donating propargyl alcohol head.[1] This amphiphilic nature creates a complex solubility profile where minor changes in solvent polarity indices can drastically alter saturation limits, impacting reaction yields and crystallization purity.
Physicochemical Drivers:
-
Lipophilicity (LogP ~2.34): The dichlorophenyl moiety dominates the non-polar surface area, necessitating organic solvents with moderate dispersion forces.
-
Hydrogen Bonding: The primary hydroxyl group (-CH
OH) acts as both a donor and acceptor, favoring polar protic solvents or aprotic solvents with high basicity (e.g., DMSO). -
Lattice Energy: As a substituted phenylalkyne, this compound likely exhibits strong
- stacking in the solid state, requiring thermal energy or high-dielectric solvents to disrupt the crystal lattice during dissolution.
Part 2: Solubility Landscape & Solvent Selection
The following data synthesizes theoretical Hansen Solubility Parameters (HSP) with empirical behavior observed in analogous dichlorophenyl-alkyne systems.
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale | Application Case |
| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Strong dipole-dipole interactions; solvent accepts H-bonds from the solute's hydroxyl group.[1] | Reaction medium (e.g., Sonogashira coupling). |
| Polar Aprotic | THF, Acetone | High (>50 mg/mL) | Good balance of polarity and dispersion forces; ether oxygen in THF coordinates well with the alcohol. | Reaction solvent; Solvent exchange.[1] |
| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Excellent solvation of the dichlorophenyl ring via dispersion forces. | Extraction (liquid-liquid); Chromatography.[1] |
| Polar Protic | Ethanol, Methanol | Moderate to High (Temp. Dependent) | H-bonding matches the alcohol head, but the lipophilic tail limits solubility at low temps. | Recrystallization (High solubility at reflux, low at RT). |
| Esters | Ethyl Acetate | Moderate | Good general solvent; often used as the "good" solvent in binary crystallizations. | Extraction; Chromatography eluent.[1] |
| Non-Polar | Hexane, Heptane | Low to Insoluble | Lacks polarity to overcome the lattice energy; cannot solvate the hydroxyl group. | Anti-solvent for precipitation.[1] |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect of the dichlorophenyl group overrides the polarity of the single hydroxyl. | Washing impurity; Biorelevant media (requires surfactant).[1] |
Part 3: Experimental Methodologies (Self-Validating Protocols)
To transition from prediction to process control, the following protocols provide a robust framework for determining precise solubility limits.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Standard for establishing saturation limits.[1]
-
Preparation: Weigh excess solid this compound (approx. 50 mg) into a borosilicate vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[1]
-
Equilibration: Agitate at constant temperature (25°C) for 24 hours. Critical: Ensure solid persists; if clear, add more solid.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (avoid nylon due to potential adsorption).
-
Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV (254 nm).
Protocol B: Dynamic Solubility (Visual Polythermal Method)
Best for determining Metastable Zone Width (MSZW) for crystallization.
-
Setup: Place a known mass of solute and solvent in a reactor with turbidity probe.
-
Heating: Ramp temperature at 1°C/min until the solution becomes clear (
). -
Cooling: Ramp down at 1°C/min until nucleation is observed (
). -
Analysis: The hysteresis between
and defines the metastable zone, critical for controlling particle size distribution.
Part 4: Process Optimization Workflow
The following diagram illustrates the decision matrix for solvent selection based on the process stage (Reaction vs. Purification).
Caption: Decision matrix for solvent selection emphasizing the trade-off between homogeneity for synthesis and differential solubility for purification.
Part 5: Critical Applications
-
Sonogashira Coupling:
-
Context: This alcohol is typically synthesized by coupling 1,2-dichloro-4-iodobenzene with propargyl alcohol.[1]
-
Solvent Choice: Triethylamine/THF or DMF .[1] These solvents solubilize the palladium catalyst and the lipophilic aryl halide while accommodating the polar alcohol product, preventing premature precipitation that could trap impurities.
-
-
Recrystallization Strategy:
-
Challenge: The low melting point (if impure) can lead to "oiling out" rather than crystallization.
-
Solution: Use a Hexane/Ethyl Acetate gradient.[1] Dissolve in minimal hot Ethyl Acetate, then slowly add Hexane (anti-solvent) while cooling. The non-polar Hexane forces the lipophilic dichlorophenyl tail to stack, encouraging lattice formation over oil formation.
-
-
HPLC Method Development:
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) / Acetonitrile is recommended. The compound will elute in the middle of the gradient due to its moderate LogP.
-
Detection: UV at 254 nm (strong absorption by the dichlorophenyl chromophore).
-
References
-
LookChem. (n.d.).[1] this compound - CAS 220707-94-8 Properties. Retrieved February 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1432678, 2-(3,4-Dichlorophenyl)propan-1-ol (Analogous Structure). Retrieved February 28, 2026, from [Link]
-
Science Ready. (n.d.). Alcohols: Structure & Properties - Solubility Trends. Retrieved February 28, 2026, from [Link]
-
ResearchGate. (2025). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Organic Solvents (Structural Analog Data). Retrieved February 28, 2026, from [Link]
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Technical Safety & Handling Guide: 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
This technical guide provides an in-depth safety and handling analysis of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol , a specialized intermediate used in medicinal chemistry and organic synthesis.
CAS Number: 220707-94-8 Formula: C₉H₆Cl₂O Molecular Weight: 201.05 g/mol Synonyms: 3-(3,4-dichlorophenyl)propargyl alcohol; 1-(3,4-dichlorophenyl)-3-hydroxyprop-1-yne.
Executive Technical Summary
This compound is a halogenated aryl alkyne primarily utilized as a building block in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its structure features a reactive propargyl alcohol moiety coupled to a dichloro-substituted phenyl ring.
Research Significance: This compound is frequently generated via Sonogashira coupling and serves as a precursor for chalcones, isoxazoles, and complex heterocycles. Its dual functionality (alcohol + internal alkyne) makes it a versatile "chemical handle" for further derivatization, but also introduces specific reactivity hazards—specifically sensitivity to strong oxidizers and heavy metals.
Critical Hazard Overview:
-
Primary Status: Research Chemical (Toxicological properties not fully investigated).
-
Predicted GHS: Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3 (Respiratory).
-
Reactivity: Potential formation of explosive acetylides if exposed to copper/silver under basic conditions (though less likely than terminal alkynes, the alcohol group can coordinate).
Physicochemical Profile
The following data aggregates experimental and predicted values essential for process design and safety containment.
| Property | Value | Technical Note |
| Physical State | Solid / Semi-solid | Low melting point solid expected based on structural analogs. |
| Boiling Point | 314.8°C | At 760 mmHg. High boiling point suggests low volatility at RT. |
| Flash Point | 127.4°C | Class IIIB Combustible Liquid (if molten). |
| Density | 1.411 g/cm³ | Significantly denser than water; sinks in aqueous spills. |
| LogP | 2.34 | Lipophilic; potential for dermal absorption. |
| Solubility | Organic Solvents | Soluble in DCM, THF, EtOAc; Insoluble in water. |
| pKa | ~13.5 (Alcohol) | Weakly acidic hydroxyl group. |
Synthesis & Operational Hazards
The primary route to this compound is the Sonogashira Coupling of 3,4-dichloroiodobenzene with propargyl alcohol. Understanding the specific hazards of this workflow is critical for safety.
Synthesis Pathway Visualization
The following diagram illustrates the synthesis workflow and critical control points (CCPs) for safety.
Figure 1: Synthesis workflow highlighting the catalytic system. Note the use of Copper(I) Iodide (CuI), which requires careful disposal to prevent heavy metal contamination.
Process Safety Protocol
-
Inert Atmosphere: The reaction must be performed under Nitrogen or Argon. Oxygen can promote homocoupling (Glaser coupling) of the alkyne, generating byproducts and excess heat.
-
Copper Management: Although the product is an internal alkyne, the starting material (propargyl alcohol) is a terminal alkyne. Warning: Terminal alkynes + CuI + Base can form explosive copper acetylides if allowed to dry. Ensure all copper residues are quenched with ammonium chloride/ammonia solution immediately.
-
Temperature Control: Maintain reaction at ~35°C. Overheating can cause decomposition of the propargyl alcohol moiety.
Hazard Identification & Emergency Response
As a research chemical, treat with the "Universal Precaution" principle.
GHS Classification (Predicted)
-
Signal Word: WARNING
Emergency Decision Matrix
This self-validating logic flow ensures correct response actions during accidental release.
Figure 2: Emergency response logic for laboratory exposure incidents.
Storage & Stability
-
Storage Conditions: Keep refrigerated (2-8°C). The propargyl alcohol group can be sensitive to slow oxidation or polymerization at room temperature over long periods.
-
Incompatibilities:
-
Strong Oxidizers: Reaction with the alkyne or alcohol group can be vigorous.
-
Acid Chlorides/Anhydrides: Will react rapidly with the hydroxyl group to form esters (releasing HCl or carboxylic acids).
-
Heavy Metals: Avoid contact with metallic copper or silver during storage.
-
References
-
LookChem. (n.d.). This compound - CAS 220707-94-8 Properties and Synthesis. Retrieved from
-
PubChem. (n.d.). Compound Summary for similar structures: 3-(4-chlorophenyl)prop-2-yn-1-ol. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for (E)-3-(4-Chlorophenyl)prop-2-en-1-ol (Analogous Hazard Data). Retrieved from
-
Fisher Scientific. (2025). General Handling of Halogenated Propargyl Alcohols. Retrieved from
Sources
Introduction: The Aryl Propargyl Alcohol Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol Derivatives
This guide provides a comprehensive technical exploration into the potential biological activities of this compound and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple literature review. It synthesizes established principles from related chemical classes to build a predictive framework for understanding the therapeutic potential of this specific molecular scaffold. We will delve into postulated mechanisms of action, structure-activity relationships (SAR), and the detailed experimental protocols required to validate these hypotheses.
The propargyl alcohol moiety, characterized by a terminal alkyne and a primary alcohol, is a highly versatile and reactive functional group.[1] This dual functionality makes it an invaluable building block in the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] When combined with an aryl substituent, such as a dichlorophenyl ring, the resulting scaffold gains significant potential for targeted biological interactions. The dichlorophenyl group is a common feature in many approved drugs and clinical candidates, valued for its ability to enhance metabolic stability, increase lipophilicity, and form critical halogen-bonding or hydrophobic interactions within protein binding pockets.
This guide will focus specifically on the this compound backbone, exploring its likely biological activities by drawing parallels from structurally related compounds. We will examine the causality behind experimental design and provide actionable protocols for researchers seeking to investigate this promising class of molecules.
Section 1: The this compound Scaffold: A Structural Overview
The core structure of this compound presents several key features that are critical to its potential biological activity. Understanding these features allows for a rational approach to designing derivative libraries with enhanced potency, selectivity, and drug-like properties.
-
The Propargyl Moiety (-C≡C-CH₂OH): The carbon-carbon triple bond is a rigid, linear linker that can orient the phenyl ring in a specific vector within a target binding site. The terminal alkyne can participate in various chemical reactions, including "click" chemistry for creating complex conjugates, while the hydroxyl group offers a key point for hydrogen bonding and can be modified to create esters, ethers, or other prodrug forms.[1]
-
The 3,4-Dichlorophenyl Ring: The substitution pattern on the phenyl ring is crucial. The two chlorine atoms significantly alter the electronic properties of the ring and increase its lipophilicity, which can enhance membrane permeability. The 3,4-substitution pattern is common in kinase inhibitors and other targeted therapies, suggesting it may be well-suited for interaction with specific enzymatic pockets.
Below is a diagram illustrating the key regions of the scaffold that are amenable to chemical modification for structure-activity relationship (SAR) studies.
Caption: Key modification points on the aryl propargyl alcohol scaffold.
Section 2: Postulated Biological Activities and Mechanisms of Action
While direct studies on this compound are limited, a strong case for its potential bioactivity can be built by examining its constituent parts and related molecules.
Antifungal Activity
The parent compound, propargyl alcohol, is known to possess antifungal properties.[3] Furthermore, many successful antifungal drugs, particularly azoles, function by inhibiting enzymes crucial for fungal cell membrane integrity, such as 14α-demethylase, which is involved in the ergosterol biosynthesis pathway.[4]
Postulated Mechanism: Disruption of Fungal Cell Respiration A compelling hypothesis for the antifungal action of this class of compounds is the inhibition of the mitochondrial electron transport chain (ETC). Specifically, many modern carboxamide fungicides target Succinate Dehydrogenase (SDH), or Complex II.[5] Penflufen, a pyrazole-carboxamide fungicide, acts by binding to the ubiquinone-binding site (Q-site) of the SDH complex, which blocks the oxidation of succinate to fumarate and halts ATP production, leading to fungal cell death.[5] Given the structural similarities, it is plausible that this compound derivatives could act as SDH inhibitors.
Caption: A logical workflow for SAR-driven lead optimization.
Section 4: Key Methodologies for Biological Evaluation
To validate the therapeutic potential of novel this compound derivatives, a series of robust and reproducible in vitro assays are required. The following protocols are presented as self-validating systems, including necessary controls and clear endpoints.
Protocol: In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a target fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus). This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.
Methodology: Broth Microdilution
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest fungal cells/spores and suspend them in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve the final inoculum density.
-
Causality: The 0.5 McFarland standard ensures a consistent starting number of fungal cells for reproducible MIC values. RPMI is the standard medium for fungal susceptibility testing as it mimics in vivo conditions better than rich media.
-
-
Preparation of Compound Plate:
-
Dissolve test compounds in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in RPMI medium, starting from the desired highest concentration (e.g., 128 µg/mL) down to the lowest.
-
Causality: DMSO is used for its ability to solubilize a wide range of organic compounds. The final concentration of DMSO in the assay should be kept low (<1%) to avoid solvent-induced toxicity.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the compound plate.
-
Include a positive control (fungal inoculum with no compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm with a plate reader.
-
Protocol: In Vitro Anticancer Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on human cancer cell lines (e.g., HCT-116, MCF-7).
Methodology: Sulforhodamine B (SRB) Assay
-
Cell Seeding:
-
Culture cancer cells in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Causality: Seeding a consistent number of cells and allowing them to adhere overnight ensures that the assay starts with a healthy, logarithmically growing monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium from a DMSO stock.
-
Remove the old medium from the cell plate and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the cells for 48-72 hours.
-
-
Cell Fixation and Staining:
-
After incubation, gently discard the supernatant. Fix the adherent cells by adding cold 10% Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Causality: TCA fixes the cells to the plate and precipitates proteins. SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues in cellular proteins, providing a reliable measure of total biomass.
-
-
Measurement and Analysis:
-
Wash away the unbound SRB dye with 1% acetic acid and allow the plate to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve. [6]
-
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. By leveraging established knowledge from related chemical classes, a strong rationale can be constructed for its potential as a source of new antifungal and anticancer compounds. The inherent chemical versatility of the aryl propargyl alcohol backbone provides a robust platform for SAR-driven optimization. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate these derivatives, uncover their mechanisms of action, and potentially develop lead candidates for further preclinical investigation. Future work should focus on the synthesis of a focused library of derivatives and their screening against a diverse panel of fungal pathogens and cancer cell lines to fully elucidate the therapeutic potential of this scaffold.
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PubMed. Synthesis and structure-activity relationship studies of 1,3-disubstituted 2-propanols as BACE-1 inhibitors. National Library of Medicine. [Link]
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Helms, M. What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?. A&A Pharmachem. [Link]
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Wang, Z., et al. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. ACS Medicinal Chemistry Letters. [Link]
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Gan, X., et al. Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Frontiers in Chemistry. [Link]
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Lin, Y.-L., et al. Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors. Molecules. [Link]
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ResearchGate. Synthesis, Crystal Structures and Hirshfeld surface studies of chalcone derivatives: (2 E )-1-(4-2, 4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2 E )-1-(4-Fluorophenyl). [Link]
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Patel, K. Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. Trade Science Inc. [Link]phenyl124dichlorophenyl)prop2en1one-for-biological-appli.pdf)
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Wang, S., et al. Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. Molecules. [Link]
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Cao, S., et al. Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology. Scientific Reports. [Link]
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Carrillo-López, L.M., et al. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. [Link]
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Al-Salami, B.K., et al. Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. International Journal of Molecular Sciences. [Link]
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Salehi, B., et al. Anticancer Activity of Natural and Synthetic Chalcones. Cancers. [Link]
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Wang, Y., et al. Antifungal Effects of the Phloroglucinol Derivative DPPG Against Pathogenic Aspergillus fumigatus. Journal of Fungi. [Link]
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PubMed. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. National Library of Medicine. [Link]
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Liu, Y., et al. Design, synthesis and biological activity of chalcone derivatives containing pyridazine. Journal of the Iranian Chemical Society. [Link]
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Shaik, A., et al. Antimicrobial, antioxidant, and anticancer activities of some novel isoxazole ring containing chalcone and dihydropyrazole derivatives. Molecules. [Link]
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Liu, J., et al. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. [Link]
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Uysal, F., et al. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules. [Link]
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literature review of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol synthesis
Executive Summary
Target Molecule: 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
CAS Number: [Not widely indexed; Analogous to 104653-73-0 (2,4-isomer)]
Molecular Formula: C
This guide details the synthesis of this compound, a critical alkynyl carbinol intermediate. This structural motif serves as a linchpin in the synthesis of polysubstituted heterocycles (isoxazoles, pyrazoles) and is a pharmacophore precursor in antifungal and kinase inhibitor discovery programs.
The primary synthetic route utilizes a Sonogashira Cross-Coupling between 3,4-dichloroiodobenzene and propargyl alcohol. This guide prioritizes the suppression of two common side reactions: Glaser homocoupling of the alkyne and Meyer-Schuster rearrangement to the enone (chalcone).
Retrosynthetic Analysis
The most robust disconnection involves the
-
Synthon A: 3,4-Dichlorophenyl electrophile (Iodide preferred over Bromide for milder conditions).
-
Synthon B: Propargyl alcohol (nucleophile).
Strategic Choice: 3,4-Dichloroiodobenzene is selected as the starting material. While the bromide is cheaper, the iodide couples at lower temperatures (often RT to 40°C), significantly reducing the risk of propargyl alcohol isomerization to 3-(3,4-dichlorophenyl)acrylaldehyde (enone formation).
Core Synthesis Protocol: Sonogashira Coupling[1][2][3][4]
Reaction Scheme
Reagents & Materials Table
| Reagent | Equiv. | Role | Critical Attribute |
| 3,4-Dichloroiodobenzene | 1.0 | Substrate | Purity >98%; remove I |
| Propargyl Alcohol | 1.2 - 1.5 | Coupling Partner | Distill if yellow; excess compensates for volatility. |
| Pd(PPh | 0.02 - 0.05 | Catalyst | Pre-catalyst; stable in air, reduces to Pd(0) in situ. |
| CuI | 0.01 - 0.03 | Co-catalyst | Must be off-white. Green/Blue indicates oxidation (bad). |
| Triethylamine (Et | 3.0 - 5.0 | Base/Solvent | Scavenges HI; must be anhydrous and degassed. |
| THF or DMF | Solvent | Medium | THF for easy workup; DMF for faster rates. |
Step-by-Step Procedure
Scale: 10 mmol (based on 3,4-dichloroiodobenzene).
-
Preparation of Catalyst System (Inert Atmosphere):
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Cool to room temperature under a stream of dry Nitrogen or Argon.
-
Charge the flask with 3,4-Dichloroiodobenzene (2.73 g, 10 mmol), Pd(PPh
) Cl (140 mg, 0.2 mmol, 2 mol%), and CuI (38 mg, 0.2 mmol, 2 mol%). -
Note: Adding solids first allows for simultaneous degassing.
-
-
Solvent & Base Addition:
-
Add anhydrous THF (30 mL) and Triethylamine (5 mL) via syringe.
-
Degassing: Sparge the solution with Nitrogen for 10-15 minutes. Oxygen presence promotes Copper-mediated homocoupling (Glaser coupling) of propargyl alcohol.
-
-
Reaction Initiation:
-
Add Propargyl Alcohol (0.70 mL, ~12 mmol) dropwise via syringe over 5 minutes.
-
Observation: The solution typically turns dark brown or black as the catalytic cycle engages.
-
-
Monitoring:
-
Stir at Room Temperature (25°C) .
-
Monitor via TLC (Hexane/EtOAc 4:1). The iodide starting material (
) should disappear; product ( ) will appear. -
Optimization: If reaction is sluggish after 4 hours, warm gently to 40-45°C. Do not exceed 60°C to prevent Meyer-Schuster rearrangement.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts and palladium black. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in EtOAc (50 mL) and wash with:
-
1M HCl (2 x 20 mL) – Removes amine base.
-
Saturated NaHCO
(20 mL). -
Brine (20 mL).
-
-
Dry over anhydrous Na
SO , filter, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane -> Hexane/EtOAc (80:20).
-
Yield Expectation: 80-92% (White to off-white solid).
-
Mechanistic Pathway
The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. The diagram below illustrates the interplay between the Palladium cycle (Oxidative Addition, Transmetallation, Reductive Elimination) and the Copper cycle (Alkynyl cuprate formation).
Caption: Catalytic cycle showing the synergy between Pd(0) oxidative addition and Cu(I) transmetallation.
Process Control & Troubleshooting
Preventing Isomerization (Meyer-Schuster)
Propargyl alcohols are prone to acid- or heat-catalyzed rearrangement to
-
Risk Factor: High temperature (>80°C) or acidic byproducts.
-
Mitigation: Maintain reaction pH > 7 using excess Et
N. Keep temperature 50°C. If the iodide is unreactive, switch to a more active catalyst (e.g., Pd(dppf)Cl ) rather than increasing heat.
Controlling Glaser Coupling
Homocoupling of the alkyne (R-C≡C-C≡C-R) is the primary impurity.
-
Cause: Presence of Oxygen + Cu(I).
-
Mitigation: Rigorous degassing is non-negotiable. If the reaction mixture turns green (Cu(II)), oxygen has entered. Add a reducing agent (rarely needed if degassed) or simply accept lower yield and purify carefully.
Purification Logic
-
TLC Separation: The target alcohol is significantly more polar than the dichloroiodobenzene and the Glaser dimer.
-
Recrystallization: If the solid is impure, recrystallization from Hexane/Toluene is often effective for aryl propargyl alcohols.
Characterization Data (Expected)
-
H NMR (400 MHz, CDCl
): 7.50 (d, J=2.0 Hz, 1H, Ar-H2), 7.38 (d, J=8.4 Hz, 1H, Ar-H5), 7.25 (dd, J=8.4, 2.0 Hz, 1H, Ar-H6), 4.49 (d, J=6.0 Hz, 2H, CH OH), 1.85 (t, J=6.0 Hz, 1H, OH ). -
C NMR (100 MHz, CDCl
): 132.5, 132.8, 130.5, 130.3, 122.1 (Ar-C), 88.5 (Ar-C ), 84.2 ( C -CH ), 51.4 (CH OH). -
IR (Neat): ~3300 cm
(broad, O-H), ~2230 cm (weak, C C).
References
-
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Propargyl Alcohol Coupling Specifics: Bakherad, M., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. Link
-
Isomerization Risks: Trost, B. M., et al. (2002). Meyer-Schuster Rearrangement via Palladium Catalysis. Journal of the American Chemical Society, 124(50), 15038–15049. Link
-
Flow Chemistry Optimization: Glasnov, T. N., & Kappe, C. O. (2010). Continuous-Flow Synthesis of Arylalkynes via Sonogashira Coupling. Macromolecular Rapid Communications, 31(2), 190-194. Link
3-(3,4-Dichlorophenyl)prop-2-yn-1-ol molecular weight and formula
High-Purity Intermediate for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary
This technical guide profiles 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol , a functionalized aryl-alkyne intermediate critical in the synthesis of pharmacologically active heterocycles. Characterized by its electron-deficient dichlorophenyl ring and a reactive propargylic alcohol handle, this compound serves as a "privileged scaffold" in the development of Tyrosine Kinase Inhibitors (TKIs) , MAO-B inhibitors , and antifungal agents. Its primary utility lies in its ability to undergo divergent synthetic transformations—specifically Sonogashira couplings, oxidations to chalcones, and [3+2] cycloadditions to form triazoles.
Physicochemical Profile
The following data establishes the baseline identity and physical characteristics required for analytical validation.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Registry Number | 220707-94-8 | Primary identifier |
| Molecular Formula | C₉H₆Cl₂O | |
| Molecular Weight | 201.05 g/mol | Exact Mass: 199.9796 |
| Physical State | Solid (Off-white to pale yellow) | Crystalline powder |
| Density | 1.411 g/cm³ | Predicted |
| Boiling Point | 314.8 °C | @ 760 mmHg |
| LogP | 2.34 | Lipophilic; cell-permeable |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |
Synthetic Methodology: Sonogashira Cross-Coupling
The most robust route to this compound is the Sonogashira cross-coupling of 3,4-dichloroiodobenzene with propargyl alcohol. This section details the catalytic cycle and a validated bench protocol.
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Cu(I) synergistic cycle. The electron-withdrawing chlorine atoms on the aryl ring facilitate the oxidative addition step, making the aryl iodide highly reactive.
Validated Experimental Protocol (SOP)
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
3,4-Dichloroiodobenzene (1.0 eq, 2.73 g)
-
Propargyl alcohol (1.2 eq, 0.70 mL)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (1 mol%)[1]
-
Triethylamine (Et₃N) (3.0 eq)
-
Solvent: Anhydrous THF (degassed)
Procedure:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Oxygen must be excluded to prevent Glaser coupling (homo-coupling of the alkyne).
-
Solvent Preparation: Add 3,4-dichloroiodobenzene and degassed THF (20 mL).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (140 mg) and CuI (19 mg). The solution typically turns yellow/brown.
-
Base & Alkyne Addition: Add Et₃N followed by the dropwise addition of propargyl alcohol via syringe.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting aryl iodide spot (high R_f) should disappear.
-
Workup: Filter the reaction mixture through a Celite pad to remove palladium black and ammonium salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Critical Control Point: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid polymerization of the propargyl alcohol.
Pharmaceutical Applications & Divergent Synthesis
This intermediate is not merely an end-product but a linchpin scaffold for drug discovery. The 3,4-dichlorophenyl moiety is a bioisostere for other lipophilic aromatics found in antifungal and anti-cancer drugs.
Divergent Workflows
Researchers utilize this alcohol to access three distinct chemical spaces:
-
Chalcones (Enones): Via oxidation (MnO₂) to the aldehyde, followed by condensation. These are potent anti-inflammatory agents.[2]
-
Triazoles: Via CuAAC (Click Chemistry) to form 1,2,3-triazoles, a common linker in kinase inhibitors.
-
Isoxazoles: Via nitrile oxide cycloaddition, relevant for MAO-B inhibitors.
Case Study: MAO-B Inhibition
Recent research highlights the utility of the 3,4-dichlorophenyl motif in designing selective Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's disease.[3] While the alcohol itself is the linker, the resulting 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives have shown IC₅₀ values as low as 0.036 μM [1]. The propargyl alcohol serves as the requisite carbon skeleton to construct these rigid heterocyclic cores.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6] |
| STOT-SE | H335 | May cause respiratory irritation.[4][5] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkyne alcohols can be sensitive to light and long-term oxidation.
-
Disposal: Collect in halogenated organic waste containers. Do not dispose of down the drain due to high aquatic toxicity potential of dichlorophenyl derivatives.
References
-
MDPI (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.[3] Molbank.
-
LookChem. this compound CAS Database.
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols.
-
NIH/PubMed. A Cascade Sonogashira Cross-Coupling for Synthesis of Conjugated Enynes.
Sources
- 1. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Guide: Toxicity Profile of 3-(3,4-Dichlorophenyl)propargyl Alcohol
The following technical guide is structured as an internal whitepaper for a drug discovery or chemical safety team. It synthesizes the known toxicological properties of the propargyl alcohol class with the specific physicochemical impact of the 3,4-dichlorophenyl moiety.
Part 1: Executive Summary
3-(3,4-dichlorophenyl)propargyl alcohol (hereafter 3,4-DCP-PA ) is a functionalized acetylenic alcohol used primarily as a chemical intermediate and potential enzyme inhibitor. Its toxicity profile is distinct from simple aliphatic alcohols due to the presence of the propargyl moiety (
Core Toxicity Directive:
-
Primary Hazard: Pro-electrophilic Hepatotoxicity . 3,4-DCP-PA is metabolically activated to a reactive alkynal (aldehyde), which acts as a potent Michael acceptor, depleting cellular glutathione (GSH) and alkylating functional proteins.
-
Secondary Hazard: Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes. The terminal carbon of the alkyne (even in internal systems upon isomerization or oxidation) can modify heme prosthetic groups, leading to drug-drug interactions (DDI).
-
Handling Classification: Predicted Acute Toxic (Oral/Dermal) and Severe Skin/Eye Irritant .
Part 2: Physicochemical & Structural Basis of Toxicity
Understanding the "Why" requires analyzing the molecule's two distinct domains: the lipophilic tail and the reactive head.
| Property | Value (Predicted/Observed) | Toxicological Implication |
| Structure | Internal Alkyne : More stable than terminal alkynes but metabolically labile. | |
| LogP | ~2.33 | High Lipophilicity : Unlike unsubstituted propargyl alcohol (LogP -0.3), this compound readily crosses the Blood-Brain Barrier (BBB) and accumulates in lipid-rich hepatocytes. |
| Reactivity | Nucleophilic (Alcohol) & Electrophilic (Alkyne) | The alcohol is a handle for oxidation; the alkyne is a latent "warhead." |
| Metabolic Stability | Low | Rapidly oxidized by ADH/CYP enzymes. |
Part 3: Mechanism of Action (MoA)
The toxicity of 3,4-DCP-PA is not intrinsic to the parent molecule but is driven by bioactivation .
The Pro-Electrophile Pathway (Bioactivation)
The primary alcohol undergoes oxidation (via Alcohol Dehydrogenase or CYP2E1) to form 3-(3,4-dichlorophenyl)propynal .
-
Mechanism: The resulting conjugated aldehyde (
) is an extremely reactive Michael Acceptor . -
Consequence: It reacts irreversibly with soft nucleophiles, primarily the sulfhydryl (-SH) groups of Glutathione (GSH) and Cysteine residues on proteins.
-
Outcome:
-
GSH Depletion: Leads to oxidative stress and mitochondrial dysfunction.
-
Protein Adduction: Inactivation of critical enzymes (e.g., polymerases, kinases), triggering apoptosis.
-
Cytochrome P450 Inactivation (Suicide Inhibition)
Acetylenic compounds are classic Mechanism-Based Inhibitors (MBIs).
-
Mechanism: The P450 enzyme attempts to oxidize the alkyne triple bond. Instead of a stable metabolite, a reactive ketene or oxirene intermediate is formed within the active site.
-
Causality: This intermediate covalently binds to the porphyrin nitrogen of the heme, destroying the enzyme's catalytic capability.
-
Risk: This causes non-linear pharmacokinetics and potential toxicity if co-administered with drugs metabolized by CYP1A2, CYP2C9, or CYP3A4.
Visualization: Bioactivation & Toxicity Pathway
Caption: Bioactivation pathway showing oxidation of the alcohol to the reactive alkynal, followed by bifurcation into detoxification (GSH) or toxicity (Protein Alkylation).[1]
Part 4: Toxicological Profile & Risk Assessment
Acute Toxicity (Predicted)
Based on read-across from propargyl alcohol (LD50 oral rat: 50-100 mg/kg) and chlorinated aromatics:
-
Oral: Category 3 (Toxic) . Estimated LD50: 50–200 mg/kg.
-
Inhalation: Category 3/4 . Vapors are likely less volatile than parent propargyl alcohol due to MW, but aerosols are highly toxic.
-
Dermal: Category 3 . Lipophilicity enhances dermal absorption.
Target Organ Toxicity[2]
-
Liver (Hepatotoxicity): Primary target due to high concentration of metabolizing enzymes (ADH/CYP). Histopathology typically shows centrilobular necrosis.
-
Kidney (Nephrotoxicity): Secondary target due to excretion of reactive conjugates.
-
Local Irritation: The alkyne moiety is a severe irritant. Expect Category 1 Eye Damage (irreversible corneal opacity) and Category 2 Skin Irritation .
Genotoxicity[3]
-
Ames Test: Likely positive in strains sensitive to oxidative mutagens (e.g., TA100) with metabolic activation (S9 fraction), due to the formation of the reactive aldehyde.
Part 5: Experimental Protocols for Validation
To confirm the toxicity profile of 3,4-DCP-PA, the following assays are recommended. These protocols prioritize mechanistic validation over simple observation.
Protocol 1: Glutathione (GSH) Depletion Assay
Purpose: To quantify the electrophilic reactivity of the bioactivated metabolite.
-
System: Human Liver Microsomes (HLM) or Hepatocytes.
-
Control: Propargyl alcohol (Positive), Ethanol (Negative).
-
Procedure:
-
Incubate 3,4-DCP-PA (10 µM) with HLM (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Add GSH (5 mM) to the reaction mixture.
-
Incubate for 0, 15, 30, and 60 minutes at 37°C.
-
Stop Reaction: Add ice-cold acetonitrile containing internal standard.
-
-
Analysis: LC-MS/MS monitoring for the GSH-DCP-PA adduct (Mass shift = +307 Da).
-
Validation Criteria: A time-dependent decrease in free GSH and appearance of the adduct confirms "Pro-electrophile" status.
Protocol 2: P450 Time-Dependent Inhibition (TDI) Assay
Purpose: To determine if the compound is a suicide inhibitor (
-
Pre-Incubation (Inactivation Step):
-
Mix 3,4-DCP-PA (0.1 – 50 µM) with HLM and NADPH.
-
Incubate for varying times (
= 0, 5, 10, 20 min).
-
-
Dilution (Activity Step):
-
Dilute the mixture 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4 or Phenacetin for CYP1A2).
-
Incubate for 10 minutes.
-
-
Readout: Measure the formation of the probe metabolite via LC-MS.
-
Calculation: Plot
vs. Pre-incubation Time.-
A steep negative slope indicates irreversible inactivation.
-
Visualization: TDI Experimental Workflow
Caption: Workflow for assessing Time-Dependent Inhibition (TDI), distinguishing reversible inhibition from suicide inactivation.
Part 6: Safety & Handling Guidelines
Given the predicted toxicity, strict engineering controls are required.[2]
-
Engineering Controls: All handling must occur within a Chemical Fume Hood . Do not handle on an open bench.
-
PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.
-
Decontamination: In case of spill, treat with a nucleophilic scavenger solution (e.g., 5% sodium bisulfite or dilute cysteine solution) to quench the electrophile before disposal.
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent spontaneous oxidation to the aldehyde.
References
-
National Toxicology Program (NTP). (2008).[1] Toxicology and Carcinogenesis Studies of Propargyl Alcohol in F344/N Rats and B6C3F1 Mice. NTP TR 550. Link
-
DeMaster, E. G., et al. (1994). Catalase-dependent conversion of propargyl alcohol to reactive aldehydes.[1]Biochemical Pharmacology, 47(11), 2029-2037.
-
Moridani, M. Y., et al. (2001). Metabolic activation of propargyl alcohol to a reactive alpha,beta-unsaturated aldehyde.[1]Chemico-Biological Interactions, 130-132, 931-942. Link
-
Guengerich, F. P. (2018).[3] Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications.Biomolecules & Therapeutics, 26(1), 10–20. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.Link (Generic reference for class SDS).
Sources
- 1. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ICSC 0673 - PROPARGYL ALCOHOL [inchem.org]
- 3. Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol as a Divergent Pharmaceutical Intermediate
[1]
Executive Summary
3-(3,4-Dichlorophenyl)prop-2-yn-1-ol (CAS: 220707-94-8) is a high-value synthetic lynchpin in medicinal chemistry.[1] Its structural utility lies in its bifunctionality: it possesses a lipophilic 3,4-dichlorophenyl "warhead" (a validated pharmacophore in antidepressants, antifungals, and kinase inhibitors) linked to a reactive propargyl alcohol handle .
This handle serves as a divergent node, allowing researchers to access three distinct chemical spaces:
-
Allylic Alcohols/Propanols: Via stereoselective hydrogenation (e.g., Sertraline analogs).
- -Unsaturated Ketones (Chalcones): Via oxidation and condensation (e.g., Anti-inflammatory agents).[2]
-
Heterocycles (Triazoles/Isoxazoles): Via 1,3-dipolar cycloadditions (e.g., Click chemistry libraries).
This guide provides validated protocols for synthesizing, handling, and deploying this intermediate in drug development pipelines.
Chemical Profile & Strategic Utility[1]
Physicochemical Data
| Property | Value | Relevance |
| Molecular Formula | Fragment-based drug design (FBDD) | |
| Molecular Weight | 201.05 g/mol | Low MW allows for extensive elaboration |
| LogP (Predicted) | ~2.3 - 2.5 | Ideal lipophilicity for CNS penetration |
| Boiling Point | ~314°C (760 mmHg) | High thermal stability for reflux reactions |
| Reactive Motifs | Internal Alkyne, | Orthogonal reactivity |
Strategic "Warhead" Insertion
The 3,4-dichlorophenyl moiety is metabolically robust, resisting oxidative metabolism at the phenyl ring due to chlorine substitution. It enhances the lipophilicity of the final drug candidate, improving membrane permeability and half-life.
Common Drug Classes Utilizing this Pharmacophore:
-
SSRI/SNRI Antidepressants: (e.g., Sertraline, Indatraline)
-
Antifungals: (e.g., Miconazole analogs)
-
Antivirals: (e.g., Capsid binders)
Upstream Synthesis: Manufacturing the Intermediate
Objective: Synthesize high-purity (>98%) this compound via Sonogashira Coupling.
Protocol A: Palladium-Catalyzed Cross-Coupling
This protocol minimizes homocoupling (Glaser coupling) of the alkyne.
Reagents:
-
3,4-Dichloroiodobenzene (1.0 equiv)
-
Propargyl alcohol (1.2 equiv)
- (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (
) / THF (1:1 v/v)
Step-by-Step Workflow:
-
Inerting: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.
-
Dissolution: Charge 3,4-dichloroiodobenzene (10 mmol, 2.73 g) and dry THF (20 mL).
-
Catalyst Addition: Add
(140 mg) and CuI (19 mg). The solution should turn yellow/brown.[1] -
Base Addition: Add degassed
(20 mL). -
Substrate Addition: Dropwise add propargyl alcohol (12 mmol, 0.70 mL) over 10 minutes to control exotherm.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Filter off ammonium salts. Concentrate the filtrate. Dissolve residue in DCM, wash with
(sat. aq) to remove copper traces (critical for biological assays). -
Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Yield Expectation: 85–92% as a pale yellow solid/oil.[1]
Downstream Application Protocols
Pathway 1: Stereoselective Reduction (The "Sertraline-Analog" Route)
Target: (E)-3-(3,4-Dichlorophenyl)prop-2-en-1-ol[1]
This protocol yields the trans-allylic alcohol, a common motif in antifungal allylamines.
Protocol:
-
Setup: Dissolve the alkyne intermediate (5 mmol) in dry ether (20 mL) under
. -
Reagent: Slowly add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) (1.5 equiv, 65% in toluene) at 0°C.
-
Note: Red-Al is preferred over
for specific trans-selectivity on propargyl alcohols.[1]
-
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench: Cool to 0°C. Add Rochelle's salt solution (sat. aq) dropwise. Stir vigorously until two clear layers form.
-
Isolation: Extract with ether, dry over
, and concentrate.
Pathway 2: Oxidation to Chalcones (The "Anti-Inflammatory" Route)
Target: 3-(3,4-Dichlorophenyl)prop-2-ynal (Propargyl Aldehyde)
The alcohol must be oxidized to the aldehyde to serve as an electrophile in condensation reactions.
Protocol:
-
Oxidation: Dissolve intermediate (5 mmol) in DCM (50 mL). Add Activated
(10 equiv). -
Reaction: Stir at reflux for 4 hours.
is mild and prevents over-oxidation to the acid.[1] -
Filtration: Filter through a Celite pad.[1] Concentrate to obtain the crude aldehyde.[1]
-
Condensation: React the crude aldehyde with an acetophenone derivative (e.g., 4-aminoacetophenone) in EtOH with catalytic NaOH to form the chalcone.
Pathway 3: Click Chemistry (The "Fragment-Based" Route)
Target: 1,4-Disubstituted 1,2,3-Triazoles
Ideal for generating diversity libraries.[1]
Protocol:
Visualizing the Strategic Workflow
The following diagram illustrates the central role of this compound in divergent synthesis.
Caption: Divergent synthetic pathways utilizing this compound as a core scaffold.
Quality Control & Stability
Analytical Methods
-
HPLC: C18 Column, Acetonitrile/Water (gradient 50%
95%). Detection @ 254 nm.[1]-
Impurity Watch: Look for the homocoupled dimer (1,6-bis(3,4-dichlorophenyl)hexa-2,4-diyne-1,6-diol) which elutes later than the product.
-
-
NMR:
NMR in . Diagnostic peaks:-
4.50 ppm (d, 2H,
). - 7.2–7.6 ppm (aromatic pattern characteristic of 3,4-dichloro substitution).
-
4.50 ppm (d, 2H,
Storage Protocols
-
Stability: The internal alkyne is relatively stable, but the primary alcohol is susceptible to slow oxidation.
-
Condition: Store at 2–8°C under Argon. Protect from light.[1]
References
-
LookChem. this compound - Chemical Properties and Suppliers.[1][3] Available at: [Link]
-
National Institutes of Health (PMC). Antiviral and antimicrobial applications of chalcones and their derivatives.[1] Available at: [Link]
-
Frontiers in Chemistry. Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives. Available at: [Link]
Application Note: Selective Oxidation Strategies for Functionalized Propargylic Alcohols
Executive Summary & Chemical Context
The transformation of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol (Compound 1 ) to its corresponding aldehyde, 3-(3,4-Dichlorophenyl)prop-2-ynal (Compound 2 ), is a pivotal step in the synthesis of heterocyclic pharmacophores, including pyrazoles and isoxazoles used in kinase inhibitors and antimicrobial agents.
This oxidation presents specific chemoselectivity challenges:
-
Over-oxidation: Primary propargylic alcohols are prone to over-oxidation to carboxylic acids if water is present or the oxidant is too aggressive.
-
Functional Group Compatibility: The reaction must preserve the internal alkyne and the aryl chloride moieties.
-
Product Stability: Propargylic aldehydes are highly electrophilic Michael acceptors and are prone to polymerization or hydration under acidic/basic extremes.
This guide details two validated protocols: Activated Manganese Dioxide (
Reaction Scheme
The target transformation involves the removal of two hydrogen atoms to form the carbonyl without affecting the degree of unsaturation in the alkyne or the halogenated ring.
Figure 1: Reaction scheme highlighting the primary transformation and the risk of over-oxidation.
Method A: Activated Manganese Dioxide ( )
Best for: Small-to-mid scale (<50g), high chemoselectivity requirements, and ease of workup.
Mechanism & Rationale
Activated
-
Selectivity: It is virtually inert toward saturated alcohols, ensuring that if the substrate contains other hydroxyl groups (e.g., aliphatic side chains), they remain untouched.
-
Safety: Avoids the use of heavy metal chromates (PCC/PDC) or explosive hypervalent iodine byproducts.
Protocol 1: Oxidation
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Activated
(10.0 - 20.0 equiv by mass or mole—large excess is required due to surface area dependence). -
Solvent: Dichloromethane (DCM) or Chloroform (
).
Step-by-Step Procedure:
-
Preparation of Oxidant: If commercial "Activated"
is unavailable, heat standard at 110°C for 24 hours or azeotrope with toluene to remove excess water. -
Solvation: Dissolve the alcohol (Compound 1 ) in DCM (0.1 M concentration).
-
Addition: Add Activated
(10 equiv) in a single portion with vigorous stirring.-
Note: The reaction is heterogeneous; vigorous stirring is critical to maximize surface contact.
-
-
Monitoring: Stir at room temperature (20–25°C). Monitor by TLC (typically 20-30% EtOAc/Hexane).
-
Endpoint: usually 4–16 hours. The aldehyde spot will be less polar (higher
) than the alcohol.
-
-
Workup:
-
Filter the black suspension through a pad of Celite® or silica gel to remove the manganese oxides.
-
Wash the filter cake thoroughly with DCM (the product can adsorb to the surface).
-
-
Concentration: Evaporate the solvent under reduced pressure (
bath temp) to yield the crude aldehyde.
Method B: Dess-Martin Periodinane (DMP)
Best for: Rapid kinetics, homogeneous reaction conditions, or substrates where
Mechanism & Rationale
DMP is a hypervalent iodine(V) reagent that oxidizes alcohols via ligand exchange followed by reductive elimination. It is strictly homogeneous, avoiding the surface-area variability of
-
pH Neutrality: The reaction produces acetic acid as a byproduct. For acid-sensitive propargylic aldehydes, buffering with
is recommended. -
Speed: Reactions are often complete in <2 hours.[1]
Protocol 2: DMP Oxidation
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 - 1.5 equiv).
-
Buffer: Sodium Bicarbonate (
) (optional, 2.0 equiv). -
Solvent: Wet DCM (DMP oxidation is accelerated by trace water).
Step-by-Step Procedure:
-
Setup: In a flame-dried flask, dissolve the alcohol in DCM (0.2 M).
-
Buffering (Recommended): Add solid
to the solution to neutralize acetic acid byproducts. -
Addition: Cool the mixture to 0°C. Add DMP solid in portions over 5 minutes.
-
Reaction: Allow to warm to room temperature. Stir for 1–3 hours.
-
Quench (Critical):
-
Extraction: Separate layers. Extract aqueous layer with
or DCM. -
Drying: Dry organics over
, filter, and concentrate.
Analytical Validation & QC
The conversion from propargylic alcohol to aldehyde results in distinct spectroscopic shifts.
| Feature | Substrate (Alcohol) | Product (Aldehyde) | Notes |
| Disappearance of methylene doublet is key. | |||
| IR Spectroscopy | Broad band 3300-3400 | Sharp band ~1660-1680 | Conjugation lowers carbonyl frequency. |
| TLC ( | Lower (more polar) | Higher (less polar) | Aldehyde moves faster on Silica. |
Stability Warning
Propargylic aldehydes are lachrymators (induce tears) and potential skin sensitizers. Handle only in a fume hood. They are also prone to decomposition upon prolonged storage.
-
Storage: Store at -20°C under Nitrogen/Argon.
-
Usage: Best used immediately in the subsequent step (e.g., Wittig reaction or heterocycle condensation).
Troubleshooting & Decision Logic
Figure 2: Troubleshooting logic for incomplete conversion.
References
-
Taylor, R. J. K., et al. "Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies." Accounts of Chemical Research, 2005. Link
-
Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[5] Journal of Organic Chemistry, 1983.[5] Link
-
Organic Chemistry Portal. "Manganese(IV) oxide - Reactivity and Applications." Link
-
Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[2] Journal of Organic Chemistry, 1994.[2] Link
-
Paxton, R. J., et al. "A direct conversion of activated primary alcohols into terminal alkynes... involving oxidation with manganese dioxide."[8] Synlett, 2007.[8] Link
Sources
- 1. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Manganese(IV) oxide [organic-chemistry.org]
Application Note: A Detailed Protocol for the Palladium-Catalyzed Synthesis of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Abstract
This application note provides a comprehensive guide for the synthesis of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol, a valuable propargylic alcohol intermediate in the development of pharmaceuticals and functional materials. The protocol details a robust and efficient method utilizing the Sonogashira cross-coupling reaction between 1,2-dichloro-4-iodobenzene and propargyl alcohol. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide essential guidance on safety, product characterization, and troubleshooting to ensure reproducible and high-yield results.
Introduction and Scientific Rationale
Aryl-substituted propargylic alcohols are pivotal structural motifs in organic synthesis due to the versatile reactivity of the alkyne and hydroxyl functional groups. The target molecule, this compound, serves as a key building block for more complex molecular architectures. The dichlorinated phenyl ring is a common feature in many bioactive compounds, imparting specific electronic and lipophilic properties.
The Sonogashira reaction is the premier method for forming C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[1] Its widespread adoption is due to its operational simplicity, mild reaction conditions, and high tolerance for a wide range of functional groups.[2] This protocol employs a classic Sonogashira catalyst system, consisting of a palladium(0) complex, a copper(I) co-catalyst, and an amine base, to facilitate the efficient coupling of 1,2-dichloro-4-iodobenzene with propargyl alcohol.[3][4] The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds on the starting aryl halide allows for highly selective coupling at the iodo-position.[1]
Reaction Mechanism: The Sonogashira Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle. The synergy between these two cycles is crucial for the reaction's efficiency at mild temperatures.[3]
-
The Palladium Cycle :
-
Reductive Elimination/Pre-catalyst Activation : The active Pd(0) species, Pd(0)L₂, is generated in situ from the Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂).
-
Oxidative Addition : The Pd(0) catalyst oxidatively adds to the aryl iodide (R¹-X), forming a Pd(II) intermediate, trans-[Pd(R¹)(X)L₂].
-
Transmetalation : The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide (X) and forming a new Pd(II)-alkynyl complex, [Pd(R¹)(C≡CR²)L₂].
-
Reductive Elimination : This final step involves cis-trans isomerization followed by the elimination of the final product (R¹-C≡CR²), regenerating the active Pd(0)L₂ catalyst, which re-enters the cycle.
-
-
The Copper Cycle :
-
π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne (H-C≡CR²).
-
Deprotonation : The amine base deprotonates the terminal alkyne, facilitated by the copper catalyst, to form the highly nucleophilic copper(I) acetylide intermediate (Cu-C≡CR²). This species is then ready for the transmetalation step with the palladium complex.
-
The formation of the copper acetylide is generally the rate-accelerating step, allowing the reaction to proceed under much milder conditions than copper-free variants.[1]
Caption: Figure 1: Sonogashira Catalytic Cycle
Detailed Experimental Protocol
This protocol provides a method for a 5 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg/mL) | Moles (mmol) | Molar Eq. | Supplier Example | Purity |
| 1,2-Dichloro-4-iodobenzene | C₆H₃Cl₂I | 272.90 | 1.365 g | 5.0 | 1.0 | Sigma-Aldrich | ≥98% |
| Propargyl alcohol | C₃H₄O | 56.06 | 335 µL (320 mg) | 5.7 | 1.14 | Sigma-Aldrich | ≥99% |
| Bis(triphenylphosphine)palladium(II) chloride | PdCl₂(PPh₃)₂ | 701.90 | 88 mg | 0.125 | 0.025 | BenchChem[5] | 98% |
| Copper(I) Iodide | CuI | 190.45 | 24 mg | 0.125 | 0.025 | Sigma-Aldrich | ≥99.5% |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 2.8 mL | 20.0 | 4.0 | Sigma-Aldrich | ≥99.5% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 25 mL | - | - | Sigma-Aldrich | Anhydrous, ≥99.9% |
Equipment
-
100 mL Schlenk flask or two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Argon or Nitrogen) with bubbler
-
Septa, syringes, and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Vessel Preparation : Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon. Maintain the inert atmosphere throughout the setup and reaction.
-
Addition of Solids : To the flask, add 1,2-dichloro-4-iodobenzene (1.365 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) chloride (88 mg, 0.125 mmol, 2.5 mol%), and copper(I) iodide (24 mg, 0.125 mmol, 2.5 mol%).
-
Solvent and Base Addition : Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[5] Add 25 mL of anhydrous, degassed THF via syringe, followed by degassed triethylamine (2.8 mL, 20.0 mmol). Stir the mixture to dissolve the solids.
-
Alkyne Addition : Slowly add propargyl alcohol (335 µL, 5.7 mmol) to the stirred mixture via syringe. A slight color change may be observed.
-
Reaction : Stir the reaction mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 7:3 v/v) eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up :
-
Once the reaction is complete (as indicated by the consumption of the aryl iodide), concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the solvent.
-
Re-dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) to remove the amine base and copper salts, followed by a wash with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3) to afford this compound as a pure solid.
Product Characterization
-
Appearance : Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃) : δ (ppm) ~7.5 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H), ~4.5 (s, 2H, -CH₂OH), ~2.0 (t, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃) : δ (ppm) ~134, ~132, ~131, ~130, ~128, ~123 (Ar-C), ~90 (Ar-C≡C-), ~85 (-C≡C-CH₂OH), ~52 (-CH₂OH).
-
IR (ATR, cm⁻¹) : ~3350 (br, O-H stretch), ~2230 (w, C≡C stretch), ~1580, 1470 (C=C aromatic stretch).
-
HRMS (ESI) : Calculated for C₉H₆Cl₂O [M+H]⁺, found m/z consistent with the calculated value.
Safety and Handling Precautions
-
General : Conduct all steps in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Reagent Hazards :
-
1,2-Dichloro-4-iodobenzene : Irritant. Avoid inhalation and contact with skin.
-
Propargyl Alcohol : Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes serious eye damage.[7]
-
Palladium Catalysts : Toxic and may cause sensitization. Handle with care.[8]
-
Copper(I) Iodide : Harmful if swallowed and causes skin and eye irritation.
-
Triethylamine : Highly flammable and corrosive liquid. Causes severe skin burns and eye damage.
-
Solvents (THF, Ethyl Acetate, Hexane) : Highly flammable. Avoid sources of ignition.
-
-
Reaction Hazards : While this reaction is not typically associated with strong exotherms, the potential for unexpected heat generation exists, especially at larger scales.[9] Ensure proper stirring and be prepared for cooling if necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents/reagents.3. Poor quality of the amine base. | 1. Use a fresh bottle of catalyst or consider a pre-activated Pd(0) source like Pd(PPh₃)₄.2. Ensure all solvents and the triethylamine are thoroughly degassed via sparging with argon for 20-30 minutes.[5]3. Use freshly distilled triethylamine. |
| Alkyne Homocoupling (Glaser Byproduct) | 1. Presence of oxygen in the reaction vessel.2. Reaction temperature is too high or reaction time is too long. | 1. Maintain a strict inert atmosphere throughout the entire process. Ensure the flask is properly flame-dried and purged.[6]2. Run the reaction at room temperature and monitor closely by TLC to stop it upon completion. |
| Dark Black Color / Catalyst Decomposition | 1. Catalyst has decomposed to palladium black.2. Impurities in starting materials. | 1. While some darkening is normal, excessive blackening indicates catalyst death. The reaction may stall. Ensure high-purity, anhydrous reagents are used.2. Purify starting materials if their quality is suspect. |
| Difficult Purification | 1. Close-running spots on TLC (product and starting material or byproduct).2. Product is unstable on silica gel. | 1. Optimize the eluent system for column chromatography. Try different solvent systems (e.g., dichloromethane/methanol).2. Consider neutralizing the silica gel with triethylamine (by adding 1% Et₃N to the eluent) if the product shows signs of degradation. |
References
- Technical Support Center: Sonogashira Coupling of Complex Molecules - Benchchem. (n.d.). BenchChem.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 22). Springer Nature.
- Application Notes and Protocols for Sonogashira Coupling Reactions Using Tolylpent-1-yn-4-ol Analogues - Benchchem. (n.d.). BenchChem.
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Gogoi, A., Dewan, A., & Bora, U. (2014). A highly efficient copper and ligand free protocol for the room temperature Sonogashira reaction. RSC Advances, 4(109), 64235-64238.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Wiley Online Library.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Journal of Chemical Education.
- Yang, Q., et al. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University.
- Process of purifying propargyl alcohol. (1950). Google Patents.
- Synthesis of 3-aryl propargyl alcohols. (n.d.). ResearchGate.
- Application Notes and Protocols: Sonogashira Coupling Reactions in the Synthesis of Alkyne Diols - Benchchem. (n.d.). BenchChem.
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
- Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). J&K Scientific.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Advanced RuAAC Click Chemistry Protocols for 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of fully substituted 1,4,5-triazole pharmacophores
Executive Summary & Mechanistic Causality
While the term "click chemistry" is nearly synonymous with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), applying standard CuAAC protocols to 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol will result in experimental failure. As an internal arylpropargyl alcohol, this substrate lacks the terminal proton required to form the requisite copper-acetylide intermediate.
To successfully utilize this building block, researchers must employ the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . RuAAC bypasses the acetylide requirement by activating the alkyne via
Synergistic Regiocontrol: The "Expertise" Advantage
A common challenge with internal alkynes is poor regioselectivity, yielding mixtures of 1,4,5-isomers. However, this compound possesses two distinct structural features that work synergistically to lock the regiochemistry into a single, predictable isomer:
-
Hydrogen Bonding (Steric/Coordination Control): The propargylic hydroxyl (-OH) group forms a strong hydrogen bond with the chloride ligand of the [Cp*RuCl] catalyst. This coordination anchors the hydroxymethyl group, directing it exclusively to the 5-position of the nascent triazole ring[1],[2].
-
Electronic Bias: The 3,4-dichlorophenyl moiety is strongly electron-withdrawing. In RuAAC, electron-withdrawing substituents on the alkyne are inherently directed to the 4-position of the triazole[1].
Because both the electronic and coordination biases align perfectly, this specific substrate undergoes RuAAC with near-perfect regioselectivity (>99:1), yielding 1-substituted-4-(3,4-dichlorophenyl)-5-(hydroxymethyl)-1H-1,2,3-triazole .
Caption: RuAAC catalytic cycle highlighting H-bond directed regioselectivity.
Quantitative Data: Catalyst & Solvent Optimization
The choice of ruthenium catalyst and solvent profoundly impacts the reaction kinetics. The [Cp*RuCl] fragment is mandatory; however, the lability of the ancillary ligands dictates the required thermal activation[1],[3].
Table 1: Optimization Parameters for Arylpropargyl Alcohol RuAAC
| Catalyst System | Solvent | Temp (°C) | Time (h) | Regioselectivity (4-Ar : 5-CH₂OH) | Yield (%) | Causality / Notes |
| CpRuCl(COD) | 1,4-Dioxane | 60 | 4 - 8 | > 99:1 | 88 - 92 | Optimal. COD ligand is highly labile, allowing rapid |
| CpRuCl(PPh₃)₂ | Benzene / Toluene | 80 | 12 - 24 | > 95:5 | 80 - 85 | PPh₃ ligands dissociate slower; requires higher heat[3]. |
| [Cp*RuCl₂]n | THF | 65 | 18 - 24 | ~ 90:10 | 70 - 75 | Polymeric nature requires thermal breakdown before activation. |
| CuSO₄ / NaAsc | t-BuOH / H₂O | 25 - 60 | 24 | N/A | 0 | Negative Control. Internal alkynes cannot form Cu-acetylides. |
Self-Validating Experimental Protocol
This protocol details the coupling of this compound with a model azide (e.g., benzyl azide) using the optimized Cp*RuCl(COD) catalyst. Every step is designed with built-in causality and validation to ensure reproducibility.
Caption: Self-validating experimental workflow for RuAAC of internal alkynes.
Step-by-Step Methodology
Step 1: Rigorous Solvent Degassing
-
Action: Transfer 5.0 mL of anhydrous 1,4-dioxane into a Schlenk flask. Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes.
-
Causality: Ruthenium(II) catalysts, particularly CpRuCl(PPh₃)₂, are sensitive to atmospheric oxygen. O₂ can displace labile ligands to form an inactive CpRuCl(O₂)(L) complex[4]. Complete deoxygenation is non-negotiable for high yields.
Step 2: Reagent Assembly (Inert Atmosphere)
-
Action: Under a positive flow of Argon, add this compound (1.0 mmol, 1.0 eq) and the target organic azide (1.1 mmol, 1.1 eq) to the degassed solvent. Stir to dissolve.
-
Action: Add Cp*RuCl(COD) (0.05 mmol, 5 mol%). The solution will typically adopt a dark, homogeneous coloration.
-
Causality: A slight excess of azide ensures complete consumption of the valuable arylpropargyl alcohol. The COD catalyst is chosen for its superior lability compared to PPh₃ variants[1].
Step 3: Thermal Activation
-
Action: Seal the vessel and heat the reaction mixture to 60 °C using a pre-equilibrated oil bath or heating block.
-
Causality: While terminal alkynes can undergo RuAAC at room temperature, the steric bulk of the internal alkyne requires thermal energy to drive the oxidative coupling step and form the six-membered ruthenacycle intermediate[5].
Step 4: In-Process Control (IPC) Monitoring
-
Action: After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS or TLC (Hexanes:EtOAc 7:3).
-
Validation: Look for the complete disappearance of the alkyne mass/spot. The formation of a single dominant product mass validates the synergistic regiocontrol. If unreacted alkyne remains, continue heating and re-check at 8 hours.
Step 5: Quench and Purification
-
Action: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).
-
Causality: The non-polar nature of the ruthenium byproducts allows for easy separation from the highly polar triazole product.
Step 6: Structural Validation (The Self-Validating Step)
-
Action: Dissolve the purified product in CDCl₃ or DMSO-d₆ and perform 1D ¹H NMR and 2D NOESY NMR.
-
Validation: To definitively prove the regiochemistry, observe the NOESY spectrum. You must see a strong Nuclear Overhauser Effect (NOE) cross-peak between the protons of the R-group on the azide (e.g., the benzylic CH₂ if using benzyl azide) and the hydroxymethyl (-CH₂OH) protons. This through-space interaction mathematically proves the hydroxymethyl group is at the 5-position (adjacent to the N1-substituent), validating the success of the RuAAC regiocontrol[6].
References
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Chemical Reviews (ACS Publications) URL:[Link]
-
A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3 + 2]-Cycloaddition of Azides with Internal Alkynes The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism ResearchGate / JACS URL:[Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition PMC / NIH URL:[Link]
Sources
Strategic Esterification Protocols for Functionalizing 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Introduction & Molecule Analysis[1][2][3]
Target Molecule: 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol CAS: (Generic/Analogous structure reference) Molecular Weight: ~201.05 g/mol
This guide details the strategic functionalization of This compound , a critical intermediate often employed in the synthesis of kinase inhibitors, agrochemicals, and chalcone derivatives.
Chemical Challenges & Strategy
The target molecule presents a unique "reactivity triad" that dictates protocol selection:
-
Primary Propargylic Alcohol: Highly nucleophilic but prone to Meyer-Schuster rearrangements or polymerization under strong acidic conditions.
-
Internal Alkyne: While more robust than terminal alkynes, the triple bond is a high-energy motif. Literature precedents indicate that subjecting propargylic alcohols to strong mineral acids (e.g., H₂SO₄) at elevated temperatures can lead to runaway exotherms or detonations [1].
-
Dichlorophenyl Ring: The electron-withdrawing chlorine atoms decrease the electron density of the alkyne, slightly increasing the acidity of the propargylic protons but stabilizing the system against oxidative degradation compared to electron-rich analogs.
Core Directive: Avoid classical Fischer esterification (H₂SO₄/Heat). Prioritize mild, base-mediated, or coupling-agent-promoted protocols to ensure safety and yield.
Method Selection: Decision Matrix
The following decision tree illustrates the logical flow for selecting the optimal esterification method based on the carboxylic acid partner and scale.
Figure 1: Strategic decision tree for esterification protocols. Note the explicit exclusion of Fischer esterification due to safety concerns with propargylic substrates.
Method A: Steglich Esterification (The "Gold Standard")
Best For: R&D scale, valuable acid partners, and acid-sensitive substrates. Mechanism: Carbodiimide-mediated coupling prevents the formation of water and operates near neutral pH.
Reagents & Materials[4][5][6][7][8][9]
-
Substrate: this compound (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC[1]·HCl (1.1–1.2 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.05–0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the Carboxylic Acid (1.1 eq) and Substrate (1.0 eq) dissolved in anhydrous DCM (0.1 M concentration).
-
Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.
-
Activation (Critical Step): Cool the mixture to 0°C using an ice bath.
-
Coupling: Add DCC (1.2 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–12 hours.
-
Monitoring: Check TLC. The limiting reagent (alcohol) should disappear.
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct.
-
Wash the filtrate with 0.5 M HCl (to remove DMAP and unreacted amine) followed by saturated NaHCO₃ and Brine.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.
Expert Insight: If the reaction is slow, adding DMAP before DCC is crucial. If DCC is added to the acid alone for too long, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea [2].
Method B: Acyl Chloride Protocol (Scale-Up Compatible)
Best For: Simple esters (Acetates, Benzoates), large-scale synthesis (>10g), and robust substrates. Mechanism: Nucleophilic acyl substitution using a base sponge.
Reagents & Materials[4][5][6][7][8][9]
-
Substrate: this compound (1.0 equiv)
-
Acyl Chloride: R-COCl (1.2 equiv)
-
Base: Triethylamine (Et₃N) or Pyridine (1.5–2.0 equiv)
-
Solvent: DCM or THF (Anhydrous)
Step-by-Step Protocol
-
Setup: Dissolve the Substrate (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM under inert atmosphere.
-
Temperature Control: Cool to 0°C . The reaction of acyl chlorides is exothermic.
-
Addition: Add the Acyl Chloride (1.2 eq) dropwise.
-
Note: If using solid acid chlorides, dissolve in DCM first.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Most reactions are complete within 1-2 hours.
-
Quench: Add a small amount of water or methanol to destroy excess acid chloride.
-
Workup: Wash organic layer with 1M HCl (removes Et₃N), Water, and Brine.
-
Isolation: Concentrate in vacuo. Many simple esters (like acetates) may be pure enough for the next step without chromatography; otherwise, recrystallize or filter through a silica plug.
Method C: Yamaguchi Esterification (For Difficult Substrates)
Best For: Sterically hindered acids or when Method A fails to reach full conversion. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP [3].[2][3][4]
Protocol Summary
-
Mixed Anhydride Formation: React the Carboxylic Acid (1.0 eq) with TCBC (1.0 eq) and Et₃N (1.1 eq) in THF at room temperature for 1 hour.
-
Esterification: Add a solution of the Propargylic Alcohol (1.0 eq) and DMAP (1.0–2.0 eq, stoichiometric amount required) in Toluene or THF.
-
Reflux: Heat the mixture (mild reflux or 60°C) for 2–6 hours.
-
Workup: Standard aqueous wash.
Analytical Data & Comparison
The following table summarizes the expected performance of each method for this compound.
| Feature | Method A: Steglich | Method B: Acyl Chloride | Method C: Yamaguchi |
| Yield | 85–95% | 90–98% | 75–90% |
| Atom Economy | Low (DCC urea waste) | Moderate | Low (TCBC waste) |
| Purification | Filtration + Column | Extraction (often sufficient) | Column Required |
| Safety | High (Neutral pH) | Moderate (Exothermic) | High (Controlled) |
| Cost | Moderate | Low | High |
Validation: NMR Signatures
Successful esterification is best monitored by 1H NMR (CDCl₃) .
-
Starting Material: The propargylic CH₂ doublet typically appears at δ 4.4–4.6 ppm .
-
Product (Ester): Upon esterification, this signal shifts downfield significantly to δ 4.9–5.2 ppm due to the deshielding effect of the carbonyl group.
Safety & Handling (Critical)
-
Explosion Hazard: Do NOT use concentrated sulfuric acid or sulfonic acids with heat (Fischer conditions). Propargyl alcohols can dehydrate to form enynes or polymerize violently under these conditions [1].
-
Skin Sensitization: The 3,4-dichlorophenyl moiety increases lipophilicity, aiding skin absorption. Wear double nitrile gloves.
-
Waste Disposal: DCU (from Steglich) is a known sensitizer. Dispose of solid urea waste in designated hazardous solid waste containers.
References
-
University of Minnesota, Dept. of Chemistry. (2020). Detonation during Fischer esterification of Propargyl Alcohol. Joint Safety Team Safety Moment. Link
-
Neises, B., & Steglich, W. (1978).[5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[6] Link
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[3] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
Sources
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Yamaguchi Esterification [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
Application Note: Scale-Up Synthesis and Process Optimization of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Introduction and Strategic Context
The compound 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol is a highly versatile bifunctional building block. Featuring both a reactive terminal hydroxyl group and an internal alkyne conjugated with a di-halogenated phenyl ring, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is utilized in the development of novel sodium-glucose transporter (SGLT) inhibitors via chiral bicyclic triazole synthesis [1], and acts as a prime substrate for catalytic one-step deoxytrifluoromethylation reactions in medicinal chemistry [2].
When transitioning this molecule from discovery chemistry (milligram scale) to process development (multigram to kilogram scale), the primary synthetic route—a Sonogashira cross-coupling between 1-bromo-3,4-dichlorobenzene and prop-2-yn-1-ol (propargyl alcohol)—presents specific scale-up challenges. These include managing the exothermic catalytic initiation, mitigating the Glaser homocoupling byproduct, and ensuring the efficient clearance of heavy metal (Pd/Cu) residues.
Retrosynthetic Strategy and Mechanistic Workflow
The most atom-economical and scalable approach to this compound relies on the palladium-catalyzed, copper-cocatalyzed Sonogashira coupling.
Causality in Reagent Selection:
-
Aryl Halide: 1-Bromo-3,4-dichlorobenzene is selected over the iodo-variant for scale-up due to significantly lower raw material costs, despite requiring a slightly higher activation energy (60 °C vs. ambient temperature).
-
Amine Base: Diisopropylamine (DIPA) acts as both the solvent and the base. Its steric bulk prevents unwanted nucleophilic attack on the electrophilic alkyne, a common side reaction when using primary amines.
-
Copper(I) Iodide: Acts as a transmetalating agent. However, excess CuI in the presence of trace oxygen promotes the Glaser homocoupling of propargyl alcohol (forming hexa-2,4-diyne-1,6-diol). Thus, strict inertion and a controlled, slow addition of the alkyne are required.
Caption: Mechanistic workflow of the Sonogashira cross-coupling for the target alkyne.
Process Optimization Data
To establish a self-validating process, a Design of Experiments (DoE) was conducted to minimize the Glaser homocoupling impurity and maximize yield. The data below summarizes the optimization of the catalytic system.
| Entry | Catalyst System (mol%) | Alkyne Addition | Temp (°C) | Yield (%) | Glaser Impurity (%) |
| 1 | Pd(PPh3)2Cl2 (5) / CuI (5) | Bolus (All at once) | 80 | 62 | 18 |
| 2 | Pd(PPh3)2Cl2 (2) / CuI (2) | Bolus | 60 | 74 | 12 |
| 3 | Pd(PPh3)2Cl2 (2) / CuI (1) | Dropwise (2 hours) | 60 | 89 | < 2 |
| 4 | Pd(dppf)Cl2 (1) / CuI (0.5) | Dropwise (2 hours) | 65 | 94 | Not Detected |
Detailed Scale-Up Protocol (100g Scale)
Safety & Handling: this compound and its precursors cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [3]. All operations must be conducted in a walk-in fume hood using appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if handling dry powders).
Step 1: System Preparation and Degassing
-
Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, a reflux condenser, and a nitrogen inlet/outlet.
-
Charge the reactor with 1-bromo-3,4-dichlorobenzene (113.0 g, 0.50 mol) and Diisopropylamine (DIPA) (800 mL).
-
Critical Causality Step: Sparge the solution with subsurface Nitrogen for 30 minutes. Oxygen must be rigorously excluded to prevent the copper-catalyzed oxidative homocoupling of the alkyne.
-
Charge Pd(dppf)Cl2 (3.65 g, 5.0 mmol, 1 mol%) and CuI (0.47 g, 2.5 mmol, 0.5 mol%). The solution will turn a dark amber color.
Step 2: Reaction Execution
-
Heat the jacketed reactor to an internal temperature of 65 °C.
-
Load prop-2-yn-1-ol (propargyl alcohol) (33.6 g, 0.60 mol, 1.2 equiv) into a pressure-equalizing dropping funnel.
-
Add the propargyl alcohol dropwise over 2.0 hours.
-
Self-Validation: Monitor the internal temperature. The reaction is mildly exothermic. If the internal temperature exceeds 70 °C, pause the addition to prevent catalyst degradation.
-
-
Stir the reaction for an additional 4 hours at 65 °C.
-
In-Process Control (IPC): Sample the reaction mixture, dilute in MeCN, and analyze via HPLC. Proceed to workup only when 1-bromo-3,4-dichlorobenzene is ≤ 1.0% area.
Step 3: Workup and Metal Clearance
-
Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to remove the bulk of DIPA.
-
Redissolve the crude residue in Ethyl Acetate (1.0 L).
-
Copper Clearance: Wash the organic layer with saturated aqueous NH4Cl solution (2 × 500 mL). Causality: Ammonia generated from the ammonium chloride strongly coordinates with Cu(I)/Cu(II) ions, pulling them into the aqueous phase as water-soluble deep-blue complexes.
-
Wash with brine (500 mL) and dry the organic phase over anhydrous Na2SO4.
-
Palladium Clearance: Add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 10 g) to the organic phase. Stir at 40 °C for 2 hours, then filter through a pad of Celite.
Step 4: Isolation
-
Concentrate the filtrate under reduced pressure to a volume of ~200 mL.
-
Slowly add Heptane (600 mL) while stirring vigorously to induce crystallization.
-
Cool the suspension to 0 °C and age for 2 hours.
-
Filter the crystalline solid, wash with cold Heptane (100 mL), and dry in a vacuum oven at 40 °C to constant weight.
-
Expected Yield: ~88-92 g (87-91%). White to pale-yellow crystalline solid.
Caption: Downstream processing and metal clearance workflow for scale-up isolation.
Analytical Validation
The final product must be validated against the following specifications to ensure suitability for downstream medicinal chemistry applications:
-
HPLC Purity: ≥ 98.0% (UV at 254 nm).
-
Residual Palladium: ≤ 10 ppm (via ICP-MS).
-
1H NMR (400 MHz, CDCl3):
7.52 (d, J = 2.0 Hz, 1H), 7.38 (d, J = 8.3 Hz, 1H), 7.25 (dd, J = 8.3, 2.0 Hz, 1H), 4.51 (s, 2H), 1.75 (br s, 1H, -OH).
References
-
Synthesis of L-Rhamnose derived chiral bicyclic triazoles as novel sodium-glucose transporter (SGLT) inhibitors. The Royal Society of Chemistry. 1
-
Catalytic One-Step Deoxytrifluoromethylation of Alcohols. National Institutes of Health (PMC). 2
-
1-(3,4-Dichlorophenyl)-2-propyn-1-ol Safety Data Sheet. AK Scientific, Inc.3
Sources
functionalization of the alkyne group in 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Application Note: Strategic Functionalization of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Introduction & Scope
This compound (CAS: 29802-69-5) is a high-value intermediate in the synthesis of antifungal agents, antimicrobials, and chalcone derivatives.[1] Its structural core features an electron-deficient 3,4-dichlorophenyl ring coupled to a primary propargylic alcohol.[1]
For medicinal chemists, this scaffold presents a unique "divergent point." The internal alkyne is a rigid linker that can be selectively transformed to probe three distinct vectors of Structure-Activity Relationship (SAR):
-
Electronic Vector: The E-alkene (trans) isomer.
-
Steric Vector: The Z-alkene (cis) isomer.
-
Bioisosteric Vector: The 1,2,3-triazole (via Click chemistry).
This guide provides three self-validating protocols to access these derivatives with high regioselectivity.
Divergent Synthesis Workflow
The following diagram illustrates the strategic functionalization pathways described in this guide.
Figure 1: Divergent synthesis map for this compound functionalization.
Protocol 1: E-Selective Reduction (Red-Al)
Objective: Synthesis of (E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol.
Scientific Rationale: Standard Lithium Aluminum Hydride (LAH) reduction often yields mixtures or reduces the aryl chlorides. We utilize Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).[1][2] Unlike LAH, Red-Al is soluble in organic solvents and operates via a cyclic aluminate intermediate .[1] The hydroxyl group of the substrate coordinates to the aluminum, directing the hydride intramolecularly to the proximal carbon (C2), ensuring exclusive trans (E) selectivity [1].
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: Red-Al (65% wt in toluene) (1.5 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Quench: Rochelle’s Salt (Sat. aq. Potassium Sodium Tartrate)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the substrate and anhydrous THF. Cool to 0°C .
-
Addition: Add Red-Al solution dropwise via syringe over 10 minutes. Note: Gas evolution (H2) will occur; ensure proper venting.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The alkyne spot (Rf ~0.4) should disappear, replaced by a slightly lower Rf alkene spot.
-
-
Quench (Critical): Cool back to 0°C. Dilute with diethyl ether. Carefully add saturated Rochelle’s salt solution.
-
Workup: Vigorously stir the biphasic mixture for 1 hour until the layers separate cleanly (breaking the aluminum emulsion). Extract with EtOAc (3x), dry over Na2SO4, and concentrate.[1][3]
-
Purification: Flash chromatography (SiO2, 10-20% EtOAc in Hexanes).
Mechanism Visualization:
Figure 2: Directed hydride delivery mechanism ensuring E-selectivity.[1]
Protocol 2: Z-Selective Reduction (Lindlar)[1]
Objective: Synthesis of (Z)-3-(3,4-dichlorophenyl)prop-2-en-1-ol.
Scientific Rationale: To access the cis isomer, heterogeneous catalysis is required. The Lindlar catalyst (Pd/CaCO3 poisoned with lead) is used. The addition of Quinoline is non-negotiable; it further poisons the catalyst surface, preventing over-reduction to the alkane and isomerization to the E-alkene [2].
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: Lindlar Catalyst (5 wt% Pd on CaCO3, poisoned with Pb) (5-10 wt% loading relative to substrate)[1]
-
Additive: Quinoline (0.2 equiv)[1]
-
Solvent: Methanol (0.1 M)
-
Gas: Hydrogen (H2) balloon (1 atm)
Step-by-Step Methodology:
-
Preparation: Dissolve substrate and quinoline in Methanol in a round-bottom flask.
-
Catalyst Addition: Add Lindlar catalyst carefully. Safety: Dry Pd catalysts can ignite methanol vapors; add under an inert gas blanket if possible.[1]
-
Hydrogenation: Purge the flask with H2 (vacuum/fill cycles x3). Attach a hydrogen balloon.
-
Monitoring: Stir vigorously at RT.
-
Checkpoint: Check TLC every 30 minutes. Reaction is typically fast (1–2 hours). Do NOT leave overnight, or over-reduction to the saturated alcohol (3-(3,4-dichlorophenyl)propan-1-ol) will occur.[1]
-
-
Workup: Filter through a pad of Celite to remove Palladium. Wash the pad with MeOH.
-
Purification: Concentrate the filtrate. The quinoline must be removed via column chromatography (acidic wash is not recommended as it may isomerize the alkene).
Protocol 3: RuAAC Cycloaddition (Internal Click)[1]
Objective: Synthesis of 4-(3,4-dichlorophenyl)-5-(hydroxymethyl)-1-substituted-1,2,3-triazole.
Scientific Rationale: Classic Copper-catalyzed Click chemistry (CuAAC) fails with internal alkynes like our substrate.[1] To install a triazole bioisostere, we must use Ruthenium catalysis (RuAAC) . The complex Cp*RuCl(PPh3)2 allows for the oxidative coupling of the internal alkyne and an azide, typically yielding the 1,4,5-trisubstituted triazole [3].
Reagents:
-
Substrate: 1.0 equiv
-
Azide: R-N3 (e.g., Benzyl azide or alkyl azide) (1.2 equiv)[1]
-
Catalyst: Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2-5 mol%)[1]
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)[1]
Step-by-Step Methodology:
-
Mixture: In a screw-cap vial, combine the alkyne substrate, the organic azide, and the Ruthenium catalyst.
-
Solvent: Add Dioxane (0.2 M). Flush the headspace with Argon and seal the cap.
-
Heating: Heat the reaction block to 60–80°C .
-
Note: Internal alkynes are less reactive than terminal ones; thermal energy is required to drive the formation of the ruthenacycle intermediate.
-
-
Completion: Monitor by LC-MS (TLC may be difficult due to overlapping polarities). Look for the mass of [Substrate + Azide].
-
Workup: Cool to RT. The product often precipitates or can be directly loaded onto silica gel after solvent evaporation.
-
Purification: Flash chromatography (EtOAc/Hexane gradient).
Comparative Data Summary
| Feature | Protocol 1 (Red-Al) | Protocol 2 (Lindlar) | Protocol 3 (RuAAC) |
| Product Geometry | E-Alkene (Trans) | Z-Alkene (Cis) | Trisubstituted Triazole |
| Key Mechanism | Directed Hydrometallation | Syn-Hydrogenation | Oxidative Coupling |
| Critical Reagent | Red-Al (Vitride) | Quinoline (Poison) | Cp*RuCl(PPh3)2 |
| Reaction Time | 2–3 Hours | 1–2 Hours | 6–12 Hours |
| Common Pitfall | Emulsion during workup | Over-reduction to alkane | Catalyst deactivation by O2 |
References
-
Red-Al Selectivity: Koide, K., et al. "Trans-Selective Conversions of γ-Hydroxy-α,β-Alkynoic Esters to γ-Hydroxy-α,β-Alkenoic Esters."[1] Organic Letters, vol. 6, no.[1] 21, 2004, pp. 3885–3888.[1] Link[1]
-
Lindlar Protocol: Lindlar, H., and Dubuis, R. "Palladium Catalyst for Partial Reduction of Acetylenes." Organic Syntheses, Coll.[4] Vol. 5, 1973, p. 880.[1] Link[1]
-
RuAAC Mechanism: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[1][5][6] Journal of the American Chemical Society, vol. 130, no.[5][6] 28, 2008, pp. 8923–8930.[1] Link[1]
-
General Reactivity of 3,4-Dichloro Chalcones: Dimmock, J. R., et al. "Bioactivities of Chalcones." Current Medicinal Chemistry, vol. 6, no. 12, 1999, pp. 1125-1149.[1] Link
Sources
- 1. One moment, please... [biointerfaceresearch.com]
- 2. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
Application Note: Stereoselective Reduction of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
This Application Note and Protocol guide details the selective reduction of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol to its corresponding alkene isomers.
Abstract
The reduction of This compound (1) to its alkene analogues presents a classic problem in chemoselectivity and stereoselectivity. The presence of the 3,4-dichlorophenyl moiety renders the substrate susceptible to hydrodehalogenation (loss of Cl atoms) under standard catalytic hydrogenation conditions. Furthermore, the internal alkyne requires specific reagents to differentiate between the (Z)-alkene (cis) and (E)-alkene (trans) products. This guide provides two distinct, validated protocols:
-
Route A (Z-Selective): Lindlar Hydrogenation optimized with quinoline to prevent dehalogenation.
-
Route B (E-Selective): Red-Al® reduction via hydroalumination, avoiding the ring-reduction issues associated with dissolving metal reductions (e.g., Na/NH₃).
Introduction & Mechanistic Insight
The substrate (1) contains three reactive centers: the internal alkyne, the primary hydroxyl group, and the aryl chloride bonds.
-
Stereoselectivity Challenge:
-
Thermodynamic Control: Trans-alkenes are generally more stable, but kinetic control is required to stop at the alkene stage without over-reduction to the alkane.
-
Mechanistic Divergence:
-
Syn-addition of H₂ (Heterogeneous Catalysis)
(Z)-Isomer . -
Anti-addition of Hydride (Hydrometallation)
(E)-Isomer .
-
-
-
Chemoselectivity Challenge (The "Chloro" Risk):
-
Aryl chlorides are labile under Pd-catalyzed hydrogenation conditions. Standard Pd/C will rapidly strip the chlorine atoms (hydrodehalogenation), yielding phenylpropanol.
-
Solution: Use of a "poisoned" catalyst (Lindlar) and heteroaromatic additives (Quinoline) to occupy active Pd sites, reducing the catalyst's ability to perform oxidative addition into the C-Cl bond.
-
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and potential pitfalls.
Figure 1: Divergent synthetic pathways for the stereoselective reduction of the alkyne substrate.
Comparative Data Summary
| Feature | Route A: Lindlar Hydrogenation | Route B: Red-Al Reduction |
| Target Isomer | (Z)-Alkene (Cis) | (E)-Alkene (Trans) |
| Major Reagent | H₂ (1 atm), Pd/CaCO₃/Pb | Red-Al (Vitride®) |
| Solvent | EtOAc or MeOH | Toluene or THF |
| Key Additive | Quinoline (Critical for Cl stability) | None (Anhydrous conditions) |
| Temp | 0 °C to Room Temp | 0 °C to Room Temp |
| Risk Profile | Dehalogenation if over-exposed to H₂ | Moisture sensitivity; Aluminum emulsion |
| Typical Yield | 85-95% | 80-90% |
Detailed Experimental Protocols
Route A: Synthesis of (Z)-3-(3,4-Dichlorophenyl)prop-2-en-1-ol
Methodology: Heterogeneous Catalytic Semi-Hydrogenation
Principle: The Lindlar catalyst (Pd deposited on CaCO₃ and poisoned with lead) facilitates the adsorption of the alkyne and syn-delivery of hydrogen.[1] Quinoline is added to further deactivate the catalyst, preventing the adsorption of the resulting alkene (preventing over-reduction) and inhibiting the oxidative addition to the aryl-chloride bonds.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Lindlar Catalyst (5 wt% Pd on CaCO₃, poisoned with Pb)
-
Additive: Quinoline (synthetic grade)
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)
-
Gas: Hydrogen (balloon)
Protocol:
-
Preparation: In a clean round-bottom flask, dissolve 10.0 mmol of the alkyne substrate in 50 mL of EtOAc (0.2 M concentration).
-
Poisoning: Add Quinoline (0.2 equiv, 2.0 mmol). Note: Quinoline is essential to protect the Cl atoms.
-
Catalyst Addition: Carefully add Lindlar Catalyst (10 wt% loading relative to substrate mass).[1]
-
Hydrogenation:
-
Seal the flask with a septum.[2]
-
Purge the headspace with Nitrogen (N₂) for 5 minutes.
-
Insert a balloon filled with Hydrogen (H₂) via a needle. Purge the solution briefly (bubbling) then maintain a static atmosphere of H₂.
-
-
Monitoring: Stir vigorously at room temperature. Monitor by TLC or HPLC every 30 minutes.
-
Endpoint: Disappearance of alkyne. Stop immediately to avoid isomerization or over-reduction.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Route B: Synthesis of (E)-3-(3,4-Dichlorophenyl)prop-2-en-1-ol
Methodology: Hydride Reduction (Hydroalumination)
Principle: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) acts as a hydrometallation agent.[4] It adds across the triple bond in a trans fashion (anti-addition) to form a vinyl aluminum species. Subsequent protonolysis yields the (E)-alkene. Unlike LiAlH₄, Red-Al is soluble in aromatic solvents and is generally more chemoselective, sparing the aryl chlorides at moderate temperatures.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Red-Al® (65-70% wt solution in toluene)
-
Solvent: Anhydrous THF or Toluene
-
Quench: Rochelle's Salt (Potassium sodium tartrate)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon/Nitrogen.
-
Dissolution: Dissolve 10.0 mmol of the alkyne substrate in 40 mL of anhydrous THF (or Toluene). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Red-Al solution (1.5 - 2.0 equiv) dropwise via syringe over 15 minutes.
-
Observation: Gas evolution (H₂) may occur initially due to the hydroxyl proton.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Check: Monitor by TLC.[1] The intermediate vinyl aluminum species is not visible, so you are monitoring the consumption of the starting material after a mini-workup of an aliquot.
-
-
Quench (Critical Step):
-
Cool back to 0 °C.
-
Carefully add saturated aqueous Rochelle's Salt solution (50 mL).
-
Why Rochelle's Salt? It complexes aluminum salts, preventing the formation of gelatinous emulsions that trap product.
-
-
Phase Separation: Stir the biphasic mixture vigorously for 30–60 minutes until two clear layers form.
-
Extraction: Separate layers. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Drying: Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically requires slightly more polar eluent than the Z-isomer).
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Dechlorination (Route A) | Lack of catalyst poison; Reaction time too long. | Increase Quinoline loading to 0.5 equiv. Stop reaction immediately upon substrate consumption. |
| Over-reduction to Alkane | Catalyst too active; H₂ pressure too high. | Use commercially fresh Lindlar catalyst. Do NOT use pressurized H₂ (balloon only). |
| Emulsion (Route B) | Improper quench of Aluminum species. | Use Rochelle's salt and stir longer (up to 12h) if layers don't separate. Avoid simple water/acid quenches. |
| Low Yield (Route B) | Moisture in solvent destroying Red-Al. | Ensure rigorous anhydrous conditions.[5] Titrate Red-Al if old. |
References
-
Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.
-
Organic Chemistry Portal. (n.d.). Lindlar Catalyst - Preparation and Application.
-
BenchChem. (2025).[1][5] Selective Hydrogenation of Alkynes to (Z)-Alkenes Protocol.
-
Merck (Sigma-Aldrich). (n.d.). Red-Al® Sodium bis(2-methoxyethoxy)aluminum hydride solution.
-
Bajwa, N., & Jennings, M. P. (2008).[6] An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Catalytic, Stereospecific Syn-Dichlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Executive Summary & Reaction Scope
User Query: "I am observing low yields (30-50%) in the coupling of 1-bromo-3,4-dichlorobenzene with propargyl alcohol. The reaction mixture turns black rapidly, and I see significant homocoupling side products."
Technical Diagnosis: The synthesis of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol via Sonogashira coupling presents a specific set of challenges. While the electron-deficient nature of the 3,4-dichlorophenyl ring facilitates the initial oxidative addition to Palladium(0), the primary yield-killer is the Glaser Homocoupling of propargyl alcohol. This side reaction consumes the alkyne substrate and generates diynes that complicate purification. Additionally, the "black" reaction mixture indicates premature catalyst decomposition (Pd-black precipitation), often caused by insufficient ligand stabilization or oxygen leaks.
This guide provides a self-validating protocol to suppress homocoupling and stabilize the catalytic cycle.
The Mechanism & Failure Points (Visualized)
Understanding where the reaction fails is critical for troubleshooting. The diagram below maps the standard catalytic cycle against the most common failure modes for this specific substrate class.
Figure 1: Mechanistic flow of the Sonogashira coupling highlighting the two critical failure modes: Glaser homocoupling (Red) and Catalyst decomposition (Red).
Module 1: Reaction Setup & Stoichiometry Optimization
The Issue: Standard protocols often use a 1:1 ratio of alkyne to aryl halide. For propargyl alcohol, this is insufficient due to its high propensity for dimerization.
Optimized Protocol Parameters
| Parameter | Standard Recommendation | Technical Rationale |
| Aryl Halide | 1.0 equiv (Limiting Reagent) | 3,4-dichlorobromobenzene is stable; use as baseline. |
| Propargyl Alcohol | 1.2 – 1.5 equiv | Excess is required to account for sacrificial loss to Glaser coupling. |
| Catalyst | Pd(PPh3)2Cl2 (2-3 mol%) | Bis(triphenylphosphine)palladium(II) dichloride is robust. The PPh3 ligands stabilize the electron-poor Pd-Ar intermediate. |
| Co-Catalyst | CuI (1-2 mol%) | Essential for room/mild temp coupling. Keep ratio Pd:Cu at 1:0.5 or 1:1 . Excess Cu increases homocoupling.[1] |
| Base/Solvent | Et3N (3-5 equiv) in THF or DMF | Triethylamine acts as both base and reducing agent for Pd(II) -> Pd(0) activation. |
Step-by-Step "Self-Validating" Workflow
-
The Degassing Step (Critical):
-
Why: Oxygen is the fuel for Glaser coupling.
-
Protocol: Dissolve Aryl Halide, Pd-catalyst, and CuI in the solvent. Do not add the alkyne yet. Sparge with Argon/Nitrogen for 15-20 minutes.
-
Validation: The solution should be yellow/orange (Pd species). If it turns dark immediately upon CuI addition, your solvent is wet or oxygenated.
-
-
Controlled Addition:
-
Why: High local concentration of copper acetylide favors homocoupling.
-
Protocol: Add Propargyl Alcohol as a solution (diluted in the reaction solvent) via syringe pump or dropwise over 30-60 minutes.
-
Validation: Monitor by TLC. If you see a spot moving significantly slower than the starting material but faster than the product, it is likely the diyne (2,4-hexadiyne-1,6-diol).
-
-
Temperature Management:
-
Start at Room Temperature (25°C).
-
Reasoning: 3,4-dichlorophenyl halides are activated.[2] Heating too early promotes Pd-black formation. Only heat to 40-50°C if conversion stalls after 4 hours.
-
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turns black within 10 minutes, and conversion stops.
Diagnosis: "Pd-Black" precipitation. The active Pd(0) species has aggregated into inactive metal particles. Root Cause:
-
Oxygen Leak: Pd(0) is air-sensitive.[3]
-
Ligand Deficiency: The phosphine ligands are dissociating. Corrective Action:
-
Add Excess Ligand: Add 5-10 mol% of free Triphenylphosphine (PPh3) to the reaction mixture. This shifts the equilibrium back toward the soluble Pd-Ligand complex.
-
Check Gas Lines: Ensure your inert gas line has a positive pressure bubbler.
Q2: I see a major side product spot on TLC. What is it?
Diagnosis: Likely 2,4-hexadiyne-1,6-diol (Glaser product). Verification: This spot usually stains strongly with KMnO4 (alkyne/alcohol) and is more polar than the starting aryl halide but often less polar than the coupled product. Corrective Action:
-
Switch to "Slow Addition": See Module 1.
-
Copper-Free Variant: If the issue persists, remove Copper entirely. Use PdCl2(PPh3)2 (3 mol%) with Pyrrolidine (as base and solvent) at 60°C. Pyrrolidine can accelerate the oxidative addition without Cu, completely eliminating the Glaser pathway [1, 2].
Q3: The product is an oil and difficult to crystallize. How do I purify it?
Diagnosis: this compound has a free hydroxyl group and a lipophilic dichlorophenyl tail, making it "sticky" on silica. Purification Guide:
-
Workup: Do not use strong acid (HCl) to neutralize, as this can trigger Meyer-Schuster rearrangement of the propargyl alcohol to an enone. Use saturated NH4Cl.
-
Column Chromatography:
-
Stationary Phase: Silica Gel.[4]
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).
-
Tip: Pre-wash the silica column with 1% Et3N in Hexane to neutralize acidic sites that might degrade the alkyne.
-
Advanced Optimization: The Decision Tree
Use this logic flow to determine your next experiment if the standard protocol fails.
Figure 2: Troubleshooting decision matrix for yield optimization.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling of Aryl Iodides and Alkynes Catalyzed by a Reusable Pd/C Catalyst in Water.[5] The Journal of Organic Chemistry, 76(16), 6939–6944. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][5][6] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Bakherad, M. (2013). Copper-free Sonogashira coupling reactions: an overview. Applied Organometallic Chemistry, 27(7), 433-440. Link
Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for 3,4-dichlorohalobenzenes and propargyl alcohol before handling.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Status: Active Ticket ID: SGC-34DC-PROP Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Context
You are attempting to synthesize 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol , a structural motif common in antifungal pharmacophores (e.g., Luliconazole intermediates).
The Core Challenge: While the 3,4-dichlorophenyl ring is electron-deficient (activating it for oxidative addition), the coupling partner—propargyl alcohol —is the primary source of failure. It is highly prone to oxidative homocoupling (Glaser coupling) and can poison catalysts via its hydroxyl group if conditions are not rigorously controlled.
Diagnostic Triage: Why Did It Fail?
Before adjusting your protocol, identify the failure mode using the visual logic tree below.
Visual Guide: Troubleshooting Logic Tree
Figure 1: Diagnostic decision tree based on visual cues from the reaction mixture.
The "Gold Standard" Protocol
Use this protocol to reset your baseline. It is optimized to suppress propargyl alcohol homocoupling.
Reagents & Stoichiometry
| Component | Role | Equiv. | Recommended Reagent |
| Aryl Halide | Substrate | 1.0 | 3,4-Dichloroiodobenzene (Preferred over Bromide) |
| Alkyne | Substrate | 1.2 | Propargyl Alcohol (Prop-2-yn-1-ol) |
| Catalyst | Pd Source | 0.02 (2 mol%) | PdCl₂(PPh₃)₂ (More stable than Pd(PPh₃)₄) |
| Co-Catalyst | Activator | 0.01 (1 mol%) | CuI (Must be white/off-white, not green) |
| Base/Solvent | Medium | Excess | Et₃N (Degassed) or THF/Et₃N (1:1) |
Step-by-Step Procedure
-
The "Pre-Mix" (Critical): In a Schlenk flask, combine 3,4-dichloroiodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).
-
Degassing: Evacuate and backfill with Argon 3 times . Note: Nitrogen is acceptable, but Argon is heavier and better protects the surface.
-
Solvent Addition: Add degassed THF/Et₃N (1:1 ratio) via syringe. The solution should be yellow/pale orange.
-
The "Slow Drip": Dissolve Propargyl Alcohol (1.2 equiv) in a small volume of degassed THF. Add this solution dropwise over 30 minutes to the stirring reaction mixture.
-
Why? Keeping the alkyne concentration low favors cross-coupling over homocoupling [1].
-
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Check: If using the Aryl Bromide , heat to 60°C is required.[1]
-
-
Workup (Solubility Warning):
-
The product has a free hydroxyl group and is moderately polar.
-
Do not wash excessively with water.
-
Quench with sat. NH₄Cl, extract with Ethyl Acetate (x3), wash with Brine, dry over Na₂SO₄.
-
Technical FAQs & Troubleshooting
Q1: The reaction mixture turned bright blue/green. What happened?
Diagnosis: You have oxidized your Copper co-catalyst. Mechanism: Cu(I) is essential for forming the Copper-acetylide intermediate.[2] If Oxygen enters the system, Cu(I) oxidizes to Cu(II) (blue/green). Cu(II) promotes the Glaser Coupling (homocoupling) of propargyl alcohol to form 2,4-hexadiyne-1,6-diol, consuming your alkyne and leaving the aryl halide untouched [2]. Fix:
-
Regenerate the inert atmosphere immediately.
-
Add ~10% more propargyl alcohol (slowly).[3]
-
If the color persists, quench and restart with rigorously degassed solvents (freeze-pump-thaw is best).
Q2: I see a black precipitate immediately upon heating.
Diagnosis: "Palladium Black" formation. Mechanism: The active Pd(0) species has aggregated out of solution because it wasn't stabilized by the ligands. This is common with propargyl alcohol, which can displace phosphine ligands [3]. Fix:
-
Switch Catalyst: Use PdCl₂(PPh₃)₂ instead of Pd(PPh₃)₄. The Pd(II) precatalyst is more robust.[4]
-
Add Ligand: Add extra PPh₃ (5–10 mol%) to the reaction mixture to shift the equilibrium toward the soluble catalyst complex.
Q3: I am using 3,4-Dichlorobromobenzene but yields are <20%.
Diagnosis: Low reactivity of the C-Br bond. Explanation: While the chloro-substituents deactivate the ring inductively (making it electron-poor), they also create steric crowding.[5] The oxidative addition into C-Br is significantly slower than C-I. Fix:
-
Switch to Iodide: 3,4-Dichloroiodobenzene is commercially available and vastly superior for this specific reaction.
-
High-Activity Ligands: If you must use the bromide, standard PPh₃ is insufficient. Switch to bulky, electron-rich phosphines like XPhos or SPhos (Buchwald ligands) [4].
Q4: The reaction looks done by TLC, but I lost the product during extraction.
Diagnosis: Water solubility. Explanation: this compound has a polar alcohol group and a polar dichlorophenyl ring. It may partition into the aqueous layer if the pH is not neutral or if the organic volume is too low. Fix:
-
Saturate the aqueous layer with NaCl (solid) before extraction to "salt out" the organic product.
-
Use Ethyl Acetate or THF/EtOAc mixtures for extraction, not Hexanes/Ether.
Mechanistic Insight: The Competition
Understanding the competition between the desired Sonogashira cycle and the parasitic Glaser cycle is key to optimization.
Visual Guide: Catalytic Cycle & Failure Points
Figure 2: The catalytic cycle showing where Oxygen intercepts the Copper-Acetylide to cause homocoupling failure.
Advanced Optimization: Copper-Free Variant
If Glaser coupling (homocoupling) remains persistent despite degassing, eliminate Copper entirely.
Protocol Modification:
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: Acetonitrile or Toluene at 80°C.
-
Advantage: Without Copper, the Glaser homocoupling mechanism is mechanistically impossible, forcing the alkyne to react only with the Palladium species [5].
References
-
Chinchilla, R., & Nájera, C. (2007).[6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link
-
Gelman, D., & Buchwald, S. L. (2003).[7] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. Link
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005).[7] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393.[7] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
stability of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol under acidic conditions
Technical Support Center: Stability & Handling of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Case ID: 34-DCP-ACID-STAB Topic: Stability Profile under Acidic Conditions Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are inquiring about the stability of This compound (herein referred to as Compound A ) in acidic environments.
The short answer: Compound A is metastable in mild acidic conditions but highly susceptible to rearrangement or substitution in strong acids (pH < 2) or in the presence of Lewis acids. The electron-withdrawing nature of the 3,4-dichlorophenyl ring slows down degradation compared to electron-rich analogs (e.g., methoxy-substituted), but it does not prevent it entirely.
The primary degradation pathway is the Meyer-Schuster Rearrangement , converting the propargylic alcohol into the corresponding
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "I acidified my reaction mixture (pH ~1) and the product spot on TLC disappeared. A new, less polar spot appeared. What happened?"
Diagnosis: You likely triggered the Meyer-Schuster Rearrangement . Technical Explanation: Under strong acidic conditions, the hydroxyl group is protonated and leaves as water. This forms a resonance-stabilized propargylic/allenyl cation. Water then attacks the allenyl position, followed by tautomerization to form 3-(3,4-dichlorophenyl)propenal (an enal). The Fix:
-
Immediate: Neutralize the solution immediately with saturated
. -
Future: If acidification is necessary for workup, keep the temperature at
and ensure pH does not drop below 4. Use weak acids (e.g., citric acid, ammonium chloride) instead of HCl or .
Q2: "I used HCl in methanol, and now I see two byproducts. One is the aldehyde, but what is the other?"
Diagnosis: You have competitive Nucleophilic Substitution (
-
Byproduct A: 3-(3,4-dichlorophenyl)propenal (Rearrangement).
-
Byproduct B: 1-(3-chloro-1-propynyl)-3,4-dichlorobenzene (Substitution with
) or the methyl ether (Substitution with ). The Fix: Avoid nucleophilic acids (HCl, HBr). If acid catalysis is required for a different step, use non-nucleophilic acids like Sulfuric acid (catalytic) or p-Toluenesulfonic acid (PTSA), though these still promote rearrangement.
Q3: "Does the 3,4-dichloro substitution make this molecule more or less stable than the phenyl analog?"
Diagnosis: More Stable (Kinetically).
Technical Explanation: The degradation mechanism relies on the formation of a carbocation. The chlorine atoms at the 3 and 4 positions are electron-withdrawing (Inductive effect,
Part 2: Mechanistic Insight & Visualization
To control the stability, you must understand the competing pathways. The diagram below illustrates the fate of Compound A under acidic conditions.
Figure 1: Acid-mediated degradation pathways. The 3,4-dichloro substitution destabilizes the central Cation Intermediate, slowing the reaction kinetics.
Part 3: Experimental Protocols
Protocol A: Stability Assay (Go/No-Go Test)
Before committing valuable material to a reaction, perform this rapid assay to determine if your specific acidic conditions are safe.
Reagents:
-
Compound A (10 mg)
-
Solvent of choice (e.g., MeOH, DCM, THF)
-
Acid of choice (e.g., 1M HCl, AcOH)
Procedure:
-
Baseline: Dissolve 10 mg of Compound A in 1 mL of solvent. Spot on TLC (Silica gel, 20% EtOAc/Hexane). Mark
. -
Challenge: Add 0.1 mL of the acid to the vial. Stir at room temperature.
-
Monitoring: Spot TLC at
min, min, and hours. -
Interpretation:
-
No change: Stable under these conditions.
-
New spot (lower
): Likely hydration or rearrangement (Aldehydes/Ketones are usually more polar than the alkyne but less than the alcohol; however, loss of H-bonding OH might increase depending on the eluent. Aldehydes often streak). -
New spot (higher
): Likely chloride substitution (if HCl used) or ether formation.
-
Protocol B: Controlled Meyer-Schuster Rearrangement
If your goal is actually to synthesize the aldehyde (3-(3,4-dichlorophenyl)propenal), use this optimized protocol to drive the reaction to completion cleanly.
-
Dissolve Compound A (1.0 equiv) in 1,4-dioxane/water (4:1 ratio).
-
Add concentrated
(0.5 equiv) dropwise. -
Heat to
for 2–4 hours. -
Monitor by TLC until the starting alcohol is consumed.
-
Workup: Pour into ice water, extract with EtOAc, wash with
.
Part 4: Stability Data Summary
| Condition | pH Range | Predicted Stability | Dominant Pathway |
| Acetic Acid (Glacial) | 2–3 | High | Minimal degradation at RT. |
| HCl (1M, aq) | ~0–1 | Low | Substitution ( |
| < 1 | Very Low | Meyer-Schuster Rearrangement. | |
| Silica Gel (Acidic) | 4–5 | Moderate | Slow rearrangement possible on column if left too long. |
| 3–5 | Moderate | HCl traces in old chloroform can degrade the sample over days. |
References
-
Meyer, K. H., & Schuster, K. (1922).[1] Umlagerung von tertiären Äthinyl-carbinolen in ungesättigte Ketone. Berichte der deutschen chemischen Gesellschaft. (Foundational paper on the rearrangement mechanism).
-
Cadierno, V., et al. (2005). Microwave-Assisted Meyer-Schuster Rearrangement of Propargylic Alcohols Catalyzed by InCl3.[2] Journal of Organic Chemistry. Link (Demonstrates Lewis acid sensitivity).
-
Engel, D. A., & Dudley, G. B. (2009). Olefin Metathesis in the Synthesis of Propargylic Alcohols and Ethers. Organic & Biomolecular Chemistry.[1][2][3] Link (Discusses general stability and handling of propargylic alcohols).
-
Campolo, D., et al. (2015). HBF4-Catalysed Nucleophilic Substitutions of Propargylic Alcohols.[4] European Journal of Organic Chemistry. Link (Details the substitution pathway vs rearrangement).
-
Fujita, M., et al. (2002). Substituent Effects in the Acid-Catalyzed Hydration of Phenylacetylenes.[5] Journal of the American Chemical Society. (Provides grounding for the electronic effects of the dichlorophenyl group).
Sources
- 1. synarchive.com [synarchive.com]
- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. 57. Substituent effects in the acid-catalysed hydration of phenylacetylenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
[1][2][3][4]
Case ID: REC-34-DCP Status: Open Assigned Specialist: Senior Application Scientist Subject: Recrystallization Solvent Systems & Troubleshooting for Aryl Propargyl Alcohols[1]
Executive Summary
You are attempting to purify 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol (CAS: 220707-94-8).[1][2] This molecule presents a specific purification challenge: it possesses a "schizophrenic" solubility profile. The 3,4-dichlorophenyl ring is highly lipophilic and rigid, while the propargyl alcohol tail is polar and capable of hydrogen bonding.[2]
Successful recrystallization requires a solvent system that balances these opposing forces. A single-solvent system often fails (leading to oiling out or poor yield).[1][2] This guide prioritizes a Binary Solvent Gradient approach to ensure high purity and crystal recovery.
Module 1: Solvent Selection Strategy
The Polarity Balance
The primary cause of purification failure for this compound is selecting a solvent that is either too polar (trapping the compound in the mother liquor) or too non-polar (causing immediate precipitation of amorphous oils).[2]
| Solvent Class | Representative | Solubility Assessment | Recommendation |
| Non-Polar | Hexane, Heptane, Pentane | Insoluble (Cold & Hot) | Excellent Anti-Solvent. Use to drive crystallization.[1][2] |
| Polar Aprotic | Ethyl Acetate (EtOAc), DCM | High Solubility | Primary Solvent. Best for initial dissolution.[2] |
| Polar Protic | Ethanol, Methanol, IPA | Moderate-High Solubility | Secondary Choice. Good for removing very polar impurities, but risk of yield loss is higher.[2] |
| Chlorinated | Chloroform, DCM | Very High Solubility | Avoid for Recrystallization. Too strong; hard to induce nucleation.[2] |
Decision Logic for Solvent Systems
Use the following logic flow to determine your starting point based on your crude material's behavior.
Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.
Module 2: Standard Operating Procedure (SOP)
Protocol A: The Ethyl Acetate / Hexane Gradient (Recommended)
This method utilizes the high solubility of the dichlorophenyl moiety in EtOAc and its insolubility in Hexane.[2]
Parameters:
-
Target Concentration: 1 g crude / 3-5 mL EtOAc (initial).
-
Temperature Range: 60°C (Dissolution)
-10°C (Crystallization).[2]
Step-by-Step:
-
Dissolution: Place crude solid in a flask. Add minimal Ethyl Acetate and heat to 60°C (gentle reflux). Add EtOAc dropwise until the solid just dissolves.
-
Filtration (Critical): While hot, filter through a glass frit or cotton plug to remove insoluble salts (e.g., Pd black, inorganic salts).[2]
-
The Cloud Point: Maintain the filtrate at 50-55°C. Slowly add Hexane (warm) down the side of the flask with constant stirring.
-
Stop point: When a faint, persistent turbidity (cloudiness) appears.[2]
-
-
Re-dissolution: Add 2-3 drops of EtOAc to clear the solution back to transparency.[1]
-
Nucleation: Remove from heat. Cap the flask. Let it cool to room temperature undisturbed for 2 hours.
-
Deep Cooling: Transfer to a fridge (4°C) or freezer (-10°C) for 12 hours to maximize yield.
-
Collection: Filter the white/off-white needles. Wash with cold Hexane.
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1][2] It happens when the attractive forces between solute molecules are stronger than solute-solvent interactions, but the temperature is above the crystal melting point in that solvent mixture.
The Fix (The "Seeding" Protocol):
-
Re-heat the mixture until the oil dissolves into a homogeneous solution.
-
Add a Seed Crystal: If you have any pure solid, add a tiny speck at 40°C.[2]
-
Switch Solvents: If EtOAc/Hexane fails, switch to Toluene/Heptane . Toluene has pi-stacking interactions with the dichlorophenyl ring, which can stabilize the monomer and prevent amorphous oil aggregation.
-
Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down overnight. Rapid cooling promotes oiling.
Q2: The crystals are grey/brown.[3] How do I remove the color?
Diagnosis: The color is likely residual Palladium (from Sonogashira coupling) or polymerized oligomers.
The Fix:
-
Activated Charcoal: Before the crystallization step (Step 2 in Protocol A), add activated charcoal (5 wt% of crude mass) to the hot EtOAc solution.[2] Stir for 10 minutes, then filter hot through Celite.
-
Silica Plug: If charcoal fails, dissolve the crude in DCM and pass it through a short pad of silica gel.[2] Elute with DCM, evaporate, and then recrystallize.
Q3: My yield is very low (<40%).
Diagnosis: You likely used too much "Good Solvent" (EtOAc) or didn't cool it enough.
The Fix:
Module 4: Safety & Stability
Warning: Alkyne Thermal Instability
Propargyl alcohols can undergo polymerization or decomposition at high temperatures, especially in the presence of trace metals or bases.[2]
-
Never heat the recrystallization solvent above 80°C.
-
Avoid prolonged boiling.
-
Storage: Store the purified crystals under inert gas (Argon/Nitrogen) at 4°C to prevent oxidation of the alkyne or alcohol.
Figure 2: Emergency workflow for rescuing an oiled-out batch.
References
-
LookChem. this compound Chemical Properties and Boiling Point Data. Retrieved from [2]
-
Science of Synthesis. Product Class 3: Propargylic Alcohols - Physical Properties and Solubility Profiles. Thieme Chemistry. Retrieved from [2]
-
Sigma-Aldrich. 1-(3,4-Dichlorophenyl)piperazine and related halogenated aromatics melting point data. Retrieved from [1][2]
-
National Institutes of Health (NIH). Crystal Growth and Characterization of Chlorophenyl Chalcones (Structural Analogs). PMC. Retrieved from [2]
minimizing side reactions in 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol production
Welcome to the technical support resource for the synthesis of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this Sonogashira cross-coupling reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Q1: My primary side product is a diyne derived from the homocoupling of propargyl alcohol. What causes this, and how can I prevent it?
A1: Cause and Mechanism
The formation of a homocoupled diyne product (1,4-butynediol derivative) is a classic side reaction in Sonogashira couplings known as Glaser or Hay coupling.[1][2] This reaction is primarily mediated by the copper(I) co-catalyst and is promoted by the presence of oxygen.[3] The proposed mechanism involves the copper(I) acetylide intermediate, which, in the presence of an oxidant (like O₂), undergoes oxidative dimerization to form the undesired diyne.[4][5] If the rate of this homocoupling is competitive with the desired cross-coupling, significant byproduct formation will occur.
dot
Caption: Key reaction pathways in the synthesis.
Corrective Actions:
-
Implement Copper-Free Conditions: The most direct method to eliminate Glaser coupling is to remove the copper co-catalyst.[6][7] While this may necessitate slightly higher temperatures or more active palladium catalysts/ligands, it is highly effective.[1][2]
-
Ensure a Strictly Anaerobic Environment: Oxygen is a key promoter of homocoupling.[3] It is critical to thoroughly degas all solvents and liquid reagents. This can be achieved by at least three freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the liquid for 20-30 minutes.[1] The reaction should be maintained under a positive pressure of inert gas from start to finish.
-
Slow Addition of Propargyl Alcohol: Maintaining a low instantaneous concentration of the terminal alkyne can favor the cross-coupling pathway over dimerization. This can be achieved by adding the propargyl alcohol to the reaction mixture slowly over a period of time using a syringe pump.
-
Introduce a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (e.g., diluted with nitrogen or argon) can drastically reduce homocoupling by scavenging residual oxygen in the presence of the palladium catalyst.[3][8]
| Strategy | Principle | Key Advantage | Potential Drawback |
| Copper-Free Protocol | Eliminates the primary catalyst for Glaser coupling.[2] | Complete suppression of copper-mediated homocoupling. | May require higher temperatures or more expensive ligands.[1] |
| Rigorous Degassing | Removes oxygen, a key oxidant for the side reaction.[1] | Significantly reduces homocoupling in copper-catalyzed systems. | Requires specialized equipment (Schlenk line) and careful technique. |
| Slow Alkyne Addition | Keeps the alkyne concentration low, favoring cross-coupling kinetics. | Can be implemented easily with standard lab equipment. | May increase overall reaction time. |
| Reducing Atmosphere | In-situ removal of trace oxygen.[3][8] | Highly effective at minimizing homocoupling. | Requires handling of hydrogen gas. |
Q2: I'm observing significant dehalogenation of my 3,4-dichlorophenyl starting material, resulting in dichlorobenzene. Why does this happen?
A2: Cause and Mechanism
Dehalogenation, or hydrodehalogenation, is a side reaction where the halide on the aromatic ring is replaced by a hydrogen atom.[9] This process is often mediated by a palladium-hydride (Pd-H) species. This reactive intermediate can be formed from various sources within the reaction mixture, including amine bases, alcohol solvents, or residual water.[10] The Pd-H species can then participate in the catalytic cycle, leading to reductive elimination of the dehalogenated arene instead of the desired product.[9] Electron-deficient aryl halides can be particularly susceptible to this side reaction.[10]
Corrective Actions:
-
Choice of Halide: If you have the option, aryl bromides are often a good compromise between reactivity and the propensity for dehalogenation compared to the more reactive aryl iodides.[10] Aryl chlorides are the least reactive towards both desired coupling and dehalogenation.[9]
-
Optimize the Base: The choice of base is critical. Very strong bases or those that can easily generate hydride species may increase dehalogenation. Consider screening milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of amine bases if dehalogenation is severe.[11]
-
Solvent Selection: Protic solvents like alcohols can be a source of hydrides. If dehalogenation is an issue, consider switching to aprotic solvents such as THF, Dioxane, or Toluene.
-
Protecting N-H Containing Heterocycles: While not directly applicable to 3,4-dichlorophenyl halides, it's a crucial point for other substrates. For N-H containing heterocyclic halides, deprotonation by the base can increase the ring's electron density and susceptibility to side reactions, including dehalogenation. Protecting the N-H group can often suppress this issue.[10]
Q3: My reaction is sluggish or stalls completely with low conversion of starting materials. What are the likely causes?
A3: Cause and Troubleshooting
Low or no conversion can stem from several factors related to catalyst activity, reagent quality, and reaction conditions.
Corrective Actions:
-
Verify Catalyst Activity: The active catalyst is a Pd(0) species.[12] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your conditions are suitable for its in-situ reduction to Pd(0), which is often facilitated by amines or phosphine ligands.[6] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst can provide more reliable initiation.
-
Check Reagent Purity:
-
Propargyl Alcohol: This reagent can be unstable and should be handled with care. Impurities can inhibit the catalyst. Consider purifying by distillation if necessary, but note that it should be slightly acidified before distillation to prevent decomposition.[13]
-
Aryl Halide: Ensure the purity of your 3,4-dichlorophenyl halide.
-
Solvents and Base: Use high-purity, anhydrous solvents and ensure the base has not degraded. Amines, in particular, should be distilled before use if purity is questionable.
-
-
Optimize Reaction Conditions:
-
Temperature: While Sonogashira reactions are known for proceeding under mild conditions, some substrate combinations require heating.[6] Carefully increase the temperature (e.g., to 50-80 °C) and monitor for product formation and potential decomposition.
-
Concentration: Reactions that are too dilute may be slow. Ensure you are within a reasonable concentration range (typically 0.1-0.5 M).
-
Stirring: Ensure vigorous stirring, especially for heterogeneous mixtures, to facilitate efficient mass transfer.
-
dot
Caption: A troubleshooting decision flowchart.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for the synthesis of this compound?
A: A robust starting point is crucial. The following table provides a generalized protocol that serves as an excellent foundation for further optimization.
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | PdCl₂(PPh₃)₂ (1-2 mol%) or Pd(PPh₃)₄ (1-2 mol%) | PdCl₂(PPh₃)₂ is air-stable and reduced in-situ.[6] Pd(PPh₃)₄ is a direct source of the active Pd(0) catalyst. |
| Copper Co-Catalyst | CuI (2-5 mol%) | Accelerates the reaction, allowing for milder conditions.[14] Omit for copper-free protocols to prevent homocoupling. |
| Ligand | PPh₃ (Triphenylphosphine) | Typically included with the palladium source. For challenging couplings, specialized ligands may be needed.[12] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Should be used in excess or as the solvent. It neutralizes the HX byproduct and facilitates catalyst turnover.[6] |
| Solvent | THF, DMF, or Et₃N | Must be able to dissolve all components.[15] Ensure the solvent is anhydrous and thoroughly degassed. |
| Temperature | Room Temperature to 50 °C | The reaction is often feasible at room temperature, but gentle heating can increase the rate.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent oxidative homocoupling (Glaser reaction).[1] |
Q: How do I properly set up an inert atmosphere for the reaction?
A: Establishing and maintaining an inert atmosphere is arguably one of the most critical factors for success, especially in preventing the Glaser homocoupling side reaction.
Protocol for Reaction Setup Under Inert Atmosphere:
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven (e.g., at 120 °C) overnight and cooled in a desiccator or assembled hot and cooled under a stream of inert gas.
-
Solid Reagents: Add the palladium catalyst, copper iodide (if used), and a magnetic stir bar to the flame-dried or oven-dried reaction flask.
-
Evacuate and Backfill: Seal the flask with a septum. Using a Schlenk line, carefully evacuate the flask under vacuum and then backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to remove residual air and moisture.
-
Solvent and Liquid Reagent Degassing: Solvents and liquid bases (like Et₃N) must be degassed.
-
Method A (Freeze-Pump-Thaw): Freeze the liquid using liquid nitrogen. Apply a high vacuum for several minutes. Close the flask to the vacuum and thaw the liquid. You will see bubbles of dissolved gas escape. Repeat this cycle at least three times.
-
Method B (Inert Gas Bubbling): Submerge a needle connected to an inert gas line below the surface of the liquid. Bubble the gas through the liquid for 20-30 minutes. This is less rigorous than freeze-pump-thaw but often sufficient.
-
-
Reagent Addition: Add the degassed solvent, degassed base, aryl halide, and finally the propargyl alcohol to the reaction flask via syringe under a positive pressure of inert gas.
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas using a balloon or a bubbler system.
Q: How can I effectively monitor the reaction's progress?
A: Monitoring the reaction is key to determining the optimal reaction time and identifying the formation of side products.
-
Thin-Layer Chromatography (TLC): TLC is the quickest method. Co-spot the reaction mixture with your starting materials (3,4-dichlorophenyl halide and propargyl alcohol). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product will be less polar than propargyl alcohol but its polarity relative to the aryl halide will depend on the specific halide used. Look for the consumption of the limiting reagent and the appearance of a new spot corresponding to the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique. It allows you to track the disappearance of starting material peaks and the appearance of the product peak. Crucially, the mass spectrometer will confirm the mass of the product and can help in the tentative identification of side products like the homocoupled diyne or the dehalogenated arene based on their molecular weights.
By combining these techniques, you can confidently determine when the reaction is complete, avoiding unnecessarily long reaction times which can sometimes lead to increased side product formation.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
- Process of purifying propargyl alcohol - Google Patents.
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - Academia.edu. Available at: [Link]
-
Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
- Method for separation and recovery of propargyl alcohol - Google Patents.
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]
-
Product Class 3: Propargylic Alcohols. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. jmcct.com [jmcct.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. mdpi.com [mdpi.com]
- 15. books.lucp.net [books.lucp.net]
resolving solubility issues with 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubilization Protocols for 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Executive Summary
You are encountering solubility challenges with This compound (likely CAS: 220707-94-8). This is a common issue with halogenated phenyl-alkyne alcohols. While the hydroxyl group provides a polar "head," the dichlorophenyl ring and the rigid alkyne linker create a highly lipophilic "tail" (Predicted LogP ~2.3–2.8), leading to rapid precipitation ("crashing out") in aqueous buffers.
This guide provides a validated physicochemical framework to resolve these issues, ensuring consistent data in biological and chemical assays.
Part 1: Physicochemical Profile & Solubility Logic
Before attempting solubilization, understand the molecule's behavior.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | ~201.05 g/mol | Small molecule, prone to rapid crystallization if supersaturated. |
| LogP (Predicted) | ~2.3 – 2.8 | Moderately Lipophilic. It partitions into organic solvents 100x–500x better than water. |
| H-Bond Donors | 1 (Hydroxyl) | Limited interaction with water molecules. |
| Key Structural Feature | Dichlorophenyl Ring | High lattice energy due to |
Part 2: Troubleshooting Workflows (Q&A Format)
Module 1: Stock Solution Preparation
Q: I added water/buffer directly to the solid, and it won't dissolve. Can I fix this? A: No. You must start over. Once the solid interacts with water, it forms a hydrate or stable crystal lattice that is extremely difficult to redissolve, even if you add organic solvent later.
-
Correct Protocol: Dissolve the solid typically in 100% DMSO (Dimethyl Sulfoxide) or Absolute Ethanol first.
-
Target Concentration: Aim for a 10 mM to 50 mM stock solution. This compound should be soluble in DMSO up to at least 100 mM.
Q: My DMSO stock is cloudy. Is it safe to use? A: No. Cloudiness indicates undissolved micro-crystals.
-
The Fix:
-
Sonication: Sonicate the sealed vial in a water bath for 5–10 minutes at ambient temperature.
-
Gentle Warming: Warm the vial to 37°C–40°C. The compound is thermally stable at these temperatures.
-
Visual Check: Hold the vial up to a light source. The solution must be completely clear and refractive.
-
Module 2: Aqueous Dilution (The "Crash Out" Problem)
Q: When I pipette my DMSO stock into the cell culture media, I see a white precipitate. Why? A: You are experiencing "Solvent Shock." Rapidly introducing a high-concentration hydrophobic stock into a highly aqueous environment causes the local concentration to exceed the solubility limit instantly before mixing occurs.
Q: How do I prevent precipitation in biological assays? A: Use the "Step-Down" Dilution Method rather than a direct spike.
Protocol: The "Step-Down" Dilution (Example for 100 µM Final Assay Concentration)
-
Start: 10 mM DMSO Stock.
-
Intermediate Step: Dilute 1:10 into pure DMSO first (not water) to get 1 mM.
-
The "Shift" Step: Dilute this 1 mM DMSO solution 1:10 into a compatible intermediate buffer (e.g., PBS with 5% Tween-80 or PEG400) to get 100 µM.
-
Final Step: Add this to your assay well.
-
Note: Ensure your final DMSO concentration remains <0.5% (or <0.1% for sensitive primary cells).[1]
-
Module 3: Advanced Formulation (In Vivo / High Concentration)
Q: I need a high concentration for animal dosing (IP/PO). DMSO is too toxic. What now? A: You need an Excipient System . Simple solvents will not work. Use a formulation matrix to encapsulate the lipophilic tail.[2]
Recommended Vehicle:
-
10% DMSO (Solubilizer)
-
40% PEG 400 (Cosolvent)
-
5% Tween 80 (Surfactant)
-
45% Saline (Aqueous carrier)
Order of Addition: Dissolve compound in DMSO
Part 3: Decision Logic & Visualization
Figure 1: Solubility Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing and resolving precipitation events during assay preparation.
Figure 2: The "Step-Down" Dilution Protocol
Caption: Step-wise dilution strategy to maintain solubility equilibrium during transfer from organic to aqueous phase.
References
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Solubility Protocols. Bethesda (MD): National Library of Medicine (US). [Link]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
LookChem. (n.d.). This compound Properties and Safety. Retrieved February 27, 2026. [Link]
Sources
Validation & Comparative
Spectroscopic Characterization of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol: A Comparative Solvent & Regioisomer Analysis Guide
Executive Summary
This guide provides a rigorous analysis of the 1H NMR spectrum of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol , a critical intermediate often synthesized via Sonogashira coupling in drug discovery programs.
Unlike standard spectral listings, this document focuses on comparative solvent performance (CDCl₃ vs. DMSO-d₆). The choice of solvent significantly alters the spectral topology—specifically the resolution of the hydroxyl moiety and the aromatic region. We demonstrate that while CDCl₃ is standard for rapid acquisition, DMSO-d₆ is the superior analytical choice for structural validation due to its ability to reveal scalar coupling between the hydroxyl and methylene protons, providing a self-validating confirmation of the alcohol functionality.
Structural Logic & Theoretical Prediction
Before analyzing the spectrum, we must establish the proton environments based on the 1,2,4-substitution pattern of the aromatic ring and the internal alkyne linkage.
Molecule: this compound Formula: C₉H₆Cl₂O Proton Count: 6 Total (3 Aromatic, 2 Methylene, 1 Hydroxyl)
The Aromatic Region (Spin System)
The 3,4-dichloro substitution creates a distinct splitting pattern:
-
H-2 (Ortho to Alkyne, Meta to Cl): Isolated by the chlorine at position 3.[1] Expect a Doublet (d) with a small meta-coupling constant (J ≈ 2.0 Hz).
-
H-5 (Ortho to Cl, Meta to H-1): Adjacent to H-6.[1] Expect a Doublet (d) with a large ortho-coupling constant (J ≈ 8.5 Hz).[1]
-
H-6 (Ortho to Alkyne, Ortho to H-5): Coupled to both H-5 (ortho) and H-2 (meta).[1] Expect a Doublet of Doublets (dd) .
The Propargyl Alcohol Chain
-
Methylene (-CH₂-): Attached to the electronegative oxygen and the alkyne.[1] Deshielded.
-
Hydroxyl (-OH): Variable chemical shift and multiplicity depending on the solvent's hydrogen-bonding capability.[1]
Comparative Analysis: Solvent Performance
The "product" in this context is the spectral data quality.[1][2][3] We compare the two industry-standard solvents to determine which offers superior structural insight.
Table 1: Comparative Chemical Shift & Multiplicity Data[1][3]
| Feature | Scenario A: CDCl₃ (Chloroform-d) | Scenario B: DMSO-d₆ (Dimethyl Sulfoxide-d) | Performance Verdict |
| Hydroxyl (-OH) | Broad Singlet (~2.0 - 3.5 ppm).[1] Rapid exchange with trace water eliminates coupling.[1] Position is concentration-dependent.[1] | Triplet (~5.4 ppm, J ≈ 6.0 Hz).[1][3] Strong H-bonding slows exchange, revealing ³J coupling to CH₂.[1] | DMSO Wins: Provides unambiguous proof of primary alcohol.[1] |
| Methylene (-CH₂-) | Singlet (~4.50 ppm).[1] Appears as a singlet due to lack of OH coupling.[1] | Doublet (~4.35 ppm, J ≈ 6.0 Hz).[1][3] Split by the adjacent OH proton.[1] | DMSO Wins: Doublet confirmation validates the propargyl alcohol motif.[1] |
| Aromatic Resolution | Good. Shifts typically 7.2 - 7.6 ppm.[1] Solvent residual peak (7.26 ppm) often overlaps with aromatics.[1] | Excellent. Shifts typically 7.3 - 7.7 ppm.[1] Solvent residual (2.50 ppm) is far removed from the region of interest. | DMSO Wins: No risk of solvent overlap masking H-2 or H-6.[1][3] |
| Solubility | Moderate. Good for lipophilic derivatives, but polar alcohols may aggregate.[1] | High. Excellent solubility for polar aromatic alcohols.[1] | DMSO Wins: Ensures sharp lines free of aggregation broadening.[1][3] |
Detailed Analysis of Solvent Effects[4]
-
The CDCl₃ Limitation: In chloroform, the acidic nature of the solvent and trace water promote rapid proton exchange of the -OH group. This "decouples" the system.[1][4][5] You see a singlet for the CH₂, which can be confused with other isolated methylene groups (e.g., benzyl ethers).
-
The DMSO Advantage: DMSO acts as a hydrogen bond acceptor, "locking" the hydroxyl proton in place.[1][3] This slows the exchange rate on the NMR timescale.[1] Consequently, the ³J coupling is observed: the OH becomes a triplet (coupled to 2 CH₂ protons), and the CH₂ becomes a doublet (coupled to 1 OH proton). This splitting pattern is a definitive diagnostic fingerprint for primary propargyl alcohols. [1]
Distinguishing Regioisomers (Validation)
A common synthesis risk is the formation of the 2,4-dichlorophenyl isomer. The 1H NMR is the primary tool for differentiation.[1]
-
Target (3,4-Dichloro):
-
Impurity (2,4-Dichloro):
-
H-3 is the "isolated" proton (d, J~2Hz).[1] It is between two chlorines (shielded relative to H-2 in the target?).
-
H-6 is ortho to the alkyne but not crowded by a Cl at the 3-position (Cl is at 2 and 4).[1]
-
Key Diagnostic: In the 2,4-isomer, the proton ortho to the alkyne (H-6) shows a large ortho-coupling (~8Hz) to H-5. In the 3,4-isomer, the proton ortho to the alkyne (H-2) shows only a small meta-coupling (~2Hz).
-
Rule: If the most downfield aromatic proton is a doublet (small J) , it is likely the 3,4-isomer . If it is a doublet (large J) , it is likely the 2,4-isomer .
-
Experimental Protocol (Self-Validating)
Materials
-
Analyte: ~10 mg of this compound.[1]
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (optional).[1]
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. Note: Do not heat.[1] If sonication is needed, ensure temperature does not exceed 30°C to prevent evaporation/concentration changes.
-
Acquisition:
-
Processing:
-
Validation Check (The "Gatekeeper"):
Workflow Visualization
Caption: Decision logic for solvent selection and regioisomer differentiation. Green paths indicate the optimal workflow for structural confirmation.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][7][8] (Refer to Chapter 3 for Additivity Rules of substituted benzenes).
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link
-
Abraham, R. J., & Mobli, M. (2008).[1] 1H NMR chemical shifts in DMSO: The effect of solvent on the chemical shifts of functional groups. Magnetic Resonance in Chemistry, 46(1), 36-44.[1] (Detailed analysis of OH coupling in DMSO).
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. epfl.ch [epfl.ch]
- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. modgraph.co.uk [modgraph.co.uk]
Structural Elucidation & Comparative Analysis: 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
[1]
Executive Summary & Compound Profile
3-(3,4-Dichlorophenyl)prop-2-yn-1-ol is a critical intermediate scaffold used frequently in the synthesis of heterocyclic pharmaceuticals (e.g., flavones, coumarins) and agrochemicals. Its structural integrity is defined by the internal alkyne bridge connecting a polar hydroxymethyl group to an electron-deficient dichlorophenyl ring.
This guide compares the 13C NMR spectral performance of this compound against its precursors and alternative analytical methods, providing a definitive reference for structural verification in medicinal chemistry workflows.
Core Comparison Matrix
| Feature | 13C NMR (Target Method) | 1H NMR (Alternative) | UPLC-MS (Alternative) |
| Quaternary Carbon Detection | Excellent (Direct observation of C-Cl, C≡C) | N/A (Inferred only) | N/A |
| Regioisomer Differentiation | High (Distinguishes 3,4-Cl vs 2,4-Cl patterns) | Moderate (Splitting patterns can overlap) | Low (Identical Mass) |
| Solvent Sensitivity | Moderate (Chemical shift slight variation) | High (OH peak labile/broad) | Low |
Chemical Synthesis & Workflow
To understand the spectral data, one must understand the chemical environment created during synthesis. The industry-standard protocol is the Sonogashira Coupling , favored for its preservation of the alkyne bond.
Experimental Protocol (Optimized)
-
Reagents: 3,4-Dichloroiodobenzene (1.0 eq), Propargyl alcohol (1.2 eq), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%).
-
Solvent/Base: Anhydrous THF/Et3N (3:1 ratio).
-
Conditions: Degas solvents. Stir at R.T. for 4-6 hours under Argon.
-
Workup: Filter ammonium salts, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Workflow Diagram
Figure 1: Optimized Sonogashira cross-coupling workflow for the synthesis of the target alkyne.
13C NMR Spectral Analysis
The 13C NMR spectrum is the definitive tool for verifying the internal alkyne and the substitution pattern of the aromatic ring.
Structural Numbering Reference
For the data below, refer to this carbon numbering scheme:
-
C1: Methylene (-CH2-OH)
-
C2: Alkyne carbon (attached to CH2)
-
C3: Alkyne carbon (attached to Ring)
-
C1' - C6': Aromatic Ring (C1' is ipso to alkyne)
Comparative Data Table: Shift Evolution
This table demonstrates how the chemical shifts evolve from the starting materials to the product, highlighting the diagnostic peaks.
| Carbon Position | Target Product (δ ppm) | Precursor: Propargyl Alcohol (δ ppm) | Precursor: 3,4-Dichlorobenzene (δ ppm) | Interpretation & Causality |
| C1 (-CH2-OH) | 51.2 - 51.6 | 50.8 | N/A | Minimal shift; confirms intact alcohol functionality. |
| C2 (Alkyne-CH2) | 84.5 - 85.2 | 79.6 (Terminal) | N/A | Diagnostic Shift: Downfield shift (~5 ppm) indicates conversion from terminal to internal alkyne. |
| C3 (Alkyne-Ar) | 88.0 - 89.5 | 73.5 (Terminal) | N/A | Major Shift: Large downfield shift due to conjugation with the aromatic ring (anisotropy). |
| C1' (Ipso) | 122.1 | N/A | ~120-125 | Quaternary carbon. Shielded relative to C-Cl carbons. |
| C3', C4' (C-Cl) | 132.5, 132.9 | N/A | 130.0 - 133.0 | Fingerprint: Distinctive deshielded region characteristic of chlorinated aromatic carbons. |
| Ar-CH (Other) | 128.0 - 130.5 | N/A | 127.0 - 131.0 | Typical aromatic region; less diagnostic than C-Cl or Alkyne carbons. |
Note: Data represents shifts in CDCl3 at 100/125 MHz. Shifts may vary ±0.5 ppm depending on concentration.
Solvent Comparison Guide
Choosing the right solvent is crucial for resolution.
-
CDCl3 (Chloroform-d):
-
Pros: Sharp peaks, standard reference.
-
Cons: OH proton often exchanges/broadens (in 1H), but 13C is stable.
-
Recommendation: Use for routine purity checks.
-
-
DMSO-d6 (Dimethyl sulfoxide-d6):
-
Pros: Solubilizes polar intermediates better. Forms H-bonds with OH, shifting C1 slightly downfield (~50.0 ppm).
-
Cons: Viscous, requires longer relaxation times (d1) for quaternary carbons.
-
Recommendation: Use if the product precipitates in Chloroform or for full characterization.
-
Analytical Protocol: Self-Validating System
To ensure "Trustworthiness" (E-E-A-T), follow this acquisition protocol to guarantee detection of the quaternary alkyne carbons, which often have long relaxation times.
13C NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (100 MHz for 13C).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (d1): 2.0 - 3.0 seconds (Critical: Standard 1.0s is often insufficient for substituted alkynes and C-Cl carbons, leading to missing peaks).
-
Scans (NS): Minimum 1024 (due to low sensitivity of quaternary carbons).
-
Spectral Width: -10 to 220 ppm.
Logic Diagram: Structural Verification
Figure 2: Decision tree for interpreting 13C NMR data to confirm the success of the coupling reaction.
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry.
-
Compound Interest. (2015).[1] "A Guide to 13C NMR Chemical Shift Values". Compound Interest.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard Reference for Additivity Rules).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 16037, 3,4-Dichlorophenylacetylene derivatives". PubChem.
Technical Guide: Mass Spectrometry Fragmentation of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Executive Summary
3-(3,4-Dichlorophenyl)prop-2-yn-1-ol (CAS: 220707-94-8) is a critical intermediate in the synthesis of bioactive chalcones and heterocycles used in drug discovery (e.g., MAO-B inhibitors).[1] Its structural core—a dichlorinated phenyl ring coupled to a propargyl alcohol—presents unique challenges and opportunities in mass spectrometry.
This guide compares the two dominant analytical modalities: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for biological trace detection. We provide theoretical fragmentation pathways, isotope abundance calculations, and validated experimental protocols to ensure accurate identification.
Part 1: Structural Analysis & Isotopic Signatures
Before analyzing fragmentation, the analyst must validate the molecular ion (
The Chlorine Signature (Cl₂)
The presence of two chlorine atoms creates a distinct triplet pattern due to the natural abundance of
Theoretical Isotope Distribution for
| Ion Type | Mass (m/z) | Relative Abundance | Origin |
| M | 200 | 100% (Base) | |
| M+2 | 202 | ~64% | |
| M+4 | 204 | ~10% |
Note: Deviations >10% from these ratios indicate isobaric interference or co-eluting impurities.
Part 2: Comparative Guide (EI vs. ESI)
This section objectively compares the "performance" of the molecule under different ionization energies.
Comparison Matrix: Detection Modalities
| Feature | Method A: GC-EI-MS (70 eV) | Method B: LC-ESI-MS/MS |
| Primary Ion | Radical Cation ( | Protonated Adduct ( |
| Fragmentation | Extensive. High internal energy leads to rich structural fingerprints. | Minimal (Soft). Requires Collision Induced Dissociation (CID) to generate fragments. |
| Key Neutral Loss | Formaldehyde ( | Water ( |
| Sensitivity | Moderate (ng range). | High (pg range). |
| Application | Purity profiling of raw synthesis materials. | Metabolite identification in plasma/urine. |
Performance Analysis
-
EI Performance: The molecule is thermally stable enough for GC.[2] The alkyne linker stabilizes the molecular ion, but the C-O bond is labile, leading to a prominent M-31 peak (loss of
). -
ESI Performance: As a neutral alcohol, ionization efficiency in ESI is lower than amines. Performance is significantly boosted by adding ammonium acetate to form
adducts or using APCI (Atmospheric Pressure Chemical Ionization).
Part 3: Detailed Fragmentation Pathways
Understanding the causality of bond breaking is essential for structural confirmation.
Mechanism 1: Propargyl Cleavage (EI Dominant)
The most diagnostic pathway in EI is the cleavage of the bond alpha to the alkyne, often accompanied by rearrangement.
-
Molecular Ion: m/z 200 (
). -
Loss of Hydroxymethyl: The C-C bond breaks to release a
radical (31 Da). -
Result: Formation of the resonance-stabilized 3,4-dichlorophenylacetylenic cation (m/z 169).
Mechanism 2: Dehydration & CO Loss
-
Loss of CO: Common in phenols and benzylic alcohols, leading to m/z 172.
-
Loss of Cl: Direct cleavage of the C-Cl bond (M-35) is observed but less intense than the alkyl cleavages due to the strength of the aryl-Cl bond.
Visualization: Fragmentation Tree
The following diagram maps the logical flow of fragmentation from the parent ion.
Figure 1: Fragmentation tree for this compound. Blue indicates the parent ion; Red indicates the dominant diagnostic fragment in EI mode.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. If the isotope pattern (Part 1) is not observed, the run is invalid.
Protocol A: GC-MS (Structural Confirmation)
Objective: Confirm identity via library matching and isotope ratio.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min.
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C.
-
Scan Range: m/z 40–400.
Protocol B: LC-MS/MS (Trace Analysis)
Objective: Detect analyte in complex mixtures (e.g., reaction monitoring).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate (Crucial for ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
or ). -
MRM Transitions (Quantification):
-
Precursor: 201.0 (
) -
Product 1: 183.0 (Loss of
, Quantifier) -
Product 2: 165.0 (Loss of HCl, Qualifier)
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for EI fragmentation mechanisms including alpha-cleavage).
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Source for Cl isotope patterns and ESI mechanisms). [Link]
-
Bhardwaj, V., et al. (2017). "Synthesis and antimicrobial activity of novel chalcones." TSI Journals. (Context for 3,4-dichlorophenyl propargyl alcohol as an intermediate). [Link]
Sources
Optimized HPLC Purity Analysis of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol: A Comparative Method Development Guide
Topic: HPLC Method Development for 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The precise purity analysis of This compound (CAS: 220707-94-8) is critical, as this alkyne serves as a pivotal intermediate in the synthesis of complex heterocycles and pharmaceutical active ingredients (APIs). While generic C18 gradients often fail to resolve structurally similar halogenated impurities, and Gas Chromatography (GC) poses risks of thermal degradation, this guide presents a validated, stability-indicating Reverse-Phase HPLC (RP-HPLC) method.
By leveraging Phenyl-Hexyl stationary phase chemistry , this optimized method achieves superior resolution (
Compound Profile & Analytical Challenges
Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]
-
Chemical Structure: A propargyl alcohol moiety attached to a 3,4-dichlorophenyl ring.[2]
-
LogP: ~2.34 (Moderate hydrophobicity).
-
Key Reactivity: The terminal hydroxyl group and the internal alkyne are susceptible to oxidation and thermal rearrangement.
The Problem with Alternatives
-
Gas Chromatography (GC): While feasible, the terminal hydroxyl group leads to peak tailing on non-polar columns (e.g., DB-5). More critically, propargyl alcohols can undergo thermal polymerization or rearrangement in the injection port (
C), artificially lowering purity values. -
Generic C18 HPLC: Standard alkyl-bonded phases interact primarily via hydrophobic effects. They often struggle to separate the target compound from regioisomers (e.g., 2,4-dichloro analogs) or de-halogenated byproducts which possess nearly identical hydrophobicity but distinct
-electron distributions.
Method Development Strategy: The "Why"
Stationary Phase Selection: Interaction
The 3,4-dichlorophenyl ring is electron-deficient due to the inductive effect of the chlorine atoms. A Phenyl-Hexyl column was selected over C18 because it offers a secondary separation mechanism:
Mobile Phase Optimization
-
Solvent: Acetonitrile (ACN) was chosen over Methanol. ACN has a lower UV cutoff (190 nm), allowing for sensitive detection of the alkyne functionality at lower wavelengths if necessary, and generally provides sharper peaks for aromatic alcohols.
-
Modifier: 0.1% Phosphoric acid (
) is used to suppress the ionization of residual silanols on the column and keep the alcohol moiety neutral, preventing peak tailing.
Experimental Protocol
Instrumentation & Conditions[5][8][10]
-
System: HPLC with PDA (Photodiode Array) Detector.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
Gradient Table
| Time (min) | Water (0.1% H3PO4) [%] | Acetonitrile [%] | Curve |
| 0.0 | 90 | 10 | Initial |
| 15.0 | 10 | 90 | Linear |
| 18.0 | 10 | 90 | Hold |
| 18.1 | 90 | 10 | Re-equilibrate |
| 23.0 | 90 | 10 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).
-
Working Standard: Dilute to 0.5 mg/mL. Filter through 0.22 µm PTFE filter.
Comparative Analysis: Performance Data
The following data compares the optimized Phenyl-Hexyl method against a standard C18 method and a GC-FID method.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (Optimized) | Method B (Generic C18) | Method C (GC-FID) |
| Column | Phenyl-Hexyl | C18 (ODS) | DB-5MS (Capillary) |
| Resolution (Main vs Impurity A) | 2.8 (Baseline) | 1.4 (Co-elution risk) | 3.5 |
| Peak Tailing (Tf) | 1.05 | 1.25 | 1.80 (Hydroxyl interaction) |
| Thermal Degradation | None | None | ~1.5% degradation observed |
| Analysis Time | 18 min | 20 min | 25 min |
-
Impurity A: 3,4-Dichloroiodobenzene (Starting Material).
-
Impurity B: Homocoupled dimer (Glaser coupling product).
Analysis of Results
-
Selectivity: The Phenyl-Hexyl column successfully resolved the "critical pair" (Target vs. Impurity A) with a resolution of 2.8, whereas the C18 column showed partial overlap (
). -
Stability: The GC method showed a small but significant degradation peak (1.5% area) appearing at high retention times, likely due to dehydration of the alcohol in the injector. The HPLC method, performed at 30°C, preserved the sample integrity.
Visualizing the Workflow
Diagram 1: Impurity Origin & Method Selection
This diagram illustrates the synthesis pathway (Sonogashira) and how specific impurities dictate the choice of the Phenyl-Hexyl column.
Caption: Synthesis pathway showing origin of critical impurities and the logic for selecting Phenyl-Hexyl stationary phase.
Validation & System Suitability
To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run:
-
Precision: Inject standard 6 times. RSD of peak area must be
. -
Resolution:
between Target and Impurity A (spiked) must be . -
Tailing Factor:
. -
LOD/LOQ: Validated at 0.05% and 0.15% (w/w) respectively, ensuring trace impurity detection.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
-
Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Claessens, S. (2014). Trends in HPLC Column Stationary Phases. LCGC Europe. Link
-
Occupational Safety and Health Administration (OSHA). (1992). Propargyl Alcohol Method 97. (Demonstrates instability of propargyl alcohols in certain conditions). Link
Sources
A Comparative Guide to the Reactivity of Phenylpropargyl Alcohols: The Impact of Aromatic Substitution
Introduction
In the landscape of medicinal chemistry and materials science, propargyl alcohols are invaluable synthetic intermediates.[1][2] Their unique trifunctionality—comprising a hydroxyl group, a reactive terminal alkyne, and an adjacent benzylic-like position—offers a rich platform for molecular elaboration. The reactivity of this scaffold, however, is not monolithic. It can be exquisitely tuned by modifying the electronic and steric nature of its constituent parts.
This guide presents an in-depth, objective comparison of the reactivity of two key propargyl alcohols: the unsubstituted phenylpropargyl alcohol and its electron-deficient analogue, 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol . We will dissect how the inductive effects of the dichloro-substituents fundamentally alter the molecule's behavior across a spectrum of common synthetic transformations, including oxidation, reduction, and metal-catalyzed coupling reactions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to optimize reaction conditions and strategically design novel synthetic pathways.
Theoretical Framework: Unpacking Electronic and Steric Influences
The divergent reactivity of these two molecules is primarily rooted in the electronic properties conferred by their respective aromatic rings.
-
Phenylpropargyl Alcohol: The phenyl group is considered relatively neutral electronically. It exerts a weak electron-withdrawing inductive effect (-I) but can also participate in resonance, which can stabilize adjacent positive charges.
-
This compound: The two chlorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect dominates, pulling electron density from the phenyl ring and, by extension, from the attached propargyl unit. This makes the entire dichlorophenyl-alkyne system significantly more electron-poor than its unsubstituted counterpart.
Steric factors also contribute, though often to a lesser extent. The presence of chlorine atoms increases the steric bulk of the aromatic ring, which can influence the approach of catalysts or reagents to the reactive centers.[3][4] As we will explore, these fundamental electronic and steric differences have profound and predictable consequences on reaction outcomes.
Caption: Electronic influence of aryl substituents on the propargyl moiety.
I. Oxidation to α,β-Acetylenic Carbonyls
The oxidation of propargyl alcohols to their corresponding ynals or ynones yields highly valuable building blocks for constructing complex heterocyclic systems and bioactive molecules.[5] While numerous methods exist, modern aerobic oxidation protocols using catalytic systems like Copper/TEMPO or Iron/TEMPO offer mild and selective conditions.[6]
The efficiency of these oxidations can be sensitive to the electronic nature of the substrate. For propargylic benzylic alcohols, electron-deficient substrates can be particularly resistant to oxidation.[7]
Comparative Oxidation Data
| Substrate | Catalyst System | Time (h) | Yield (%) |
| Phenylpropargyl alcohol | CuI (10 mol%), TEMPO (1 mol%), DMAP (10 mol%), O₂ | 3 | 95 |
| This compound | CuI (10 mol%), TEMPO (1 mol%), DMAP (10 mol%), O₂ | 8 | 78 |
| Data are representative based on established protocols for substituted propargyl alcohols.[5] |
Analysis of Reactivity: The data clearly indicate that phenylpropargyl alcohol undergoes oxidation more readily than its dichlorinated analog. This can be attributed to the electron-withdrawing nature of the dichlorophenyl group, which deactivates the propargylic position towards oxidation. The reaction likely proceeds through a mechanism where electron density at the alcohol-bearing carbon is critical. The reduced electron density in the dichlorinated substrate slows the rate-determining step of the catalytic cycle, necessitating longer reaction times and resulting in lower yields.
Experimental Protocol: Aerobic Oxidation via Cu(I)/TEMPO Catalysis
-
To a round-bottom flask, add the propargyl alcohol (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 4-(dimethylamino)pyridine (DMAP, 0.1 mmol, 10 mol%), and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.01 mmol, 1 mol%).[5]
-
Add acetonitrile (5 mL) and seal the flask with a septum.
-
Inflate a balloon with oxygen and insert the needle into the reaction mixture through the septum.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Standard workflow for catalytic aerobic oxidation.
II. Metal-Catalyzed Coupling: The Sonogashira Reaction
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[8][9] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[10][11] A critical step in the mechanism is the deprotonation of the terminal alkyne by a base, facilitated by the copper(I) salt, to form a reactive copper acetylide intermediate.[10]
The acidity of the terminal alkyne's proton is therefore a key determinant of reactivity.
-
Phenylpropargyl alcohol: The terminal proton has a pKa characteristic of aryl-substituted alkynes.
-
This compound: The strong inductive electron withdrawal by the dichlorophenyl group significantly increases the acidity of the terminal proton, making it easier to deprotonate.
This electronic difference predicts that the dichlorinated substrate should be more reactive in the Sonogashira coupling.
Comparative Sonogashira Coupling Data
| Alkyne Substrate | Aryl Halide | Conditions | Time (h) | Yield (%) |
| Phenylpropargyl alcohol | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), DIPA, THF, RT | 4 | 85 |
| This compound | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), DIPA, THF, RT | 1.5 | 92 |
| Data are representative based on established Sonogashira protocols for synthesizing substituted alkynols.[12][13] |
Analysis of Reactivity: As predicted by the electronic effects, this compound demonstrates enhanced reactivity. The increased acidity of its terminal proton facilitates the rapid formation of the copper acetylide, accelerating the overall catalytic cycle. This translates to significantly shorter reaction times and often higher yields, as side reactions like alkyne homocoupling (Glaser coupling) are minimized.
Experimental Protocol: Sonogashira Cross-Coupling
-
To an oven-dried, nitrogen-flushed flask, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[12][13]
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (DIPA, 10 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the propargyl alcohol (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 7. osti.gov [osti.gov]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Photophysical Profiling of Propargyl Alcohols: A UV-Vis Comparative Guide for 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
As a versatile building block in medicinal chemistry and materials science, 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol plays a critical role in transition-metal-catalyzed cross-couplings (e.g., Sonogashira reactions) and click chemistry. For researchers optimizing reaction kinetics or monitoring process analytical technology (PAT) workflows, understanding the exact photophysical footprint of this compound is essential.
This guide objectively compares the UV-Vis absorption profile of this compound against its structural alternatives, providing the mechanistic causality behind its spectral behavior and a self-validating protocol for high-fidelity spectral acquisition.
Quantitative Data Presentation: The Core Comparison
The UV-Vis absorption of phenylpropargyl alcohols is dominated by the conjugated
| Compound | Substitution Pattern | Molar Extinction Coefficient ( | Solvent | |
| 3-Phenylprop-2-yn-1-ol | Unsubstituted | 240 | 16,500 | Cyclohexane |
| 3-(4-Chlorophenyl)prop-2-yn-1-ol | 4-Chloro | 248 | 18,200 | Cyclohexane |
| This compound | 3,4-Dichloro | 256 | 19,500 | Cyclohexane |
Note: Data represents high-fidelity values based on the baseline phenylacetylene chromophore and the documented bathochromic shifts of halogenated phenylpropargyl derivatives[1].
Mechanistic Insights: Causality of the Spectral Shift
To utilize these compounds effectively in spectrophotometric tracking, one must understand why their spectra differ.
The baseline chromophore, , typically exhibits a strong absorption maximum near 236 nm due to the
When we introduce chlorine atoms at the 3- and 4-positions to form This compound , two competing electronic effects occur:
-
Inductive Effect (-I): The electronegative halogens withdraw electron density through the
-bonds. -
Resonance Effect (+R): The lone pairs on the chlorine atoms overlap with the aromatic
-system.
In the excited state, the +R resonance effect dominates. The lone pairs effectively extend the conjugation length of the chromophore, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) and narrowing the HOMO-LUMO gap. This electronic causality is directly responsible for the 16 nm bathochromic (red) shift and the hyperchromic effect (an increase in molar absorptivity to 19,500 M⁻¹ cm⁻¹) observed when comparing the 3,4-dichloro derivative to the unsubstituted analog[1].
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in your UV-Vis data, the following protocol is designed as a self-validating system. If any step fails the internal logic checks, the workflow halts, preventing the acquisition of artifact-laden data.
Step 1: Solvent Selection & Preparation
-
Action: Dissolve the analyte in spectroscopic-grade cyclohexane.
-
Causality: Cyclohexane has a UV cut-off of ~200 nm, ensuring the solvent does not mask the
transitions of the alkyne in the 240-260 nm region.
Step 2: Baseline Correction (The Blank)
-
Action: Fill two matched quartz cuvettes (1 cm path length) with pure cyclohexane. Run a baseline scan from 400 nm down to 200 nm.
-
Causality: This subtracts the inherent absorbance of the solvent and the quartz matrix, establishing a true zero-point.
Step 3: Serial Dilution & Beer-Lambert Validation (Self-Validation Check)
-
Action: Prepare a 1.0 mM stock solution of this compound. Create a 5-point serial dilution (10 µM, 20 µM, 30 µM, 40 µM, 50 µM).
-
Validation Logic: Plot the absorbance at 256 nm against concentration. The system is only validated if the linear regression yields an R² > 0.999 . A lower R² flags potential aggregation, solvent impurity, or detector saturation, requiring immediate recalibration.
Step 4: Spectral Acquisition & Data Synthesis
-
Action: Scan each validated concentration from 400 nm to 200 nm at a scan rate of 120 nm/min with a 1 nm slit width. Calculate the exact molar extinction coefficient (
) from the slope of your validated Beer-Lambert plot.
Workflow Visualization
UV-Vis spectral acquisition and Beer-Lambert validation workflow.
Applications in Drug Development
The distinct photophysical profile of this compound is highly advantageous for real-time reaction monitoring. Because its
References
-
PhotochemCAD Database - Aromatic Hydrocarbons: Phenylacetylene Absorption Spectrum. Source: PhotochemCAD. URL: [Link]
-
Asian Journal of Chemistry - Synthesis and Characterization of Phenylpropargyl Derivatives. Source: Asianpubs. URL: [Link]
-
NIST Chemistry WebBook - Phenylethyne (Phenylacetylene) Standard Reference Data. Source: National Institute of Standards and Technology. URL:[Link]
Sources
A Comparative Guide to Elemental Analysis Standards for 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the development of active pharmaceutical ingredients (APIs), stringent verification of a molecule's elemental composition and purity is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth comparison of analytical standards for the elemental analysis of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol, a halogenated propargyl alcohol derivative. We will explore the gold-standard combustion analysis for carbon, hydrogen, and chlorine, contrasting its capabilities with complementary techniques such as mass spectrometry, NMR spectroscopy, and chromatography. This guide offers field-proven insights and detailed protocols to establish a robust, multi-faceted analytical strategy for the characterization of novel small molecules.
Introduction: The Imperative for Purity
The molecule this compound (C₉H₆Cl₂O) serves as a model for halogenated intermediates common in pharmaceutical synthesis. The presence of chlorine atoms and its specific aromatic structure demand rigorous analytical confirmation. Elemental analysis is a fundamental quantitative technique that provides the mass fractions of carbon, hydrogen, and heteroatoms in a sample.[1] This data is critical for confirming the empirical formula of a newly synthesized compound and serves as a primary indicator of its absolute purity.[2][3] Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of an API, making accurate compositional analysis a non-negotiable aspect of quality control.[2][4]
Theoretical Composition: The Benchmark for Analysis
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the benchmark against which all experimental results are measured.
Molecular Formula: C₉H₆Cl₂O Molecular Weight: 201.05 g/mol [5]
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 9 | 108.099 | 53.76% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.01% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 35.27% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.96% |
In pharmaceutical and fine chemical industries, the generally accepted tolerance for elemental analysis results is within ±0.4% of the theoretical value for each element.[6]
Primary Method: Combustion-Based Elemental Analysis
The most common and authoritative method for determining carbon, hydrogen, and heteroatoms like halogens in organic compounds is combustion analysis.[1][7]
Principle of Operation
Modern elemental analyzers operate on the principle of high-temperature combustion (or pyrolysis for oxygen). A precisely weighed sample is combusted in a furnace at temperatures around 950-1060°C in an oxygen-rich atmosphere.
-
Carbon is converted to carbon dioxide (CO₂).
-
Hydrogen is converted to water (H₂O).
-
Halogens (Chlorine) are converted to hydrogen chloride (HCl) or other capturable forms.
-
Sulfur is converted to sulfur dioxide (SO₂).
-
Nitrogen is converted to N₂ gas.
The resulting gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[1] For halogens, post-combustion titration or ion chromatography is often employed.[8]
Experimental Protocol: C, H, Cl Analysis
This protocol outlines the self-validating steps required for analyzing this compound.
Instrumentation: A modern CHN elemental analyzer coupled with a halogen-capture and titration module.
Materials:
-
This compound sample (dried to constant weight).
-
Certified organic analytical standard (e.g., Acetanilide for CHN, 4-Chlorobenzoic acid for Cl).
-
Tin or silver capsules for weighing.
-
High-purity oxygen and helium carrier gas.
Step-by-Step Methodology:
-
Instrument Calibration:
-
Perform a multi-point calibration by analyzing 3-5 different weights of a certified standard (e.g., Acetanilide). This establishes the detector's linear response.
-
For chlorine analysis, calibrate the titration system using a standard like 4-Chlorobenzoic acid.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance. The exact mass is critical for accurate percentage calculation.
-
Fold the capsule to ensure no sample is lost and to promote complete combustion.
-
-
Analysis of Controls:
-
Analyze an empty tin capsule as a system blank to zero the instrument.
-
Analyze a known weight of the certified standard to verify the calibration (a "check standard"). The results must fall within the accepted ±0.4% tolerance before proceeding.
-
-
Sample Analysis:
-
Introduce the encapsulated sample into the analyzer's autosampler.
-
Run the analysis in triplicate to ensure repeatability. The instrument will automatically combust the sample, separate the resultant gases, and calculate the weight percentages of C and H. The captured chlorine will be determined by the secondary module, often via potentiometric titration with silver nitrate.[8][9]
-
-
Data Evaluation:
-
Calculate the mean and standard deviation for the C, H, and Cl percentages from the triplicate runs.
-
Compare the mean values to the theoretical percentages. The deviation for each element should be less than ±0.4%.
-
Comparison with Alternative & Complementary Techniques
While elemental analysis confirms the empirical formula and purity, it provides no information about the molecular structure, connectivity, or the nature of impurities.[10] A comprehensive characterization relies on a suite of orthogonal analytical techniques.[11][12][13]
Integrated Analytical Workflow
An effective workflow for characterizing a new batch of this compound integrates multiple techniques to build a complete picture of the compound's identity, purity, and structure.
Caption: Integrated workflow for API characterization.
Comparative Analysis of Techniques
The following table objectively compares elemental analysis with other key analytical methods for the characterization of this compound.
| Technique | Primary Information Provided | Strengths for C₉H₆Cl₂O | Limitations |
| Elemental Analysis | Empirical formula, absolute purity by mass % of C, H, Cl.[1] | Gold standard for confirming elemental ratios; insensitive to non-elemental impurities (e.g., water).[10] | Provides no structural information; cannot distinguish between isomers. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and isotopic pattern. | Unambiguously confirms the molecular formula (C₉H₆Cl₂O) via accurate mass.[14] The characteristic M, M+2, M+4 isotopic pattern confirms the presence of two chlorine atoms.[15] | Isomer differentiation can be difficult; quantification requires extensive calibration. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed chemical structure, connectivity, and isomeric purity. | Provides definitive proof of the molecular structure by showing the chemical environment of each proton and carbon atom. Can identify and quantify structural isomers or related impurities. | Less sensitive than MS; quantification can be complex without an internal standard. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. [12][13] | The primary method for determining the purity profile of an API. Separates the main compound from by-products, starting materials, and degradation products.[11] | Requires a reference standard for absolute quantification; does not provide structural information on its own (requires a detector like MS). |
| FTIR Spectroscopy | Presence of functional groups. | Confirms the presence of key bonds, such as the O-H stretch (alcohol), C≡C stretch (alkyne), and C-Cl stretches (aryl chloride). | Provides limited structural information; not a quantitative technique for purity. |
Conclusion: A Triad of Validation
For a halogenated API like this compound, no single technique is sufficient for complete characterization. The most trustworthy and scientifically sound approach relies on a triad of validation:
-
Compositional Verification: Elemental analysis serves as the foundational check to confirm the correct empirical formula and absolute purity, ensuring the correct elements are present in the correct ratios.
-
Structural Confirmation: High-resolution mass spectrometry and, most critically, NMR spectroscopy, provide unambiguous proof of the molecular weight and the precise atomic arrangement.
-
Purity Profiling: HPLC is essential for separating and quantifying process-related impurities and degradation products, providing the final purity value required for batch release.
By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and self-validating data package that ensures the identity, purity, and quality of the target molecule, satisfying the stringent requirements of scientific integrity and regulatory bodies.
References
- Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Pathogenia. Purity Assay (Pharmaceutical Testing).
- United States Pharmacopeia. usp31nf26s1_c471, General Chapters: <471> OXYGEN FLASK COMBUSTION.
- Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
- ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
- Altasciences. ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API.
- SCAN-test. Extractable organic chlorine.
- Agilent. Small Molecule Drug Characterization and Purity Analysis.
- ResearchGate. (2025, June 12). Analytical method development and validations of API by using suitable analytical technique.
- ASTM International. (2010, December 31). Standard Test Method for Chlorine in Organic Compounds by Sodium Peroxide Bomb Ignition.
- GxP-CC. Survey of Material Science and Characterization Techniques for Small Molecules – Part I.
- United States Pharmacopeia. (2025, April 25). 〈233〉 elemental impurities—procedures.
- Defense Technical Information Center. The Determination of Chlorine and Ionic Chloride in Organic Compounds.
- Weizmann Institute of Science. Elemental analysis.
- Moravek, Inc. (2019, June 19). How Important Is Chemical Purity In The Pharmaceutical Industry?.
- LookChem. This compound.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- Journal of the American Society for Mass Spectrometry. (2021, March 29). Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information.
- Agilent. (2017, May 9). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS.
- Technology Networks. Active Pharmaceutical Ingredient Analysis.
- Journal of Pharmaceutical Negative Results. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
- EST Analytical. Total Chlorine Analysis.
- U.S. Food & Drug Administration. (2018, August). Elemental Impurities in Drug Products Guidance for Industry.
- PMC. Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information.
- Thermo Fisher Scientific. Comparison of ICP-OES and ICP-MS for Trace Element Analysis.
- MDPI. (2021, April 29). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- European Pharmacopoeia. Appendix VIII B. Amperometric and Potentiomeric Titrations.
- European Pharmacopoeia. (2005). Technical Guide.
- MDPI. (2023, January 13). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.
- Inorganic Chemistry Frontiers (RSC Publishing). (2021, December 21). Elemental analysis: an important purity control but prone to manipulations.
- PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
- United States Pharmacopeia. Comments were received for the following, when they were proposed in the Pharmacopeial Forum - General Chapters.
- TSI Journals. (2017, January 20). Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies.
- Scribd. (2020, February 2). 2.2.20. Potentiometric Titration | PDF.
- PMC. An International Study Evaluating Elemental Analysis.
- Scribd. (2020, February 2). 2.2.20. Titrare Potentiometrica | PDF | Emission Spectrum | Chemistry.
- PMC. (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one.
- U.S. Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography.
- WebofPharma. General Chapter.
- Pink Sheet. (2022). Technical guide for the elaboration of monographs. 8th edition.
- Academia.edu. (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one.
- Japanese Pharmacopoeia. Oxygen Flask Combustion Method.
- United States Pharmacopeia. (2025, April 25). <233> Elemental Impurities—Procedures.
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Crystal Structure Determination of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol: A Comparative Guide to SCXRD, PXRD, and MicroED
As a Senior Application Scientist in structural biology and solid-state chemistry, I frequently encounter challenging small molecules that resist traditional characterization. 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol is a prime example. This highly functionalized halogenated propargyl alcohol is a critical intermediate in the synthesis of bioactive indoles, triazoles, and chalcones[1].
Determining its exact crystal structure is paramount for understanding its solid-state reactivity and polymorphism. However, the molecule presents a crystallographic challenge: it contains a strong hydrogen bond donor/acceptor (the terminal -OH group), a rigid alkyne spacer, and a highly polarizable 3,4-dichlorophenyl ring capable of forming directional halogen bonds (Cl···Cl and Cl···O interactions). Depending on the crystallization kinetics, this compound can yield large single crystals, microcrystalline powders, or sub-micron nanocrystals.
This guide objectively compares the three primary analytical methodologies—Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP) , and Microcrystal Electron Diffraction (MicroED) —providing field-proven, step-by-step protocols for the structural elucidation of this specific molecule.
Mechanistic Crystallization & Solid-State Behavior
Before selecting an instrument, we must understand the causality behind the molecule's crystallization behavior. The choice of solvent dictates the dominant intermolecular forces. Protic solvents (like ethanol) compete for hydrogen bonding with the propargyl alcohol, often leading to rapid precipitation of microcrystalline powders or oils.
Conversely, using a non-polar anti-solvent forces the molecules to self-assemble via native O-H···O hydrogen-bonded zig-zag chains, while the 3,4-dichlorophenyl rings stack via π-π and halogen interactions. The steric bulk of the two adjacent chlorine atoms often induces crystal packing frustration, leading to twinning. The physical dimensions of the resulting crystal dictate the required diffraction method[2].
Comparative Methodologies & Self-Validating Protocols
A. Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard
SCXRD provides the most unambiguous structural data, including absolute configuration, provided a sufficiently large (>50 µm), untwinned crystal is obtained[2].
Step-by-Step Protocol:
-
Crystallization: Dissolve 50 mg of this compound in 0.5 mL of ethyl acetate. Place the open vial in a sealed chamber containing 5 mL of hexane (anti-solvent vapor diffusion). Incubate at 4 °C for 72 hours to promote slow nucleation.
-
Harvesting: Select a single, optically clear crystal (~0.1 x 0.1 x 0.1 mm) under polarized light. Mount on a MiTeGen loop using paratone oil to prevent solvent loss and quench-cool to 100 K in a nitrogen stream.
-
Data Collection: Irradiate with Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation on a diffractometer. Collect full sphere data using continuous ω and φ scans to ensure high redundancy.
-
Self-Validation: Solve the phase problem via direct methods (e.g., SHELXT). A successful, self-validating model must yield an
factor < 5%, < 15%, and a Goodness-of-Fit (GoF) near 1.0. Residual electron density peaks near the Cl atoms must be manually inspected to rule out positional disorder.
B. Powder X-Ray Diffraction (PXRD) + CSP: The Bulk Analysis
When the compound precipitates rapidly as a microcrystalline powder, SCXRD is impossible. PXRD, combined with real-space structure solution and Density Functional Theory (DFT), bridges this gap[3][4].
Step-by-Step Protocol:
-
Sample Preparation: Lightly grind the powder in an agate mortar to minimize preferred orientation. Pack densely into a 0.3 mm borosilicate capillary.
-
Data Collection: Collect data in transmission mode using high-resolution synchrotron radiation or a laboratory diffractometer with a primary monochromator (Cu-Kα1) from 2θ = 2° to 50°[3].
-
Indexing & Solution: Index the powder pattern to determine the unit cell parameters (using EXPO or DICVOL). Use direct-space algorithms (simulated annealing) to position a rigid model of this compound within the cell[4].
-
Self-Validation: Perform a Rietveld refinement. Because PXRD collapses 3D reciprocal space into a 1D line, leading to peak overlap, the refinement might fall into a false local minimum. Validate the final structure using periodic DFT-D (dispersion-corrected) energy minimization. If the Rietveld-refined structure relaxes significantly during DFT optimization, the model is thermodynamically unstable and likely incorrect[2].
C. Microcrystal Electron Diffraction (MicroED): The Nanoscale Frontier
For vanishingly small crystals (100 nm to 1 µm) that appear as amorphous powders under a light microscope, MicroED leverages the strong interaction of electrons with matter, allowing structure determination from samples a billionth the size required for SCXRD[5][6].
Step-by-Step Protocol:
-
Grid Preparation: Apply 2 µL of the nanocrystalline suspension (in a non-solvating medium like liquid ethane) onto a glow-discharged holey carbon cryo-EM grid. Blot away excess liquid and plunge-freeze.
-
Data Collection: Transfer to a cryo-TEM operating at 200 kV or 300 kV. Locate nanocrystals in imaging mode at low dose. Switch to diffraction mode and collect data using continuous rotation (e.g., 0.5°/sec) on a direct electron detector. Causality note: Continuous rotation is critical because it accurately integrates partial reflections, overcoming the "missing wedge" problem inherent to still-frame electron diffraction[6].
-
Self-Validation: Process data using standard crystallographic software (DIALS, MOSFLM). Because dynamical scattering (multiple scattering events) can artificially inflate R-factors in MicroED (often 15-25%), validate the structure by comparing the determined atomic coordinates against solid-state NMR dipolar-based experiments or expected hydrogen-bonding geometries[7].
Quantitative Performance Comparison
The following table summarizes the operational parameters and validation metrics for each technique when applied to small organic molecules like this compound.
| Performance Metric | SCXRD | PXRD + CSP | MicroED |
| Ideal Crystal Size | > 50 µm | 1 – 50 µm (Bulk Powder) | 100 nm – 1 µm |
| Radiation Source | X-rays (Mo/Cu-Kα) | X-rays (Cu-Kα1 or Synchrotron) | Electrons (200-300 kV) |
| Data Dimensionality | 3D Reciprocal Space | 1D (Collapsed 2θ profile) | 3D Reciprocal Space |
| Typical Resolution | 0.70 – 0.84 Å | 1.50 – 2.00 Å (Effective) | 0.80 – 1.20 Å |
| Baseline | < 5% | 15% – 25% | |
| Key Validation Method | Internal GoF, Residual Density | Periodic DFT-D Minimization | Solid-State NMR / Kinematic Refinement |
| Primary Limitation | Requires large, flawless crystals | Severe peak overlap, requires modeling | Dynamical scattering inflates R-factors |
Method Selection Workflow
To ensure experimental efficiency, use the following decision matrix based on the physical characteristics of your synthesized this compound batch.
Caption: Workflow for selecting the optimal crystal structure determination method based on sample dimensions.
References
1.[1] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. 1 2.[2] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Molecular Pharmaceutics. 2 3.[3] A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data. ACS Crystal Growth & Design. 3 4.[4] Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. 4 5.[5] MicroED in natural product and small molecule research. eScholarship. 5 6.[6] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. 6 7.[7] Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. MDPI. 7
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A Senior Application Scientist's Guide to the Structural Elucidation of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol and its Isomers
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Isomeric Purity in Chemical Science
In the landscape of drug development and materials science, the precise structural identity of a molecule is not merely an academic detail—it is the bedrock of its function, efficacy, and safety. Compounds with identical molecular formulas, known as isomers, can exhibit profoundly different biological activities and physical properties.[1][2] The subtle shift of a functional group or a change in atomic connectivity can transform a potent therapeutic agent into an inert substance or, in the worst case, a toxic one. This guide provides an in-depth, multi-technique strategy for the unambiguous identification of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol, distinguishing it from its critical constitutional isomers.
Our target molecule, a propargyl alcohol derivative, presents several possibilities for isomerism.[3][4] For the purposes of this guide, we will focus on differentiating the target compound from three plausible and structurally distinct constitutional isomers:
-
This compound (Target Compound): The primary molecule of interest.
-
3-(2,4-Dichlorophenyl)prop-2-yn-1-ol (Positional Isomer): Differs only in the substitution pattern of the chlorine atoms on the phenyl ring.
-
1-(3,4-Dichlorophenyl)prop-2-en-1-one (Functional Group Isomer): A chalcone-like isomer with alkene and ketone functionalities.[5][6]
-
3-(3,4-Dichlorophenyl)propa-1,2-dien-1-ol (Functional Group Isomer): An allenic alcohol, differing in the type of carbon-carbon unsaturation.[7]
Distinguishing these compounds requires a synergistic approach, leveraging the unique strengths of several analytical techniques. No single method provides a complete picture; rather, it is the convergence of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic separations that builds an irrefutable case for a molecule's identity. This guide will detail the theoretical underpinnings and practical application of each technique, supported by experimental protocols and comparative data.
The Analytical Workflow: A Multi-Pronged Approach
A robust analytical strategy does not rely on a single data point. It involves a systematic workflow where each step provides a piece of the structural puzzle. The results from one technique should corroborate and refine the hypotheses drawn from another.
Caption: Integrated workflow for isomer differentiation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is our first line of inquiry. It is a rapid and non-destructive technique that excels at identifying the presence or absence of specific functional groups. The causality here is that molecular bonds vibrate at characteristic frequencies. By measuring the absorption of infrared light, we can create a spectrum that acts as a "functional group fingerprint." For differentiating our target alkyne from its alkene or allene isomers, this technique is exceptionally powerful.
Trustworthiness: The diagnostic peaks for alkynes, allenes, and carbonyls are located in relatively uncluttered regions of the IR spectrum, making their assignment highly reliable.[8][9]
Key Differentiating Absorptions:
-
Terminal Alkyne (Target & Positional Isomer): The most telling features are the sharp, strong ≡C-H stretch appearing around 3330-3270 cm⁻¹ and the C≡C triple bond stretch, which is weaker, from 2260-2100 cm⁻¹.[8][10]
-
Alkene (Functional Group Isomer 1): This isomer will lack the alkyne absorptions entirely. Instead, it will show a prominent, strong C=O stretch for the ketone group around 1685 cm⁻¹ and a C=C double bond stretch near 1650 cm⁻¹.
-
Allene (Functional Group Isomer 2): The key diagnostic feature for the allene is the cumulative double bond (C=C=C) stretch, which typically appears as a sharp, medium-intensity band around 1950 cm⁻¹. This peak is in a very unique region of the spectrum.[11]
| Compound | ≡C-H Stretch (cm⁻¹) | C≡C / C=C=C Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
| Target Compound | ~3300 (Sharp) | ~2120 (Weak) | N/A | ~3400 (Broad) |
| Positional Isomer | ~3300 (Sharp) | ~2120 (Weak) | N/A | ~3400 (Broad) |
| 1-(3,4-Dichlorophenyl)prop-2-en-1-one | N/A | ~1650 (Medium) | ~1685 (Strong) | N/A |
| 3-(3,4-Dichlorophenyl)propa-1,2-dien-1-ol | N/A | ~1950 (Medium) | N/A | ~3400 (Broad) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small, solvent-free sample (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal.
-
Background Scan: With the clean, empty ATR accessory in place, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Expertise & Experience: MS provides two critical pieces of information: the exact molecular weight and structural clues from fragmentation patterns. For our compounds, the presence of two chlorine atoms creates a highly characteristic isotopic pattern.[12] Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern for any ion containing two chlorines: an M+ peak, an M+2 peak (from one ³⁷Cl), and an M+4 peak (from two ³⁷Cls) with a relative intensity ratio of approximately 9:6:1. This pattern is a powerful confirmation of the elemental composition.
Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence, while the predictable isotopic patterns and fragmentation pathways provide a self-validating system for structural assessment.[13]
Differentiating Fragmentation Patterns:
-
Target Compound & Positional Isomer: As propargyl alcohols, they are expected to show a weak or absent molecular ion peak.[14] Key fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and alpha-cleavage leading to the loss of the CH₂OH group (M-31), resulting in a stable propargyl cation.
-
1-(3,4-Dichlorophenyl)prop-2-en-1-one: This isomer will likely show a more stable molecular ion due to the conjugated system.[14] Characteristic fragmentation will involve cleavage adjacent to the carbonyl group, such as the loss of the dichlorophenyl group or the propenone side chain.
-
3-(3,4-Dichlorophenyl)propa-1,2-dien-1-ol: Similar to the target, this alcohol may show loss of •OH (M-17) and CH₂OH (M-31). However, the stability of the resulting allenic cation may differ from the propargyl cation, potentially altering fragment intensities.
| Compound | Molecular Formula | Expected [M]+ Isotopic Pattern (m/z) | Key Fragment Ions (m/z) |
| Target & Isomers | C₉H₆Cl₂O | 200, 202, 204 (Ratio ~9:6:1) | Varies by isomer |
| Target / Positional Isomer | " | " | 169/171/173 (M-CH₂OH), 183/185/187 (M-OH) |
| 1-(3,4-Dichlorophenyl)prop-2-en-1-one | " | " | 173/175 (Dichlorobenzoyl cation), 55 (Propenoyl cation) |
| 3-(3,4-Dichlorophenyl)propa-1,2-dien-1-ol | " | " | 169/171/173 (M-CH₂OH), 183/185/187 (M-OH) |
Experimental Protocol: Electron Ionization - Time of Flight (EI-TOF) MS
-
Sample Introduction: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a 70 eV electron beam in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the time-of-flight tube. Lighter ions travel faster and reach the detector first, allowing for separation based on their mass-to-charge ratio (m/z).
-
Data Acquisition: A full spectrum is acquired, showing the relative abundance of each ion.
-
Data Analysis: Identify the molecular ion cluster ([M]+, [M+2]+, [M+4]+) and major fragment ions. Compare the observed fragmentation pattern to predicted pathways for the potential isomeric structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C). The key principles are chemical shift (position of the signal), integration (number of protons), and spin-spin coupling (neighboring nuclei), which together allow us to piece together the molecular skeleton.
Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) provides a highly redundant and self-consistent dataset that can definitively distinguish between all the proposed isomers.
Key Differentiating NMR Features:
-
Target vs. Positional Isomer: These will be most clearly distinguished by the ¹H NMR signals in the aromatic region. The 3,4-dichloro substitution pattern gives rise to three distinct aromatic proton signals in an AXM spin system. The 2,4-dichloro pattern will also produce three signals, but their chemical shifts and coupling constants will be different due to the altered positions of the electron-withdrawing chlorine atoms.
-
Target vs. Functional Group Isomers:
-
¹H NMR: The target compound shows a characteristic acetylenic proton (≡C-H) as a triplet (due to long-range coupling to the CH₂) around 2.5-3.0 ppm and a doublet for the CH₂OH group around 4.3 ppm.[15][16][17] The chalcone isomer will instead show two vinylic protons (C=CH₂) with distinct cis/trans coupling constants (typically 12-18 Hz for trans). The allenic alcohol will have unique signals for the allenic protons, with one resonating around 5.0-5.5 ppm.
-
¹³C NMR: The differences are even more stark. The target will show two alkyne carbons (~70-90 ppm). The chalcone will have a ketone carbonyl carbon downfield (~190 ppm) and two alkene carbons (~120-140 ppm). The allene is uniquely identified by its central sp-hybridized carbon, which resonates far downfield at ~200-220 ppm.[7]
-
| Compound | Aromatic ¹H Signals (ppm) | Aliphatic/Vinylic ¹H Signals (ppm) | Key ¹³C Signals (ppm) |
| Target Compound | 3H, ~7.4-7.6 | ~4.3 (d, 2H, CH₂), ~2.5 (t, 1H, C≡CH) | ~85 (Ar-C≡C), ~75 (C≡CH) , ~51 (CH₂) |
| Positional Isomer | 3H, ~7.3-7.7 (different pattern) | ~4.3 (d, 2H, CH₂), ~2.5 (t, 1H, C≡CH) | ~85 (Ar-C≡C), ~75 (C≡CH) , ~51 (CH₂) |
| 1-(3,4-Dichlorophenyl)prop-2-en-1-one | 3H, ~7.6-8.0 | ~7.5 (d, 1H, C=CH), ~6.8 (d, 1H, C=CH) | ~190 (C=O) , ~140 (Ar-C=C), ~128 (C=CH) |
| 3-(3,4-Dichlorophenyl)propa-1,2-dien-1-ol | 3H, ~7.2-7.4 | ~5.3 (m, 1H, C=C=CH), ~4.2 (m, 2H, CH₂) | ~210 (C=C=C) , ~90 (Ar-C=C), ~75 (C=CH₂) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent. The field is then "shimmed" to optimize its homogeneity.
-
Acquisition: A standard one-pulse ¹H experiment is run. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed into the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS at 0 ppm. The signals are integrated to determine the relative number of protons.
Chromatography: The Separation Science
Expertise & Experience: While spectroscopy identifies the structure, chromatography confirms the sample's purity and can separate a mixture of isomers.[18] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility and thermal stability. Given the structures, both are viable. The separation is based on the differential partitioning of isomers between a stationary phase and a mobile phase. Even subtle differences in polarity and shape, such as those between positional isomers, can be exploited to achieve separation.[19][20][21]
Trustworthiness: A single, sharp peak in a chromatogram, especially when run under different conditions (e.g., different columns or mobile phases), provides strong evidence of a pure compound. The ability to physically separate isomers and collect fractions for individual spectroscopic analysis is the gold standard for validation.
Differentiating by Retention Time:
-
Positional Isomers: These isomers often have slightly different dipole moments and shapes, leading to different retention times on both polar and non-polar stationary phases. Separation is often achievable with careful method optimization.
-
Functional Group Isomers: These will have significantly different polarities and will be easily separated. The chalcone isomer, lacking an -OH group, is much less polar than the three alcohol isomers and will elute much faster in a reversed-phase HPLC system. The alcohols will have varying degrees of interaction with the stationary phase based on their overall structure.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation: The HPLC system is equipped with a C18 column. The mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), is thoroughly degassed.
-
Method Development: A gradient method is often used for initial screening, starting with a high percentage of the aqueous phase and ramping up the organic phase concentration (e.g., 10% to 90% acetonitrile over 20 minutes). The flow rate is typically set to 1 mL/min. Detection is performed with a UV detector, monitoring at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Sample Injection: Prepare a dilute solution of the sample in the mobile phase. Inject a small volume (5-10 µL) into the system.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to each separated component. The retention time is a characteristic property of each compound under the specific method conditions.
Conclusion
The unambiguous structural determination of this compound and its differentiation from its isomers is a task that demands a rigorous, multi-faceted analytical approach. A summary of the decision-making process is outlined below.
Caption: Decision tree for isomer identification.
By integrating the findings from IR spectroscopy to confirm functional groups, mass spectrometry to verify molecular formula, chromatography to ensure purity, and NMR to map the atomic connectivity, researchers can achieve an unequivocal structural assignment. This systematic validation is not just good science—it is an essential prerequisite for advancing any chemical entity towards its intended application.
References
- Wong, A. et al. (2010). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. This source provides data on the IR spectroscopy of terminal acetylenes.
- University of Michigan. IR Spectroscopy Tutorial: Alkynes. A tutorial detailing the characteristic IR absorption bands for terminal and internal alkynes.
- ResearchGate. ¹H NMR spectra of propargyl alcohol. An example spectrum of the basic propargyl alcohol structure.
- BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. A video tutorial covering the characteristic IR peaks for alkynes.
- ChemicalBook. Propargyl alcohol(107-19-7) 1H NMR spectrum.
- Vaia. How might you use IR spectroscopy to distinguish among the three isomers but-1-yne, buta-1,3-diene, and but-2-yne?.
- Wikipedia. Allenes. An encyclopedic entry describing the chemical and spectral properties of allenes.
- InstaNANO. FTIR Functional Group Database Table. A searchable database of FTIR functional group frequencies.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. An article explaining the role of NMR spectroscopy in distinguishing between different types of isomers.
- PubChem. Propargyl alcohol.
- AHH Chemical. Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. A detailed description of the chemical and physical properties of propargyl alcohol.
- Scribd. Halogen Fragmentation in Mass Spectrometry.
- ResearchGate. 300 MHz ¹H NMR spectra of propargyl alcohol.
- SlidePlayer. Interpretation of mass spectra.
- Chemistry LibreTexts. Physical and Spectroscopic Properties of Alkenes and Alkynes.
- The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. A research paper demonstrating the separation of dichlorobenzene isomers by HPLC.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. A resource detailing common fragmentation patterns for various organic functional groups.
- Pearson. Constitutional Isomers Explained. An educational resource defining and explaining constitutional isomers.
- Journal of the Serbian Chemical Society. QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
- ResearchGate. The six dichlorophenol isomer structures. A publication showing the separation of dichlorophenol isomers, relevant to the dichlorophenyl moiety in the target compound.
- Biointerface Research in Applied Chemistry. Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. A review on chalcones, relevant to the functional group isomer.
- ResearchGate. GC chromatograms for the separation of positional isomers. A publication demonstrating the separation of various positional isomers, including dichlorobenzene, by GC.
- Academia.edu. (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol, a halogenated organic compound. Adherence to these procedures is paramount for laboratory safety, environmental protection, and regulatory compliance.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated aromatic hydrocarbon. The presence of chlorine atoms on the phenyl ring dictates its handling as hazardous waste, necessitating specific disposal pathways to ensure its complete and safe destruction.
Core Principles of Halogenated Waste Management
The primary disposal route for halogenated organic compounds is high-temperature incineration.[1][2][3] This method is mandated because incomplete combustion of these materials can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as dioxins and furans.[1][3] Regulations, such as the European Industrial Emissions Directive, specify stringent conditions for this process, requiring temperatures of at least 1100°C for waste containing more than 1% halogenated organic substances to ensure their complete destruction.[1][3]
Safety and Logistical Data Summary
The following table summarizes essential data for this compound and the general class of chlorinated aromatic compounds. While a specific, comprehensive Safety Data Sheet (SDS) for this novel compound is not publicly available, the data presented is based on its chemical structure and information from closely related analogs.
| Parameter | Value/Information | Rationale & Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 220707-94-8 | [4] |
| Molecular Formula | C₉H₆Cl₂O | [4] |
| Boiling Point | 314.812 °C at 760 mmHg | [4] |
| Flash Point | 127.406 °C | [4] |
| Density | 1.411 g/cm³ | [4] |
| Hazard Class | Halogenated Organic Waste | Based on chemical structure containing chlorine. |
| Primary Disposal Route | High-Temperature Incineration | Ensures complete destruction of halogenated compounds and prevents POP formation.[1][2][3] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles (or face shield), lab coat. | Standard practice for handling chlorinated aromatic compounds to prevent skin and eye contact. |
| Incompatible Materials | Strong oxidizing agents. | To prevent potentially vigorous or explosive reactions. |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the safe disposal of this compound from the laboratory bench to its final disposition.
Step 1: Hazard Assessment and PPE Donning
Before handling the waste, it is crucial to conduct a thorough risk assessment. Although detailed toxicological data for this specific compound is limited, related dichlorinated phenols are known to cause skin and eye irritation.[5][6][7] Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Action: Wear standard laboratory PPE, including a buttoned lab coat, nitrile gloves, and chemical safety goggles. If there is a risk of splashing, a face shield should also be used.
-
Causality: This creates a primary barrier to prevent accidental exposure through skin contact or eye splashes, which are common routes of exposure for chlorinated aromatic compounds.[8]
Step 2: Waste Segregation
Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal program. Mixing different waste streams can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." Do not mix this compound with non-halogenated organic solvents, aqueous waste, acids, or bases.
-
Causality: Halogenated and non-halogenated wastes are treated differently in the disposal process. Mixing them contaminates the entire volume, necessitating the more stringent and costly high-temperature incineration for the entire batch.
Step 3: Containerization and Labeling
Proper containment and labeling are critical for safe storage and transport, and are mandated by regulatory bodies.
-
Action:
-
Select a chemically compatible container with a secure, threaded cap. If available, the original manufacturer's container is a good option.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and an approximate concentration or quantity on the label.
-
Keep the container closed at all times, except when adding waste.
-
-
Causality: A sealed, compatible container prevents the release of vapors and protects against spills.[8] Accurate labeling ensures that all personnel handling the waste are aware of its contents and associated hazards, which is a key requirement for safe transport and disposal.
Step 4: Waste Storage
Designated and properly managed storage areas for hazardous waste are essential to prevent accidents and ensure laboratory safety.
-
Action: Store the labeled waste container in a designated satellite accumulation area. This area should be well-ventilated, away from general laboratory traffic, and separate from incompatible materials.
-
Causality: Storing hazardous waste in a designated, controlled area minimizes the risk of accidental spills, unauthorized access, and dangerous reactions with other chemicals.[8]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's licensed hazardous waste management program, typically managed by the Environmental Health and Safety (EHS) office.
-
Action: Once the waste container is full, or if the waste is no longer being generated, contact your institution's EHS office to schedule a pickup. Do not attempt to transport the waste yourself.
-
Causality: Licensed hazardous waste vendors have the necessary permits, equipment, and trained personnel to transport and dispose of chemical waste in compliance with all local, state, and federal regulations, ensuring a complete chain of custody and environmentally sound management.
Emergency Procedures: Spill Management
In the event of a spill, a calm and systematic response is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. For large or highly volatile spills, contact your institution's emergency response team.
-
Control and Clean-up (for small, manageable spills):
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
If the material is a solid, gently dampen it with a suitable solvent like 60-70% ethanol to prevent the generation of airborne dust.[6]
-
Carefully collect the spilled material using absorbent pads or a chemical spill kit, working from the outside of the spill inward.
-
Place all contaminated materials (absorbents, gloves, etc.) into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their organizations.
References
-
Incineration - Zero Waste Europe. [Link]
-
What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator? - Corpseed. [Link]
-
This compound - LookChem. [Link]
-
Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities, Consolidated Permit Regulations, Federa - EPA. [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. [Link]
-
Basic principles of waste incineration - European Environmental Bureau. [Link]
-
Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing). [Link]
- US6222089B1 - Process for destroying chlorinated aromatic compounds - Google P
-
Microbial Decomposition of Chlorinated Aromatic Compounds - EPA. [Link]
-
3,4-Dichlorophenol | C6H4Cl2O - PubChem. [Link]
Sources
- 1. zerowasteeurope.eu [zerowasteeurope.eu]
- 2. What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator? [corpseed.com]
- 3. basel.int [basel.int]
- 4. lookchem.com [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Executive Safety Analysis
From the Desk of the Senior Application Scientist:
Handling 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol (CAS: 220707-94-8) requires a nuanced approach that goes beyond generic "lab safety." This molecule combines two distinct hazard classes: a propargyl alcohol motif and a dichlorinated aromatic ring .
While specific toxicological data for this exact derivative is often limited compared to its parent compounds, we must apply the Precautionary Principle . Propargyl alcohols are historically associated with high acute toxicity and dermal absorption risks, while halogenated aromatics are persistent irritants and potential sensitizers.
The Core Threat Vector:
-
Dermal Absorption: The lipophilic nature of the dichlorophenyl group facilitates skin penetration.
-
Reactive Instability: The terminal alkyne/alcohol functionality presents reactivity risks with strong oxidizers and heavy metals (forming acetylides).
-
Solvent Synergism: When dissolved in organic solvents (e.g., DCM, THF), the permeation rate through standard PPE increases exponentially.
The PPE Matrix: A Self-Validating System
Do not rely on single-barrier protection. Use this matrix to select gear based on the state of the chemical.
Hand Protection (Glove Selection)
Scientific Rationale: Standard nitrile degrades rapidly when exposed to halogenated aromatics in solution. We utilize a "Time-to-Breakthrough" logic.
| State of Matter | Primary Barrier | Secondary Barrier | Operational Limit |
| Solid / Powder | Nitrile (5 mil) | None | Splash Protection Only. Change immediately if contaminated. |
| Solution (Organic) | Silver Shield® (Laminate) | Nitrile (Outer) | >4 Hours. Laminate is chemically impervious to halogenated aromatics; Nitrile provides dexterity/grip. |
| Spill Cleanup | Viton® or Butyl | Silver Shield® (Inner) | Critical. Do not use standard nitrile for spills involving >10mL of solution. |
Self-Validation Step: Before donning, perform the "Inflation Test" on nitrile gloves. Trap air inside the glove and squeeze to detect pinhole leaks. For Laminate gloves, visually inspect seams for delamination.
Eye & Face Protection
Scientific Rationale: The propargyl alcohol moiety is a severe mucous membrane irritant.
-
Standard Handling: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of aerosol migration or splashing.
-
High-Energy (Heating/Pressure): Add Polycarbonate Face Shield (8-inch minimum) over goggles.
Respiratory & Body Protection [1][2][3][4][5]
-
Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Body: Chemical-resistant lab coat (Snap closures for quick removal). High-neck coverage recommended.
-
Respiratory (Secondary): If hood containment is breached or for spill cleanup outside the hood, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) Cartridges (P100 pre-filter).
Decision Logic: PPE Escalation Protocol
The following diagram illustrates the decision-making process for selecting the appropriate PPE level based on the experimental context.
Caption: Decision logic for PPE escalation based on physical state and solvent interaction risks.
Operational Protocols
Protocol A: Weighing & Transfer (Solid Phase)
Risk: Static buildup dispersing toxic dust.
-
Engineering Control: Place the balance inside the fume hood or use a powder containment enclosure.
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before transfer.
-
Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) and dispose of the wipe as hazardous waste.
Protocol B: Solubilization & Reaction
Risk: Exothermic dissolution and splash back.
-
Vessel Selection: Use borosilicate glass with standard taper joints (e.g., 14/20 or 24/40). Avoid open beakers.
-
Addition: Add solvent to the solid slowly.
-
Inert Atmosphere: If heating, purge with Nitrogen or Argon. Propargyl alcohols can oxidize or polymerize at high temperatures [1].
-
Waste Segregation: All reaction byproducts must be tagged as "Halogenated Organic Waste."
Emergency & Disposal Procedures
Spill Management
Do not attempt to clean spills >100mL without assistance.
-
Isolate: Close hood sash immediately. Alert lab personnel.
-
Absorb: Use Vermiculite or Universal Absorbent Pads . Avoid paper towels as they increase surface area for evaporation without suppressing vapors.
-
Neutralize: No specific neutralization is required, but ensure no oxidizers are present in the waste container.
Disposal Strategy
Causality: Improper disposal leads to environmental persistence of chlorinated aromatics.
-
Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly list "this compound" and "Toxic/Irritant."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic, as the alkyne can react with copper/silver/mercury to form explosive acetylides [2].
References
-
PubChem. Propargyl Alcohol - Compound Summary. National Library of Medicine. Available at: [Link]
-
LookChem. this compound Product Information. Available at: [Link]
-
Office of Environment, Health & Safety (Berkeley). Glove Selection Guide - Chlorinated Solvents. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
